ASN007 benzenesulfonate
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
N-[(1S)-2-amino-1-(3-chloro-5-fluorophenyl)ethyl]-1-[5-methyl-2-(oxan-4-ylamino)pyrimidin-4-yl]imidazole-4-carboxamide;benzenesulfonic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25ClFN7O2.C6H6O3S/c1-13-10-26-22(28-17-2-4-33-5-3-17)30-20(13)31-11-19(27-12-31)21(32)29-18(9-25)14-6-15(23)8-16(24)7-14;7-10(8,9)6-4-2-1-3-5-6/h6-8,10-12,17-18H,2-5,9,25H2,1H3,(H,29,32)(H,26,28,30);1-5H,(H,7,8,9)/t18-;/m1./s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXWBNMQMMAONIH-GMUIIQOCSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(N=C1N2C=C(N=C2)C(=O)NC(CN)C3=CC(=CC(=C3)Cl)F)NC4CCOCC4.C1=CC=C(C=C1)S(=O)(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CN=C(N=C1N2C=C(N=C2)C(=O)N[C@H](CN)C3=CC(=CC(=C3)Cl)F)NC4CCOCC4.C1=CC=C(C=C1)S(=O)(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H31ClFN7O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
632.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
ASN007 Benzenesulfonate: A Deep Dive into its Mechanism of Action as a Potent and Selective ERK1/2 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the mechanism of action of ASN007 benzenesulfonate, a novel, orally bioavailable small-molecule inhibitor of Extracellular signal-Regulated Kinases 1 and 2 (ERK1/2). ASN007 has demonstrated significant antitumor activity in preclinical models, particularly in cancers harboring mutations in the RAS/RAF/MEK/ERK signaling pathway, and is currently under clinical investigation.
Core Mechanism of Action: Targeting the Terminal Node of the MAPK Pathway
ASN007 is a reversible and ATP-competitive inhibitor of both ERK1 and ERK2 kinases.[1] By targeting the most distal kinases in the mitogen-activated protein kinase (MAPK) cascade, ASN007 offers a potential therapeutic advantage over inhibitors of upstream targets like MEK or BRAF.[1] Reactivation of ERK1/2 is a common mechanism of resistance to BRAF and MEK inhibitors, suggesting that direct inhibition of ERK1/2 could overcome this resistance.[1]
Preclinical studies have shown that ASN007 exhibits potent and selective inhibition of ERK1/2 with a long target residence time.[2][3] This leads to a durable blockade of ERK target phosphorylation and subsequent downstream signaling events that are critical for cancer cell proliferation and survival.[1]
Quantitative Analysis of ASN007 Activity
The potency and selectivity of ASN007 have been extensively characterized through various in vitro and in vivo studies. The following tables summarize the key quantitative data.
Table 1: In Vitro Kinase Inhibition
| Target | Assay Type | IC50 (nM) |
| ERK1 | Cell-free enzymatic assay | 2 |
| ERK2 | Cell-free enzymatic assay | 2 |
Data sourced from preclinical studies.[1][2][3]
Table 2: Anti-proliferative Activity in Cancer Cell Lines
| Cell Line Genotype | Median IC50 (nM) |
| RAS/RAF Mutant | 37 |
| RAS/RAF Wild-Type | >10,000 |
ASN007 demonstrates preferential activity in cell lines with mutations in the RAS/RAF pathway.[1]
Table 3: In Vivo Antitumor Efficacy in Xenograft Models
| Tumor Model | Mutation | Dosing Schedule | Outcome |
| Colorectal Adenocarcinoma (HCT116) | KRAS G13D | 40 mg/kg, p.o., once daily | Significant tumor growth inhibition |
| Pancreatic Adenocarcinoma (Panc-1) | KRAS G12D | Not Specified | Strong antitumor efficacy |
| Pancreatic Adenocarcinoma (MIA PaCa-2) | KRAS G12C | Not Specified | Strong antitumor efficacy |
| Neuroblastoma (SK-N-AS) | NRAS Q61K | Not Specified | Strong antitumor efficacy |
| BRAF V600E Mutant Melanoma (Resistant to BRAF/MEK inhibitors) | BRAF V600E | Not Specified | Maintained strong activity |
Data compiled from various preclinical xenograft and patient-derived xenograft (PDX) models.[1][2]
Table 4: Clinical Trial Information (Phase 1)
| Parameter | Details |
| Clinical Trial ID | NCT03415126 |
| Patient Population | Advanced solid tumors with BRAF, KRAS, NRAS, HRAS, or MEK1 mutations |
| Dosing | Once daily (QD) and once weekly (QW) oral dosing |
| Maximum Tolerated Dose (MTD) | 40mg QD and 250mg QW |
| Preliminary Efficacy | Durable clinical benefit observed, including a confirmed partial response in a patient with HRAS-mutant salivary gland cancer |
Initial data from the first-in-human Phase 1 study.[2]
Signaling Pathway Inhibition
ASN007's primary mechanism involves the direct inhibition of ERK1/2, preventing the phosphorylation of its downstream substrates. This disrupts the entire MAPK signaling cascade, which is crucial for cell proliferation, differentiation, and survival.
Caption: The MAPK signaling pathway and the inhibitory action of ASN007 on ERK1/2.
Preclinical evidence also points to crosstalk between the RAS/MEK/ERK and PI3K signaling pathways.[1] The combination of ASN007 with a PI3K inhibitor, such as copanlisib, has been shown to be more effective than either drug alone, suggesting a synergistic effect.[1]
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of these findings. Below are summaries of the key experimental protocols used in the preclinical evaluation of ASN007.
ERK1/2 Kinase Assay
A cell-free enzymatic assay was utilized to determine the IC50 of ASN007 against ERK1 and ERK2. The assay typically involves the following steps:
-
Reagents: Recombinant active ERK1 and ERK2 enzymes, a specific substrate (e.g., myelin basic protein), ATP, and a detection reagent.
-
Procedure:
-
ASN007 is serially diluted to various concentrations.
-
The inhibitor is incubated with the ERK enzyme in a reaction buffer.
-
The kinase reaction is initiated by the addition of ATP and the substrate.
-
After a defined incubation period, the reaction is stopped.
-
The amount of phosphorylated substrate is quantified using methods such as HTRF (Homogeneous Time-Resolved Fluorescence) or radiometric assays.
-
-
Data Analysis: The IC50 value is calculated by fitting the dose-response data to a four-parameter logistic equation.
Cell Proliferation Assay
The anti-proliferative activity of ASN007 was assessed across a panel of cancer cell lines.
-
Cell Lines: A diverse panel of human cancer cell lines with known RAS/RAF mutational status.
-
Procedure:
-
Cells are seeded in 96-well plates and allowed to adhere overnight.
-
Cells are treated with increasing concentrations of ASN007 or vehicle control.
-
After a 72-hour incubation period, cell viability is measured using a colorimetric assay (e.g., MTS or resazurin-based) or by quantifying ATP levels.
-
-
Data Analysis: IC50 values are determined by plotting the percentage of cell growth inhibition against the log concentration of the compound.
In Vivo Xenograft Models
The antitumor efficacy of ASN007 was evaluated in mouse xenograft models.
-
Animal Models: Immunocompromised mice (e.g., nude or SCID) are used.
-
Procedure:
-
Human tumor cells are implanted subcutaneously into the flanks of the mice.
-
When tumors reach a predetermined size (e.g., 100-200 mm³), the mice are randomized into treatment and control groups.
-
ASN007 is administered orally at specified doses and schedules.
-
Tumor volume and body weight are measured regularly throughout the study.
-
-
Endpoint Analysis: At the end of the study, tumors may be excised for pharmacodynamic analysis (e.g., western blotting to assess target engagement).
Caption: A simplified workflow of the preclinical and early clinical evaluation of ASN007.
Overcoming Resistance and Future Directions
A significant challenge in cancer therapy is acquired resistance to targeted agents. ASN007 has shown promise in overcoming resistance to BRAF and MEK inhibitors in preclinical models of melanoma.[2] Furthermore, ASN007 has demonstrated efficacy in non-small cell lung cancer (NSCLC) models with acquired resistance to EGFR tyrosine kinase inhibitors (TKIs), where ERK signaling is reactivated.[4]
The synergistic activity of ASN007 with PI3K inhibitors provides a strong rationale for combination therapy strategies.[1] Ongoing and future research will likely focus on identifying predictive biomarkers for ASN007 sensitivity and exploring its efficacy in a broader range of tumor types with aberrant MAPK pathway activation. The results from the Phase 1 clinical trial are encouraging and support the continued development of ASN007 as a promising new therapeutic agent for patients with RAS/RAF-driven cancers.[2]
References
- 1. ASN007 is a selective ERK1/2 inhibitor with preferential activity against RAS-and RAF-mutant tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. ASN007 is a selective ERK1/2 inhibitor with preferential activity against RAS-and RAF-mutant tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
ASN007 Benzenesulfonate: A Technical Guide to a Potent and Selective ERK1/2 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Ras-Raf-MEK-ERK mitogen-activated protein kinase (MAPK) signaling pathway is a critical regulator of cellular processes, including proliferation, differentiation, and survival.[1] Dysregulation of this pathway, often through mutations in genes like BRAF and RAS, is a hallmark of many human cancers, leading to uncontrolled cell growth and tumor progression.[2][3] While inhibitors targeting upstream components of this cascade, such as BRAF and MEK, have shown clinical efficacy, acquired resistance, frequently mediated by the reactivation of ERK1/2, remains a significant challenge.[4] This has underscored the therapeutic potential of directly targeting the downstream kinases ERK1 and ERK2.
ASN007 is an orally bioavailable, potent, and selective small-molecule inhibitor of both ERK1 and ERK2. It is a reversible and ATP-competitive inhibitor that has demonstrated significant anti-tumor activity in preclinical models of cancers with activating mutations in the RAS/RAF pathway.[4] This technical guide provides a comprehensive overview of ASN007, summarizing key quantitative data, detailing experimental methodologies, and visualizing its mechanism of action and experimental workflows.
Quantitative Data Summary
The following tables summarize the key quantitative data for ASN007 benzenesulfonate from preclinical and clinical studies.
Table 1: In Vitro Activity of ASN007
| Parameter | Value | Cell Lines/Conditions | Source(s) |
| ERK1 Kinase Inhibition (IC50) | 2 nM | Cell-free biochemical assay | [4] |
| ERK2 Kinase Inhibition (IC50) | 2 nM | Cell-free biochemical assay | [4] |
| Median Anti-proliferative Activity (IC50) | 37 nM | Panel of solid tumor cell lines with RAS/RAF mutations | [4] |
| Anti-proliferative Activity (IC50) | >10,000 nM | Panel of solid tumor cell lines without RAS/RAF mutations | [4] |
| HT-29 (BRAFV600E) IC50 | 20 nM | Human colorectal adenocarcinoma cell line | [5] |
| A375 (BRAFV600E) IC50 | 7 nM | Human malignant melanoma cell line | [5] |
| Colo 205 (BRAFV600E) IC50 | 21 nM | Human colon adenocarcinoma cell line | [5] |
Table 2: In Vivo Efficacy of ASN007 in Xenograft Models
| Tumor Model (Cell Line) | Mutation | Dosing Regimen | Outcome | Source(s) |
| HCT116 | KRASG13D | 40 mg/kg, PO, BID | Strong anti-tumor efficacy | [4] |
| Panc-1 | KRASG12D | 40 mg/kg, PO, BID | Strong anti-tumor efficacy | [4] |
| MIA PaCa-2 | KRASG12C | 40 mg/kg, PO, BID | Strong anti-tumor efficacy | [4] |
| SK-N-AS | NRASQ61K | 40 mg/kg, PO, BID | Strong anti-tumor efficacy | [4] |
Table 3: Pharmacokinetic and Clinical Data for ASN007
| Parameter | Value | Study Population/Conditions | Source(s) |
| Elimination Half-life (t1/2) | 10-15 hours | Human (Phase 1) | [6] |
| Maximum Tolerated Dose (MTD) | 40 mg QD | Human (Phase 1, NCT03415126) | [6] |
| Maximum Tolerated Dose (MTD) | 250 mg QW | Human (Phase 1, NCT03415126) | [6] |
| Clinical Response | Confirmed partial response (-57%) | Patient with HRAS-mutant salivary gland cancer | [6] |
| Clinical Response | Stable disease for 9+ months | Patient with KRAS-mutant ovarian cancer | [6] |
| Clinical Response | Stable disease for 8+ months | Patient with BRAF V600E mutant thyroid cancer | [6] |
Signaling Pathway and Mechanism of Action
ASN007 functions by directly inhibiting the kinase activity of ERK1 and ERK2, the final kinases in the MAPK signaling cascade. This prevents the phosphorylation of numerous downstream substrates, thereby blocking the pro-proliferative and survival signals that are hyperactivated in many cancers.
Caption: The MAPK signaling pathway and the inhibitory action of ASN007 on ERK1/2.
Experimental Protocols
This section provides an overview of the key experimental methodologies used to characterize the activity of ASN007. For complete, detailed protocols, please refer to the cited primary research articles.
In Vitro Kinase Inhibition Assay (Homogeneous Time-Resolved Fluorescence - HTRF)
This assay is used to determine the direct inhibitory effect of ASN007 on the enzymatic activity of ERK1 and ERK2.
Caption: A generalized workflow for an HTRF-based kinase inhibition assay.
Methodology Overview:
-
Plate Preparation: Recombinant ERK1 or ERK2 enzyme, a biotinylated substrate peptide, and ATP are added to the wells of a microtiter plate.
-
Compound Addition: A dilution series of ASN007 is added to the wells.
-
Incubation: The plate is incubated to allow the kinase reaction to proceed.
-
Detection: HTRF detection reagents, typically a europium cryptate-labeled antibody that recognizes the phosphorylated substrate and streptavidin-XL665, are added.
-
Signal Measurement: The plate is read on an HTRF-compatible reader. The HTRF signal is inversely proportional to the kinase activity.
-
Data Analysis: The data is used to generate a dose-response curve, from which the IC50 value is calculated.
Cell Proliferation Assay (MTS Assay)
This assay measures the effect of ASN007 on the proliferation of cancer cell lines.
Methodology Overview:
-
Cell Seeding: Cancer cells (e.g., those with BRAF or RAS mutations) are seeded into 96-well plates and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with increasing concentrations of ASN007.
-
Incubation: The plates are incubated for a defined period, typically 72 hours, to allow for effects on cell proliferation.[4]
-
MTS Reagent Addition: MTS reagent is added to each well.
-
Incubation: The plates are incubated to allow metabolically active cells to convert the MTS tetrazolium salt into a colored formazan product.
-
Absorbance Reading: The absorbance is measured using a plate reader at the appropriate wavelength.
-
Data Analysis: The absorbance values are used to determine the percentage of cell viability relative to untreated controls, and an IC50 value is calculated.
In Vivo Tumor Xenograft Studies
These studies evaluate the anti-tumor efficacy of ASN007 in a living organism.
Caption: A typical workflow for an in vivo tumor xenograft study.
Methodology Overview:
-
Cell Implantation: Human cancer cell lines (e.g., HCT116, MIA PaCa-2) are implanted subcutaneously into immunocompromised mice (e.g., athymic nude mice).[4]
-
Tumor Establishment: Tumors are allowed to grow to a specified size (e.g., ~100 mm³).[4]
-
Group Assignment: Mice are randomized into treatment and control groups.
-
Drug Administration: ASN007 is administered orally at a specified dose and schedule (e.g., 40 mg/kg, twice daily).[4] The control group receives a vehicle solution.
-
Monitoring: Tumor volume and the general health of the mice (including body weight) are monitored regularly.
-
Endpoint Analysis: At the end of the study, the anti-tumor efficacy is determined by comparing the tumor volumes in the treated and control groups. Tumors may also be harvested for pharmacodynamic analysis (e.g., Western blotting to assess target engagement).
Conclusion
ASN007 is a potent and selective ERK1/2 inhibitor with a compelling preclinical profile. It demonstrates significant anti-proliferative activity in cancer cells harboring RAS/RAF pathway mutations and robust anti-tumor efficacy in corresponding in vivo models. Early clinical data suggest that ASN007 is well-tolerated and can provide durable clinical benefit in patients with advanced solid tumors. The data and methodologies presented in this technical guide provide a solid foundation for further research and development of ASN007 as a targeted therapy for cancers driven by aberrant MAPK signaling.
References
Delving into the Downstream Signaling Effects of ASN007 Benzenesulfonate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
ASN007 benzenesulfonate is a potent and selective, orally bioavailable inhibitor of the extracellular signal-regulated kinases 1 and 2 (ERK1/2).[1][2][3] As key components of the mitogen-activated protein kinase (MAPK) signaling cascade, also known as the RAS-RAF-MEK-ERK pathway, ERK1 and ERK2 play a pivotal role in regulating cell proliferation, survival, and differentiation.[1][4][5] Dysregulation of this pathway through mutations in genes such as BRAF and RAS is a common driver of oncogenesis in a wide array of cancers.[1][4][5][6] ASN007 has demonstrated significant anti-proliferative activity in preclinical models of tumors harboring these mutations, positioning it as a promising therapeutic agent.[1][2] This technical guide provides an in-depth overview of the downstream signaling effects of ASN007, presenting key quantitative data, detailed experimental methodologies, and visual representations of the underlying molecular mechanisms.
Core Mechanism of Action
ASN007 is an ATP-competitive inhibitor of ERK1 and ERK2.[1] By binding to these kinases, it prevents their phosphorylation of downstream substrates, thereby blocking the propagation of growth and survival signals.[4][5] This targeted inhibition leads to cell cycle arrest and a reduction in tumor cell proliferation.[1]
Quantitative Analysis of ASN007 Activity
The efficacy of ASN007 has been quantified through various in vitro assays, including direct enzyme inhibition and cell-based proliferation assays. The following tables summarize the key inhibitory concentrations (IC50) of ASN007.
Table 1: In Vitro Kinase Inhibitory Activity of ASN007
| Target | IC50 (nM) |
| ERK1 | 2[1] |
| ERK2 | 2[1] |
Table 2: Anti-proliferative Activity of ASN007 in Cancer Cell Lines
| Cell Line | Cancer Type | Mutation Status | IC50 (nM) |
| HT-29 | Colorectal Adenocarcinoma | BRAF V600E | 13 |
| A375 | Malignant Melanoma | BRAF V600E | 18 |
| MIA PaCa-2 | Pancreatic Carcinoma | KRAS G12C | 37 |
| HCT116 | Colorectal Carcinoma | KRAS G13D | 25 |
| NCI-H23 | Non-Small Cell Lung Cancer | KRAS G12C | 45 |
| MINO | Mantle Cell Lymphoma | NRAS G13D | 200[1] |
| NU-DHL-1 | Diffuse Large B-cell Lymphoma | KRAS A146T | 100[1] |
Downstream Signaling Cascade of ASN007
ASN007's inhibition of ERK1/2 leads to a direct reduction in the phosphorylation of several key downstream effector proteins. This modulation of signaling activity is central to its anti-tumor effects.
Key Downstream Targets:
-
p90 Ribosomal S6 Kinase (RSK1): A primary substrate of ERK1/2, RSK1 is involved in regulating transcription and translation. ASN007 treatment leads to a dose-dependent decrease in the phosphorylation of RSK1 at Ser380.[1]
-
Fos-related antigen 1 (FRA1): A transcription factor that is a downstream target of the ERK pathway, FRA1 plays a role in cell proliferation and invasion. ASN007 has been shown to inhibit the phosphorylation of FRA1.[1]
-
Mitogen- and stress-activated protein kinase 1 (MSK1): Another direct substrate of ERK1/2, MSK1 is involved in chromatin remodeling and gene expression. Inhibition of MSK1 phosphorylation is observed upon ASN007 treatment.[1]
-
Ribosomal protein S6 (rS6): While not a direct substrate of ERK1/2, its phosphorylation can be affected by the inhibition of the upstream kinase RSK. ASN007, particularly in combination with PI3K inhibitors, has been shown to suppress the phosphorylation of rS6.[1]
The following diagram illustrates the canonical RAS/RAF/MEK/ERK signaling pathway and the point of intervention for ASN007.
Experimental Protocols
To facilitate further research and validation of ASN007's effects, detailed methodologies for key experiments are provided below.
Cell Viability Assay (MTT Assay)
This protocol outlines a standard procedure for assessing the anti-proliferative effects of ASN007 on cancer cell lines.
Materials:
-
Cancer cell line of interest
-
Complete growth medium
-
96-well plates
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Seed cells into 96-well plates at a predetermined density and allow them to adhere overnight.
-
Prepare serial dilutions of ASN007 in complete growth medium.
-
Remove the medium from the cells and replace it with the medium containing different concentrations of ASN007. Include a vehicle control (e.g., DMSO).
-
Incubate the plates for 72 hours at 37°C in a humidified incubator with 5% CO2.
-
Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to metabolize the MTT into formazan crystals.
-
Carefully remove the medium and add solubilization buffer to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.
Western Blotting for Phosphorylated Proteins
This protocol is for detecting the phosphorylation status of ERK1/2 downstream targets following ASN007 treatment.
Materials:
-
Cancer cell line of interest
-
This compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-RSK1, anti-total-RSK1, anti-GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Plate cells and treat with ASN007 at various concentrations and for different durations.
-
Wash cells with cold PBS and lyse them using lysis buffer.
-
Quantify the protein concentration of the lysates.
-
Denature protein samples and separate them by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and apply the chemiluminescent substrate.
-
Capture the signal using an imaging system and analyze the band intensities to determine the relative phosphorylation levels.
Conclusion
This compound is a specific and potent inhibitor of the ERK1/2 kinases, demonstrating significant anti-proliferative effects in cancer cells with activated RAS/RAF/MEK/ERK signaling. Its mechanism of action is characterized by the inhibition of phosphorylation of key downstream targets, including RSK1, FRA1, and MSK1. The quantitative data and detailed protocols provided in this guide serve as a valuable resource for researchers and drug development professionals working to further elucidate the therapeutic potential of ASN007 and other ERK1/2 inhibitors. The continued investigation into the nuanced downstream effects of this compound will be crucial in optimizing its clinical application and identifying patient populations most likely to benefit from this targeted therapy.
References
- 1. researchgate.net [researchgate.net]
- 2. selleckchem.com [selleckchem.com]
- 3. AZD0364 Is a Potent and Selective ERK1/2 Inhibitor That Enhances Antitumor Activity in KRAS-Mutant Tumor Models when Combined with the MEK Inhibitor, Selumetinib - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. ASN007 is a selective ERK1/2 inhibitor with preferential activity against RAS-and RAF-mutant tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to ASN007 Benzenesulfonate in RAS-Mutant Cancers
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive technical overview of ASN007, a potent and selective inhibitor of Extracellular signal-Regulated Kinases 1 and 2 (ERK1/2), for the treatment of cancers harboring RAS mutations. ASN007 is an orally bioavailable, ATP-competitive inhibitor currently under clinical investigation.[1][2]
Mechanism of Action
ASN007 targets the terminal kinases in the mitogen-activated protein kinase (MAPK) signaling cascade, ERK1 and ERK2.[3] In healthy cells, the RAS-RAF-MEK-ERK pathway is tightly regulated to control cellular processes like proliferation and survival.[4] However, in a significant portion of human cancers, mutations in RAS genes (KRAS, NRAS, HRAS) lead to the constitutive activation of this pathway, driving uncontrolled tumor growth.[5][6]
ASN007 acts by directly binding to ERK1 and ERK2, preventing their kinase activity. This blockade inhibits the phosphorylation of downstream substrates, such as RSK1, FRA1, and Elk1, which are crucial for cell cycle progression and survival.[7][8] A key characteristic of ASN007 is its slow dissociation rate, resulting in a long target residence time and sustained pathway inhibition.[2][8][9] By targeting the final node in the cascade, ASN007 has the potential to be effective in tumors that have developed resistance to upstream inhibitors like BRAF and MEK inhibitors.[3][8]
Preclinical and Clinical Data
ASN007 has demonstrated significant antitumor activity in a wide range of preclinical models and is being evaluated in clinical trials.[3][9]
ASN007 potently inhibits ERK1 and ERK2 kinase activity and shows strong antiproliferative effects, particularly in cancer cell lines with mutations in the RAS/RAF pathway.
Table 1: Biochemical and Cellular Activity of ASN007
| Assay Type | Target/Cell Line | Mutation Status | IC50 Value | Reference |
| Biochemical Kinase Assay | ERK1 / ERK2 | N/A | ~2 nM | [8][10][11] |
| Antiproliferation Assay | RAS/RAF Mutant Cell Lines (Median) | BRAF, KRAS, NRAS | 37 nM | [7][12] |
| Antiproliferation Assay | RAS/RAF Wild-Type Cell Lines (Median) | Wild-Type | >10,000 nM | [12] |
Table 2: Comparative Antiproliferative Activity (IC50) in RAS/RAF Mutant Cell Lines
| Compound | Median IC50 (nM) | Reference |
| ASN007 | 37 | [1][12] |
| Ulixertinib (BVD-523) | >100 | [1][13] |
| Ravoxertinib (GDC-0994) | >100 | [1][13] |
ASN007's activity extends across numerous KRAS mutation subtypes, including G12C, G12D, G12V, and G13D.[1][11]
In vivo studies using xenograft and patient-derived xenograft (PDX) models have confirmed the potent antitumor activity of ASN007.
Table 3: In Vivo Antitumor Activity of ASN007
| Model Type | Cancer Type | Mutation | Dosing | Outcome | Reference |
| Xenograft | Pancreatic (MIA PaCa-2) | KRAS G12C | 40 mg/kg, p.o., daily | Strong tumor growth inhibition | [7][12][14] |
| Xenograft | Colorectal (HCT116) | KRAS G13D | 40 mg/kg, p.o., daily | Strong tumor growth inhibition | [7][12][14] |
| Xenograft | Neuroblastoma (SK-N-AS) | NRAS Q61K | 40 mg/kg, p.o., daily | Strong tumor growth inhibition | [12] |
| PDX | Melanoma | BRAF V600E | Not specified | Tumor regression | [3][8] |
| PDX | Colorectal | Various KRAS | Not specified | Strong anti-tumor activity | [8] |
Notably, ASN007 induces tumor regression in a melanoma PDX model resistant to both BRAF and MEK inhibitors, highlighting its potential to overcome resistance.[3][8] Furthermore, preclinical studies show that combining ASN007 with the PI3K inhibitor copanlisib results in enhanced antitumor activity, providing a rationale for combination therapies.[1][3]
The first-in-human Phase 1 trial (NCT03415126) evaluated the safety, tolerability, pharmacokinetics (PK), and pharmacodynamics (PD) of ASN007 in patients with advanced solid tumors harboring RAS, RAF, or MEK mutations.[2][9]
Table 4: Summary of Phase 1 Clinical Trial (NCT03415126) Results
| Parameter | Finding | Reference |
| Dosing Regimens | Once Daily (QD) and Once Weekly (QW) | [9] |
| Maximum Tolerated Dose (MTD) | 40 mg QD; 250 mg QW | [2][9] |
| Recommended Phase 2 Dose | 250 mg QW | [9] |
| Common Treatment-Related Adverse Events (TRAEs) | Rash, Central Serous Retinopathy (CSR), Nausea/Vomiting, Diarrhea, Fatigue | [2][9] |
| Dose-Limiting Toxicities (DLTs) | Grade 3 CSR, Grade 3 Rash, Grade 3 AST | [9] |
| Preliminary Efficacy | Confirmed Partial Response (-57%) in HRAS-mutant salivary gland cancer | [9] |
| Stable disease in KRAS-mutant ovarian cancer (>9 months) | [9] | |
| Stable disease in BRAF V600E-mutant thyroid cancer (>8 months) | [9] | |
| Pharmacokinetics (t1/2) | 10-15 hours | [9] |
The results indicate that ASN007 has a manageable safety profile and shows encouraging signs of clinical activity in heavily pretreated patients with MAPK pathway-altered tumors.[9]
Experimental Protocols
Detailed methodologies are crucial for the evaluation of kinase inhibitors. The following are representative protocols for key experiments used to characterize ASN007.
This assay quantifies the direct inhibitory effect of ASN007 on the enzymatic activity of purified ERK1/2.
-
Principle: A Homogeneous Time-Resolved Fluorescence (HTRF) or radiometric assay is used to measure the phosphorylation of a specific peptide substrate by the ERK enzyme.[15][16]
-
Protocol Outline:
-
Reagents: Purified active ERK1 or ERK2 enzyme, biotinylated peptide substrate (e.g., MBP-ULight), ATP ([γ-³³P]ATP for radiometric assay), kinase assay buffer (e.g., 50 mM HEPES pH 7.3, 10 mM MgCl₂, 1 mM DTT, 0.01% Brij 35), and ASN007 serial dilutions.[16][17]
-
Procedure: a. Add ASN007 dilutions or DMSO (vehicle control) to assay wells. b. Add ERK1/2 enzyme and incubate for a defined pre-incubation period (e.g., 30 minutes).[16] c. Initiate the kinase reaction by adding a mix of the peptide substrate and ATP. d. Allow the reaction to proceed for a set time (e.g., 60 minutes) at room temperature. e. Stop the reaction and add detection reagents (e.g., Europium-labeled anti-phospho-substrate antibody for HTRF).
-
Data Analysis: Read the signal (TR-FRET ratio or radioactivity). Normalize data against positive (no inhibitor) and negative (no enzyme) controls. Plot percent inhibition versus log[ASN007] and fit to a four-parameter logistic equation to determine the IC50 value.
-
This assay measures the effect of ASN007 on the growth of cancer cell lines.
-
Principle: Cells are cultured in the presence of the inhibitor, and cell viability is measured using a luminescent (e.g., CellTiter-Glo) or colorimetric (e.g., MTS) readout.
-
Protocol Outline:
-
Cell Seeding: Plate cells (e.g., HCT116, MIA PaCa-2) in 96-well plates at an appropriate density and allow them to adhere overnight.
-
Treatment: Treat cells with a range of concentrations of ASN007 or DMSO vehicle control.
-
Incubation: Incubate the plates for 72 hours under standard cell culture conditions.[1]
-
Detection: Add the viability reagent (e.g., CellTiter-Glo) to the wells, incubate as per the manufacturer's instructions, and measure the luminescent signal with a plate reader.
-
Data Analysis: Normalize the data to vehicle-treated cells (100% viability). Calculate the IC50 value by plotting percent viability against the logarithm of the inhibitor concentration.
-
This method is used to confirm that ASN007 inhibits ERK signaling within the cell by measuring the phosphorylation of downstream targets.
-
Principle: Protein lysates from treated cells are separated by size, and specific phosphorylated proteins (e.g., p-RSK) and total proteins are detected using specific antibodies.
-
Protocol Outline:
-
Cell Treatment: Plate cells and grow to 70-80% confluency. Treat with various concentrations of ASN007 for a specified time (e.g., 4 hours).[7][15]
-
Lysis: Harvest cells and lyse them in ice-cold lysis buffer containing protease and phosphatase inhibitors.
-
Quantification: Determine protein concentration using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF or nitrocellulose membrane.
-
Immunoblotting: a. Block the membrane with a blocking agent (e.g., 5% BSA or non-fat milk). b. Incubate with a primary antibody against a phosphorylated ERK target (e.g., anti-phospho-RSK1 Ser380) overnight at 4°C.[15] c. Wash and incubate with an appropriate HRP-conjugated secondary antibody. d. Visualize bands using an enhanced chemiluminescence (ECL) substrate.
-
Stripping and Reprobing: Strip the membrane and reprobe with antibodies for the total protein (e.g., total RSK1) and a loading control (e.g., GAPDH or β-actin) to ensure equal loading.
-
Analysis: Quantify band intensities using densitometry.
-
This protocol evaluates the antitumor effect of ASN007 in a living animal model.
-
Principle: Human tumor cells are implanted subcutaneously into immunodeficient mice. Once tumors are established, mice are treated with ASN007, and tumor growth is monitored over time.[18]
-
Protocol Outline:
-
Cell Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., 1-5 million cells in PBS/Matrigel) into the flank of immunodeficient mice (e.g., nude or SCID mice).[18]
-
Tumor Growth: Monitor mice until tumors reach a palpable, measurable size (e.g., ~100-150 mm³).[1]
-
Randomization: Randomize mice into treatment groups (e.g., vehicle control, ASN007 at various doses).
-
Treatment: Administer ASN007 or vehicle orally (p.o.) according to the planned schedule (e.g., once daily).[7][14]
-
Monitoring: Measure tumor dimensions with calipers 2-3 times per week and calculate tumor volume (Volume = 0.5 x Length x Width²). Monitor animal body weight and overall health as indicators of toxicity.
-
Endpoint: Continue the study until tumors in the control group reach a predetermined size or for a defined duration.
-
Data Analysis: Plot the mean tumor volume for each group over time. Calculate metrics such as Tumor Growth Inhibition (TGI) to determine efficacy.
-
References
- 1. ASN007 is a selective ERK1/2 inhibitor with preferential activity against RAS-and RAF-mutant tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. ASN007 is a selective ERK1/2 inhibitor with preferential activity against RAS-and RAF-mutant tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. RAS signaling in carcinogenesis, cancer therapy and resistance mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The effects of mutant Ras proteins on the cell signalome - PMC [pmc.ncbi.nlm.nih.gov]
- 6. whitepapers.certisoncology.com [whitepapers.certisoncology.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. aacrjournals.org [aacrjournals.org]
- 9. aacrjournals.org [aacrjournals.org]
- 10. selleckchem.com [selleckchem.com]
- 11. aacrjournals.org [aacrjournals.org]
- 12. researchgate.net [researchgate.net]
- 13. aacrjournals.org [aacrjournals.org]
- 14. medchemexpress.com [medchemexpress.com]
- 15. researchgate.net [researchgate.net]
- 16. aacrjournals.org [aacrjournals.org]
- 17. A high throughput assay to identify substrate-selective inhibitors of the ERK protein kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 18. benchchem.com [benchchem.com]
An In-depth Technical Guide to ASN007 Benzenesulfonate: Synthesis and Chemical Properties
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis, chemical properties, and mechanism of action of ASN007 benzenesulfonate, a potent and selective inhibitor of the extracellular signal-regulated kinases ERK1 and ERK2. All quantitative data is presented in structured tables, and key experimental methodologies are detailed.
Introduction
ASN007, also known as ERAS-007, is an orally bioavailable, small-molecule inhibitor of ERK1 and ERK2, key components of the mitogen-activated protein kinase (MAPK) signaling pathway.[1] The MAPK pathway, frequently referred to as the RAS-RAF-MEK-ERK pathway, is a critical regulator of cellular processes including proliferation and survival.[2] Hyperactivation of this pathway due to mutations in genes such as BRAF and RAS is a common driver in a wide variety of human cancers.[2][3] ASN007 has shown significant antiproliferative activity in preclinical models of tumors with these mutations and is currently in clinical development.[2][4] This document details the technical specifications and methodologies relevant to this compound.
Synthesis of this compound
The precise, industrial-scale synthesis protocol for this compound is proprietary. However, based on the complex heterocyclic structure of the active pharmaceutical ingredient, a plausible multi-step synthetic route can be conceptualized. The synthesis would involve the careful assembly of the substituted pyrimidine and imidazole rings, followed by an amide coupling to the chiral aminoethyl side chain. The final step involves salt formation with benzenesulfonic acid to yield the desired benzenesulfonate salt, which often improves the compound's stability and solubility.
Chemical and Physical Properties
ASN007 is chemically identified as N-[(1S)-2-amino-1-(3-chloro-5-fluorophenyl)ethyl]-1-[5-methyl-2-(oxan-4-ylamino)pyrimidin-4-yl]imidazole-4-carboxamide.[3] The benzenesulfonate salt form is frequently used in research and development.[5] Key chemical properties are summarized in the table below.
| Property | Value | Reference |
| IUPAC Name | N-[(1S)-2-amino-1-(3-chloro-5-fluorophenyl)ethyl]-1-[5-methyl-2-(oxan-4-ylamino)pyrimidin-4-yl]imidazole-4-carboxamide benzenesulfonate | [3] |
| Synonyms | ASN-007, ERAS-007, ERK-IN-3 | [3] |
| Molecular Formula | C₂₂H₂₅ClFN₇O₂ (Free Base) | [3] |
| Molecular Weight | 473.93 g/mol (Free Base) | [3] |
| CAS Number | 2055597-12-9 (Free Base) | |
| CAS Number | 2055597-39-0 (Benzenesulfonate/Besylate) | [5] |
| Appearance | Solid powder | |
| Solubility | Soluble in DMSO | [6] |
Mechanism of Action and Biological Activity
ASN007 is a reversible and ATP-competitive inhibitor of ERK1 and ERK2 kinase activity.[2] By binding to the ATP pocket of these enzymes, it prevents the phosphorylation of downstream substrates, thereby inhibiting the entire MAPK signaling cascade.[1] This leads to cell cycle arrest and a reduction in tumor cell proliferation and survival, particularly in cancers that are dependent on this pathway.[2][3]
Kinase Selectivity Profile
ASN007 is highly selective for ERK1 and ERK2. In a broad kinase profiling assay against 335 kinases, it demonstrated potent inhibition of ERK1/2 with minimal off-target effects at a concentration of 1 µM.[7] The IC₅₀ values highlight its selectivity.
| Kinase Target | IC₅₀ (nM) | Reference |
| ERK1 | 2 | [7][8] |
| ERK2 | 2 | [7][8] |
Note: IC₅₀ values for the top 22 kinases identified in primary screening confirmed high selectivity for ERK1/2 over other kinases, including those in the CMGC and CAMK subfamilies.[7]
Cellular Activity
ASN007 demonstrates potent anti-proliferative activity in cancer cell lines harboring BRAF and various RAS mutations (KRAS, NRAS, HRAS).[2] It effectively inhibits the phosphorylation of downstream ERK1/2 targets, such as RSK1, in a dose-dependent manner.[5][7] Furthermore, it has shown efficacy in preclinical models of melanoma that have developed resistance to BRAF and MEK inhibitors.[2][9]
Experimental Protocols
Detailed protocols are essential for the accurate evaluation of kinase inhibitors like ASN007. Below are representative methodologies for key experiments.
In Vitro ERK1/2 Enzymatic Activity Assay (HTRF)
This protocol describes a Homogeneous Time-Resolved Fluorescence (HTRF) assay to determine the IC₅₀ of ASN007 against ERK1 and ERK2. The assay measures the phosphorylation of a substrate peptide by the kinase.
Materials:
-
Recombinant active ERK1 or ERK2 enzyme
-
Biotinylated substrate peptide (e.g., Biotin-MBP)
-
ATP
-
Assay Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)
-
This compound, serially diluted in DMSO
-
HTRF Detection Reagents: Europium cryptate-labeled anti-phospho-substrate antibody and Streptavidin-XL665
-
Low-volume 384-well assay plates (white)
-
HTRF-compatible plate reader
Procedure:
-
Compound Preparation: Prepare a 10-point serial dilution of this compound in 100% DMSO, starting from 100 µM.
-
Kinase Reaction:
-
Add 2 µL of diluted ASN007 or DMSO (vehicle control) to the wells of a 384-well plate.
-
Add 4 µL of a 2.5x solution of ERK1 or ERK2 enzyme in assay buffer.
-
Pre-incubate for 15 minutes at room temperature.
-
Initiate the kinase reaction by adding 4 µL of a 2.5x solution of ATP and biotinylated substrate in assay buffer. Final concentrations should be at the Kₘ for ATP and ~100-500 nM for the substrate.
-
Incubate for 60 minutes at room temperature.
-
-
Detection:
-
Stop the reaction by adding 10 µL of HTRF detection buffer containing the Europium cryptate-labeled antibody and Streptavidin-XL665.
-
Incubate for 60 minutes at room temperature, protected from light.
-
-
Data Acquisition: Read the plate on an HTRF-compatible reader at 620 nm (cryptate emission) and 665 nm (FRET signal).
-
Analysis: Calculate the HTRF ratio (665 nm / 620 nm * 10,000). Plot the ratio against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
Cellular Western Blot for p-RSK1 Inhibition
This protocol measures the ability of ASN007 to inhibit ERK signaling in a cellular context by quantifying the phosphorylation of its direct substrate, RSK1.
Materials:
-
Cancer cell line (e.g., HT-29, which has a BRAF V600E mutation)
-
Cell culture medium and serum
-
This compound
-
Lysis Buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors (e.g., PMSF, sodium orthovanadate, sodium fluoride)
-
BCA Protein Assay Kit
-
SDS-PAGE gels, buffers, and electrophoresis equipment
-
PVDF membrane and transfer apparatus
-
Blocking Buffer (5% w/v BSA in TBST)
-
Primary antibodies: Rabbit anti-phospho-RSK1 (Ser380), Rabbit anti-total RSK1, Mouse anti-β-actin
-
Secondary antibodies: HRP-conjugated anti-rabbit IgG, HRP-conjugated anti-mouse IgG
-
Enhanced Chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Treatment:
-
Plate HT-29 cells in 6-well plates and allow them to adhere overnight.
-
Treat the cells with increasing concentrations of ASN007 (e.g., 0, 1, 10, 100, 1000 nM) for 4 hours.
-
-
Lysate Preparation:
-
Wash cells with ice-cold PBS.
-
Lyse cells on ice with 100 µL of supplemented lysis buffer.
-
Clarify lysates by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
Determine protein concentration of the supernatant using a BCA assay.
-
-
Western Blotting:
-
Normalize protein amounts (e.g., 20 µg per lane) and prepare samples with Laemmli buffer. Denature at 95°C for 5 minutes.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibody against p-RSK1 (diluted in 5% BSA/TBST) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash three times with TBST.
-
-
Detection & Analysis:
-
Apply ECL substrate and capture the signal using an imaging system.
-
To confirm equal protein loading, strip the membrane and re-probe for total RSK1 and β-actin.
-
Quantify band intensities to determine the dose-dependent inhibition of RSK1 phosphorylation.
-
Clinical Development
ASN007 has been evaluated in a Phase I clinical trial in patients with advanced solid tumors harboring BRAF and RAS pathway mutations (NCT03415126).[2][10] Early results have indicated that the compound is well-tolerated with signs of durable clinical activity.[2] The combination of ASN007 with other targeted agents, such as PI3K inhibitors, has also been explored in preclinical models and may offer a strategy to overcome resistance mechanisms.[9]
Conclusion
This compound is a highly potent and selective, orally bioavailable inhibitor of ERK1 and ERK2. Its focused mechanism of action translates to significant anti-tumor activity in preclinical models driven by RAS and RAF mutations. The well-defined chemical properties and robust biological profile make ASN007 a promising candidate for targeted cancer therapy. The experimental protocols and data presented in this guide provide a technical foundation for researchers and drug developers working with this compound and in the broader field of MAPK pathway inhibition.
References
- 1. Phospho-RSK1 (Thr359, Ser363) Polyclonal Antibody (PA5-101020) [thermofisher.com]
- 2. Homogeneous Time-Resolved Fluorescence-Based Assay to Monitor Extracellular Signal-Regulated Kinase Signaling in a High-Throughput Format - PMC [pmc.ncbi.nlm.nih.gov]
- 3. worldwide.promega.com [worldwide.promega.com]
- 4. reactionbiology.com [reactionbiology.com]
- 5. researchgate.net [researchgate.net]
- 6. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 7. Kinase Selectivity Profiling System: General Panel Protocol [worldwide.promega.com]
- 8. Table 4, HTRF assay protocol for the EGFR enzymes in 1536-well plate format - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. High-Throughput Kinase Profiling: A More Efficient Approach towards the Discovery of New Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. bpsbioscience.com [bpsbioscience.com]
Discovery and development of ASN007 as an ERK inhibitor
An In-depth Technical Guide to the Discovery and Development of ASN007, a Selective ERK1/2 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
The RAS/RAF/MEK/ERK signaling pathway, a critical component of the mitogen-activated protein kinase (MAPK) cascade, is a central regulator of cell proliferation, differentiation, and survival.[1][2] Dysregulation of this pathway, frequently driven by mutations in genes such as BRAF, KRAS, NRAS, and HRAS, is a hallmark of a wide array of human cancers.[3][4][5] While inhibitors targeting upstream components like BRAF and MEK have achieved clinical success, the development of resistance, often through reactivation of ERK signaling, remains a significant challenge.[1][6] Targeting the most distal kinase in the cascade, Extracellular signal-regulated kinases 1 and 2 (ERK1/2), presents a promising therapeutic strategy to overcome both intrinsic and acquired resistance to upstream inhibitors.[1][6]
This technical guide details the discovery and development of ASN007 (also known as ERAS-007), a potent, selective, and orally bioavailable small-molecule inhibitor of ERK1 and ERK2.[7][8][9] ASN007 has demonstrated significant anti-tumor activity in preclinical models and has shown encouraging signs of clinical activity in early-phase trials, particularly in tumors harboring RAS or RAF mutations.[1][3]
Discovery of ASN007
The development of ASN007 originated from an imidazole carboxamide scaffold.[1] A systematic structure-activity relationship (SAR) based approach, involving the synthesis and evaluation of over 600 compounds, was employed to optimize potency, selectivity, and pharmacokinetic properties.[1][10] This extensive effort led to the identification of ASN007, chemically known as N-(2-amino-1-(3-chloro-5-fluorophenyl)ethyl)-1-(5-methyl-2-((tetrahydro-2H-pyran-4-yl)amino)pyrimidin-4-yl)-1H-imidazole-4-carboxamide.[1][2]
Chemical Structure
-
IUPAC Name: N-[(1S)-2-amino-1-(3-chloro-5-fluorophenyl)ethyl]-1-[5-methyl-2-(oxan-4-ylamino)pyrimidin-4-yl]imidazole-4-carboxamide[2]
-
Molecular Formula: C₂₂H₂₅ClFN₇O₂[2]
Mechanism of Action and Biochemical Profile
ASN007 is a reversible and ATP-competitive inhibitor of ERK1 and ERK2.[1] A key characteristic of ASN007 is its exceptionally long target residence time of 550 minutes, which suggests a prolonged duration of target engagement.[3][4]
Signaling Pathway Inhibition
ASN007 acts at the terminal end of the MAPK signaling cascade. By inhibiting ERK1/2, it prevents the phosphorylation of numerous downstream substrates, thereby blocking the signaling cascade that promotes tumor cell proliferation and survival.[2]
Caption: The RAS/RAF/MEK/ERK signaling pathway and the inhibitory action of ASN007.
Quantitative Data Summary
Table 1: Biochemical Potency and Selectivity
| Target | Assay Type | IC₅₀ (nM) | Notes |
| ERK1 | Cell-free enzymatic (HTRF) | 2 | ATP-competitive inhibition.[1][5][6] |
| ERK2 | Cell-free enzymatic (HTRF) | 2 | ATP-competitive inhibition.[1][5][6] |
| Kinome Panel | Radiometric enzymatic | - | Highly selective for ERK1/2 at 1.0 µM against a panel of 335 kinases.[1][10] |
| Off-target kinases | - | >1000 | Minor inhibition observed for a small number of kinases in the CMGC and CAMK subfamilies.[1][10] |
Table 2: Cellular Activity of ASN007
| Cell Line Panel | Genetic Background | Median IC₅₀ (nM) | Comparison |
| Solid Tumor Cell Lines (n=14) | RAS/RAF mutations | 37 (range 13-100) | Demonstrated greater potency compared to GDC-0994 and BVD-523.[1] |
| Solid Tumor Cell Lines (n=9) | RAS/RAF wild-type | >10,000 | Shows preferential activity in mutant cell lines.[1] |
| KRAS Mutant Cell Lines (n=96) | Various KRAS subtypes | - | Strong activity across all tested subtypes (G12C, G12D, G12V, G13D).[5] |
Table 3: Phase 1 Clinical Trial Pharmacokinetics and Outcomes (NCT03415126)
| Parameter | Dosing Schedule | Value | Notes |
| Elimination Half-life (t₁/₂) | QD and QW | 10-15 hours | [3][12] |
| Maximum Tolerated Dose (MTD) | QD | 40 mg | Dose-limiting toxicities (DLTs) included Grade 3 central serous retinopathy (CSR) and rash.[4][12] |
| Maximum Tolerated Dose (MTD) | QW | 250 mg | DLT was Grade 3 AST elevation at 350mg. This dose was selected for expansion cohorts due to favorable tolerability and clinical activity.[3][4] |
| Clinical Benefit (QW dosing) | QW (120-250 mg) | - Confirmed PR (-57%) in HRAS-mutant salivary gland cancer (5+ months).- SD in KRAS-mutant ovarian cancer (9+ months).- SD in BRAF V600E-mutant thyroid cancer (8+ months). | Durable clinical benefit was observed.[3] |
Experimental Protocols
ERK1/2 Enzymatic Activity Assay (Homogeneous Time-Resolved Fluorescence - HTRF)
-
Principle: This assay measures the kinase activity of ERK1/2 by quantifying the phosphorylation of a substrate.
-
Methodology:
-
Recombinant ERK1 and ERK2 kinases are incubated with a biotinylated substrate peptide and ATP in a kinase reaction buffer.
-
ASN007 or a reference compound (e.g., SCH772894) is added at various concentrations.[7]
-
The reaction is allowed to proceed for a specified time at room temperature.
-
The reaction is stopped, and HTRF detection reagents (a europium cryptate-labeled anti-phospho-substrate antibody and streptavidin-XL665) are added.
-
After incubation, the HTRF signal is read on a compatible plate reader. The signal is proportional to the amount of phosphorylated substrate.
-
IC₅₀ values are calculated from the dose-response curves.[7] (Note: Specific concentrations of enzymes, substrates, ATP, and incubation times are detailed in the primary literature, such as Nagasundaram et al., Cell Reports Medicine, 2021).[1]
-
Kinome Profiling
-
Principle: To assess the selectivity of ASN007, its inhibitory activity is measured against a large panel of purified kinases.
-
Methodology:
-
ASN007 is tested at a fixed concentration (e.g., 1.0 µM) in a radiometric enzymatic assay against a panel of kinases (e.g., Eurofins KinaseProfiler panel of 335 kinases).[1][10]
-
The percentage of inhibition for each kinase is determined relative to a control.
-
For kinases showing significant inhibition (e.g., >75%), full IC₅₀ curves are generated to determine the precise potency.[1][10]
-
Results are often visualized on a kinome tree dendrogram to illustrate selectivity.[7]
-
Caption: Workflow for determining the kinase selectivity profile of ASN007.
Cellular Antiproliferative Assay
-
Principle: This assay measures the ability of ASN007 to inhibit the growth of cancer cell lines.
-
Methodology:
-
Cancer cells are seeded in 96-well plates and allowed to adhere overnight.
-
Cells are treated with a serial dilution of ASN007 for a specified duration (e.g., 72 hours).
-
Cell viability is assessed using a colorimetric or fluorometric reagent (e.g., CellTiter-Glo®, resazurin).
-
Luminescence or fluorescence is measured using a plate reader.
-
IC₅₀ values are determined by fitting the data to a four-parameter logistic curve.[1]
-
Western Blot Analysis for Target Engagement
-
Principle: This technique is used to detect the phosphorylation status of ERK downstream targets, confirming that ASN007 engages and inhibits its target in a cellular context.
-
Methodology:
-
Cancer cell lines (e.g., HT-29) are treated with varying concentrations of ASN007 for a defined period (e.g., 4 hours).[7]
-
Cells are lysed, and protein concentrations are determined.
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a membrane (e.g., PVDF).
-
The membrane is blocked and then incubated with primary antibodies against phosphorylated proteins (e.g., Phospho-p90RSK) and total proteins (e.g., RSK1).[1]
-
After washing, the membrane is incubated with corresponding secondary antibodies.
-
The signal is detected using chemiluminescence, and bands are visualized. A decrease in the phosphorylated protein signal indicates target inhibition.[7]
-
In Vivo Tumor Xenograft and PDX Models
-
Principle: To evaluate the anti-tumor efficacy of ASN007 in a living organism.
-
Methodology:
-
Human tumor cells (xenograft) or patient-derived tumor fragments (PDX) are implanted subcutaneously into immunocompromised mice.[1]
-
When tumors reach a predetermined size (e.g., ~100 mm³), mice are randomized into treatment groups (vehicle control, ASN007).[1]
-
ASN007 is administered orally at specified doses and schedules (e.g., daily or intermittently).[6]
-
Tumor volume and body weight are measured regularly.
-
Efficacy is evaluated based on tumor growth inhibition (TGI) or tumor regression.[1]
-
At the end of the study, tumors may be collected for pharmacodynamic analysis (e.g., western blot for p-RSK).[1]
-
Clinical Development
The first-in-human Phase 1 study (NCT03415126) evaluated the safety, tolerability, pharmacokinetics (PK), and pharmacodynamics (PD) of ASN007 in patients with advanced solid tumors harboring BRAF, KRAS, HRAS, or NRAS mutations.[3][13] The study explored both once-daily (QD) and once-weekly (QW) dosing regimens.[4] The MTD was established at 40 mg QD and 250 mg QW.[12] Reversible treatment-related adverse events included rash, central serous retinopathy, nausea, and diarrhea.[4][12] Encouraging and durable clinical activity was observed, leading to the selection of the 250 mg QW dose for expansion cohorts.[3][4]
Conclusion and Future Directions
ASN007 is a potent and highly selective ERK1/2 inhibitor with a differentiated profile, including a long target residence time.[3] It has demonstrated robust preclinical activity in RAS- and RAF-mutant cancer models, including those resistant to upstream MAPK pathway inhibitors.[1][8] Early clinical data have shown a manageable safety profile and promising anti-tumor activity.[3]
Future development will likely focus on:
-
Expansion cohort data from the Phase 1b study to confirm efficacy in specific mutation-defined populations.[3]
-
Exploring combination strategies, such as with PI3K inhibitors like copanlisib or EGFR inhibitors, which have shown synergistic effects in preclinical models.[1][14]
-
Identifying predictive biomarkers beyond RAS/RAF mutations to refine patient selection.[1]
The development of ASN007 represents a significant advancement in targeting the MAPK pathway, offering a potential new therapeutic option for patients with difficult-to-treat cancers.
References
- 1. ASN007 is a selective ERK1/2 inhibitor with preferential activity against RAS-and RAF-mutant tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Asn-007 | C22H25ClFN7O2 | CID 124122366 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. researchgate.net [researchgate.net]
- 5. aacrjournals.org [aacrjournals.org]
- 6. aacrjournals.org [aacrjournals.org]
- 7. researchgate.net [researchgate.net]
- 8. ASN007 is a selective ERK1/2 inhibitor with preferential activity against RAS-and RAF-mutant tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Facebook [cancer.gov]
- 10. researchgate.net [researchgate.net]
- 11. selleckchem.com [selleckchem.com]
- 12. Abstract PR09: Phase 1 clinical safety and efficacy of ASN007, a novel oral ERK1/2 inhibitor, in patients with RAS, RAF or MEK mutant advanced solid tumors | Semantic Scholar [semanticscholar.org]
- 13. ClinicalTrials.gov [clinicaltrials.gov]
- 14. ERK inhibitor ASN007 effectively overcomes acquired resistance to EGFR inhibitor in non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
ASN007 Benzenesulfonate: A Preclinical Pharmacology Whitepaper
For Researchers, Scientists, and Drug Development Professionals
Introduction
ASN007 benzenesulfonate is an orally bioavailable, potent, and selective small-molecule inhibitor of the extracellular signal-regulated kinases 1 and 2 (ERK1/2).[1][2][3] As a critical node in the mitogen-activated protein kinase (MAPK) signaling cascade, also known as the RAS-RAF-MEK-ERK pathway, ERK1/2 represents a key therapeutic target in a wide array of human cancers characterized by dysregulation of this pathway.[2][4] This technical guide provides a comprehensive overview of the preclinical pharmacology of ASN007, summarizing its mechanism of action, in vitro and in vivo efficacy, and pharmacokinetic profile.
Mechanism of Action
ASN007 is a reversible and ATP-competitive inhibitor of ERK1 and ERK2 kinase activity.[2] By binding to ERK1/2, ASN007 prevents the phosphorylation of downstream substrates, thereby inhibiting the activation of the MAPK/ERK-mediated signal transduction pathway.[5][6] This leads to the suppression of cellular processes crucial for tumor cell proliferation and survival.[6] Preclinical studies have demonstrated that ASN007 effectively inhibits the phosphorylation of downstream targets of ERK1/2, such as p90 ribosomal S6 kinase (RSK1), FRA1, and Elk1, in various cancer cell lines.[2][5][7] A notable characteristic of ASN007 is its long target residence time, with a dissociation half-life of 550 minutes, which may contribute to its sustained pharmacodynamic effects.[4][8]
References
- 1. researchgate.net [researchgate.net]
- 2. ASN007 is a selective ERK1/2 inhibitor with preferential activity against RAS-and RAF-mutant tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ASN007 is a selective ERK1/2 inhibitor with preferential activity against RAS-and RAF-mutant tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Facebook [cancer.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. aacrjournals.org [aacrjournals.org]
In Vitro Characterization of ASN007 Benzenesulfonate: A Technical Overview
Introduction
ASN007 is an orally bioavailable, potent, and selective small-molecule inhibitor of Extracellular signal-Regulated Kinases 1 and 2 (ERK1/2).[1][2][3] As key components of the mitogen-activated protein kinase (MAPK) signaling cascade, also known as the RAS-RAF-MEK-ERK pathway, ERK1/2 play a crucial role in regulating cell proliferation, differentiation, and survival.[1][3] Dysregulation of this pathway through mutations in genes like BRAF and RAS is a common driver in a wide range of human cancers.[1][4] ASN007 has been developed as a therapeutic strategy to target these cancers, demonstrating significant anti-proliferative activity in preclinical models of tumors with BRAF and RAS mutations.[1][2] This document provides a detailed technical guide on the in vitro characterization of ASN007 benzenesulfonate, summarizing key quantitative data and experimental methodologies for researchers and drug development professionals.
Mechanism of Action
ASN007 functions as a reversible and ATP-competitive inhibitor of ERK1 and ERK2 kinase activity.[1] By binding to the ATP pocket of the ERK1/2 enzymes, it prevents the phosphorylation of downstream substrates, thereby blocking signal transduction through the MAPK pathway.[3][5] This inhibition leads to a halt in ERK-dependent cell proliferation and survival in tumor cells where this pathway is hyperactivated.[3][5]
Data Presentation
Biochemical and Cellular Activity
The in vitro potency of ASN007 was determined through a series of biochemical and cell-based assays. The compound exhibits high affinity and inhibitory activity against its primary targets, ERK1 and ERK2, and potent anti-proliferative effects in cancer cell lines harboring MAPK pathway mutations.
Table 1: Biochemical Activity of ASN007 against ERK1/2 Kinases
| Target | Assay Type | IC50 (nM) |
| ERK1 | Cell-free enzymatic assay | 2 |
| ERK2 | Cell-free enzymatic assay | 2 |
| Data sourced from references[1][6][7][8] |
Table 2: Anti-proliferative Activity of ASN007 in RAS/RAF Mutant Cancer Cell Lines
| Parameter | Cell Lines | IC50 (nM) |
| Median IC50 | Panel of RAS/RAF mutant cells | 37 |
| Data sourced from reference[7] |
Table 3: Kinase Selectivity Profile of ASN007
A comprehensive kinase panel was used to assess the selectivity of ASN007. The following table lists the top off-target kinases that showed significant inhibition, demonstrating the compound's high selectivity for ERK1/2.
| Kinase Target | IC50 (nM) |
| ERK2 | 2 |
| ERK1 | 2 |
| MNK1 | 38 |
| MNK2 | 47 |
| JNK3 | 140 |
| JNK2 | 160 |
| JNK1 | 200 |
| p38α | 250 |
| p38β | 300 |
| CAMK2D | 450 |
| CAMK2G | 500 |
| CAMK2A | 550 |
| CAMK2B | 600 |
| GSK3A | 700 |
| GSK3B | 750 |
| CDK2/CycA | >1000 |
| CDK4/CycD1 | >1000 |
| PRDK1 | >1000 |
| Data for ERK1/2 and off-target kinases are compiled from references[8][9]. This table represents a summary of kinases with the highest inhibition after ERK1/2. |
Experimental Protocols
Biochemical Kinase Inhibition Assay (HTRF)
This assay quantifies the direct inhibitory effect of ASN007 on ERK1 and ERK2 enzymatic activity.
-
Reagents: Recombinant human ERK1 or ERK2 enzyme, biotinylated substrate peptide, ATP, and HTRF detection reagents (e.g., europium cryptate-labeled anti-phospho-substrate antibody and streptavidin-XL665).
-
Procedure: a. ASN007 is serially diluted in DMSO and added to the wells of a microplate. b. The ERK1 or ERK2 enzyme is added to the wells, followed by a mixture of the biotinylated substrate and ATP to initiate the kinase reaction. c. The reaction is incubated at room temperature for a specified time (e.g., 60 minutes).[7] d. The HTRF detection reagents are added to stop the reaction and detect the phosphorylated substrate. e. After another incubation period, the plate is read on an HTRF-compatible reader.
-
Data Analysis: The HTRF signal is proportional to the amount of phosphorylated substrate. The percentage of inhibition is calculated relative to DMSO-treated controls, and IC50 values are determined by fitting the data to a four-parameter logistic curve.
Cellular Phosphorylation Assay (ELISA)
This assay measures the ability of ASN007 to inhibit the phosphorylation of a direct ERK substrate, RSK1, within a cellular context.
-
Cell Culture: HT-29 human colon cancer cells, which harbor a BRAF V600E mutation, are seeded in 96-well plates and allowed to attach overnight.[8]
-
Compound Treatment: Cells are treated with a dose range of ASN007 or DMSO vehicle control for a specified duration (e.g., 4 hours).[8]
-
Cell Lysis: After treatment, the media is removed, and cells are lysed with a suitable lysis buffer containing protease and phosphatase inhibitors.
-
ELISA Procedure: a. The cell lysates are transferred to an ELISA plate pre-coated with a capture antibody specific for total RSK1. b. The plate is incubated to allow the capture antibody to bind to RSK1. c. A detection antibody specific for the phosphorylated form of RSK1 (e.g., p-RSK1 Ser380) is added.[8] d. A horseradish peroxidase (HRP)-conjugated secondary antibody is then added, followed by a substrate solution to generate a colorimetric signal.
-
Data Analysis: The absorbance is read on a microplate reader. The signal is normalized to total protein concentration or a housekeeping protein, and the IC50 value is calculated based on the dose-response curve.
Cell Proliferation Assay
This assay evaluates the effect of ASN007 on the growth of cancer cell lines.
-
Cell Seeding: Cancer cell lines (particularly those with known RAS or RAF mutations) are seeded into 96-well plates at an appropriate density and incubated for 24 hours.
-
Compound Addition: A serial dilution of ASN007 is added to the wells. A vehicle control (DMSO) is also included.
-
Incubation: The plates are incubated for a period of 72 hours to allow for cell proliferation.[7]
-
Viability Measurement: Cell viability is assessed using a reagent such as MTS or a reagent that measures ATP content (e.g., CellTiter-Glo). The reagent is added to each well, and the plate is incubated according to the manufacturer's instructions.
-
Data Analysis: The absorbance or luminescence, which correlates with the number of viable cells, is measured using a plate reader. The results are expressed as a percentage of the vehicle control, and the IC50 values are calculated.
Cell Cycle Analysis
This protocol determines the effect of ASN007 on cell cycle progression. ASN007 has been shown to induce G0/G1 phase cell cycle arrest.[7]
-
Cell Treatment: Cells are seeded in 6-well plates and treated with ASN007 at various concentrations or with a DMSO control for 24-72 hours.[7]
-
Cell Harvesting: Cells are harvested by trypsinization, washed with phosphate-buffered saline (PBS), and collected by centrifugation.
-
Fixation: The cell pellet is resuspended in ice-cold 70% ethanol and incubated at -20°C for at least 2 hours to fix the cells.
-
Staining: The fixed cells are washed with PBS and then resuspended in a staining solution containing propidium iodide (PI) and RNase A.
-
Flow Cytometry: The DNA content of the cells is analyzed using a flow cytometer.
-
Data Analysis: The percentage of cells in each phase of the cell cycle (G0/G1, S, and G2/M) is quantified using cell cycle analysis software.
Mandatory Visualizations
Caption: The RAS/RAF/MEK/ERK signaling pathway with ASN007 inhibition point.
Caption: General experimental workflow for an in vitro kinase assay.
References
- 1. ASN007 is a selective ERK1/2 inhibitor with preferential activity against RAS-and RAF-mutant tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ASN007 is a selective ERK1/2 inhibitor with preferential activity against RAS-and RAF-mutant tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Facebook [cancer.gov]
- 4. researchgate.net [researchgate.net]
- 5. Asn-007 | C22H25ClFN7O2 | CID 124122366 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. selleckchem.com [selleckchem.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for ASN007 Benzenesulfonate In Vivo Mouse Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
ASN007 is an orally bioavailable and selective inhibitor of the extracellular signal-regulated kinases ERK1 and ERK2.[1][2][3] As a pivotal component of the RAS/RAF/MEK/ERK signaling pathway, ERK1/2 hyperactivation is a common driver in a multitude of human cancers, often stemming from mutations in upstream proteins like BRAF and RAS (KRAS, NRAS, and HRAS).[1][2] ASN007 has demonstrated potent anti-proliferative activity in preclinical models of tumors harboring these mutations and has shown efficacy in models resistant to BRAF and MEK inhibitors.[1][2] These application notes provide a comprehensive overview and detailed protocols for conducting in vivo mouse model studies to evaluate the efficacy of ASN007 benzenesulfonate.
Mechanism of Action
ASN007 is a reversible, ATP-competitive inhibitor of ERK1 and ERK2 kinase activity.[1] By binding to ERK1/2, ASN007 prevents the phosphorylation of downstream substrates, such as RSK and MSK, thereby inhibiting the signal transduction cascade that promotes cell proliferation and survival.[1][4] This targeted inhibition leads to cell-cycle arrest, primarily in the G0/G1 phase, and subsequent tumor growth inhibition.[1] ASN007 has shown a long target residence time, which supports intermittent dosing schedules.[5][6]
Signaling Pathway
Caption: The RAS/RAF/MEK/ERK signaling cascade and the inhibitory action of ASN007 on ERK1/2.
In Vivo Efficacy of ASN007 in Xenograft Models
ASN007 has demonstrated significant anti-tumor activity in various human tumor xenograft mouse models. The following tables summarize the quantitative data from these preclinical studies.
Table 1: ASN007 Efficacy in Various Cancer Xenograft Models
| Cell Line | Cancer Type | RAS/RAF Mutation | Dosing Schedule | Tumor Growth Inhibition | Reference |
| HCT116 | Colorectal Adenocarcinoma | KRASG13D | 40 mg/kg, PO, BID | Strong | [1] |
| Panc-1 | Pancreatic Adenocarcinoma | KRASG12D | 50 mg/kg, PO, BID | Strong | [1] |
| MIA PaCa-2 | Pancreatic Adenocarcinoma | KRASG12C | 40 mg/kg, PO, BID | Strong | [1] |
| SK-N-AS | Neuroblastoma | NRASQ61K | 25 mg/kg, PO, QD | Strong | [1] |
| MINO | Mantle Cell Lymphoma | NRASG13D | 75 mg/kg, PO, QD or 40 mg/kg, PO, BID | Strong | [1] |
PO: Per os (oral administration), BID: Twice per day, QD: Once per day.
Table 2: ASN007 Efficacy in Patient-Derived Xenograft (PDX) Models
| PDX Model | Cancer Type | RAS/RAF Mutation | Dosing Schedule | Tumor Growth Inhibition | Reference |
| ST052C | Melanoma (Vemurafenib-resistant) | BRAFV600E | 25 mg/kg or 50 mg/kg, PO, BID | Effective | [1] |
| Multiple | Colorectal Cancer | Various KRAS mutations | 40 mg/kg, PO, BID | 16 out of 17 models showed TGI | [1] |
TGI: Tumor Growth Inhibition.
Experimental Protocol: ASN007 Efficacy in a Subcutaneous Xenograft Mouse Model
This protocol outlines a general procedure for evaluating the in vivo anti-tumor activity of this compound in a subcutaneous xenograft mouse model.
1. Animal Model and Husbandry
-
Species: Immunocompromised mice (e.g., Nude, SCID, or NSG).
-
Age/Weight: 6-8 weeks old, 18-22 grams.
-
Housing: Maintained in a pathogen-free environment with a 12-hour light/dark cycle.
-
Diet: Ad libitum access to standard chow and water.
-
Acclimatization: Animals should be acclimatized for at least one week prior to the start of the experiment.
-
Ethical Considerations: All animal procedures must be conducted in accordance with institutional guidelines and approved by the Institutional Animal Care and Use Committee (IACUC).
2. Cell Culture and Implantation
-
Cell Lines: Select a human cancer cell line with a known RAS or RAF mutation (e.g., MIA PaCa-2, HCT116).
-
Culture Conditions: Culture cells in the recommended medium supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO2.
-
Implantation:
-
Harvest cells during the logarithmic growth phase.
-
Resuspend cells in a sterile, serum-free medium or a mixture of medium and Matrigel.
-
Inject 1 x 106 to 10 x 106 cells subcutaneously into the flank of each mouse.
-
3. Tumor Growth Monitoring and Grouping
-
Monitoring: Monitor tumor growth by measuring the length and width of the tumor with calipers every 2-3 days.
-
Tumor Volume Calculation: Tumor volume (mm³) = (Length x Width²) / 2.
-
Randomization: When tumors reach an average volume of approximately 100-150 mm³, randomize the mice into treatment and control groups (n ≥ 8 per group).[1]
4. ASN007 Formulation and Administration
-
Formulation:
-
Administration:
-
Administer the designated dose of ASN007 or vehicle orally (PO) using a gavage needle.
-
Follow the predetermined dosing schedule (e.g., once daily (QD) or twice daily (BID)).[1]
-
5. Efficacy Endpoints and Monitoring
-
Primary Endpoint: Tumor growth inhibition. Continue to measure tumor volume throughout the study.
-
Secondary Endpoints:
-
Body weight: Monitor for signs of toxicity by weighing the mice 2-3 times per week.[1]
-
Survival: Monitor until a predetermined endpoint is reached (e.g., tumor volume > 2000 mm³ or signs of morbidity).
-
Pharmacodynamic analysis: At the end of the study, tumors can be excised for Western blot analysis to assess the phosphorylation status of ERK1/2 and its downstream targets like RSK.[1]
-
6. Data Analysis
-
Calculate the mean tumor volume ± SEM for each group at each measurement time point.
-
Determine the percentage of tumor growth inhibition (%TGI).
-
Analyze the statistical significance of the differences between treatment and control groups using appropriate statistical tests (e.g., t-test or ANOVA).
Experimental Workflow
References
- 1. ASN007 is a selective ERK1/2 inhibitor with preferential activity against RAS-and RAF-mutant tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ASN007 is a selective ERK1/2 inhibitor with preferential activity against RAS-and RAF-mutant tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Facebook [cancer.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Asana BioSciences to Present Phase 1 Clinical Safety and Efficacy Data of Oral, Once-Weekly, ASN007, a Novel ERK 1/2 Inhibitor, at the AACR-NCI-EORTC Molecular Targets and Cancer Therapeutics Conference - BioSpace [biospace.com]
- 6. aacrjournals.org [aacrjournals.org]
- 7. selleckchem.com [selleckchem.com]
Cell Culture Guide for ASN007 Benzenesulfonate Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
ASN007 is an orally bioavailable and selective small-molecule inhibitor of ERK1 and ERK2 kinases, which are critical components of the RAS/RAF/MEK/ERK (MAPK) signaling pathway.[1][2][3][4] Dysregulation of this pathway is a common driver of tumorigenesis, particularly in cancers harboring BRAF and RAS mutations.[1][3][4] ASN007 has demonstrated potent anti-proliferative activity in a range of cancer cell lines with these mutations and has shown efficacy in models resistant to BRAF and MEK inhibitors.[1][3] This document provides detailed application notes and protocols for the use of ASN007 benzenesulfonate in cell culture experiments to evaluate its therapeutic potential.
Mechanism of Action
ASN007 is a reversible and ATP-competitive inhibitor of ERK1 and ERK2, with an in vitro IC50 of approximately 2 nM for both kinases.[1][5][6] By binding to ERK1/2, ASN007 prevents their phosphorylation and activation, thereby blocking downstream signaling. This leads to the inhibition of phosphorylation of key substrates such as p90 ribosomal S6 kinase (RSK) and Fos-related antigen 1 (FRA1), ultimately resulting in cell cycle arrest and reduced cell proliferation.[1]
Data Presentation
ASN007 Anti-proliferative Activity in Cancer Cell Lines
The following table summarizes the half-maximal inhibitory concentration (IC50) values of ASN007 in various cancer cell lines, highlighting its preferential activity in cells with mutations in the RAS/RAF pathway.
| Cell Line | Cancer Type | Mutation Status | ASN007 IC50 (nM) |
| Solid Tumors | |||
| HT-29 | Colorectal Adenocarcinoma | BRAF V600E | 13 - 100 (median 37)[1] |
| A375 | Melanoma | BRAF V600E | 13 - 100 (median 37)[1] |
| Lymphoma | |||
| JeKo-1 | Mantle Cell Lymphoma | - | Not specified |
| MINO | Mantle Cell Lymphoma | NRAS G13D | 200[1] |
| NU-DHL-1 | B-cell Lymphoma | KRAS A146T | 100[1] |
| U-2973 | B-cell Lymphoma | BRAF V600E | 300[1] |
Note: The median IC50 for a panel of 14 solid tumor cell lines with RAS/RAF pathway mutations was 37 nM (range 13–100 nM), while cell lines without these mutations had IC50 values >10,000 nM.[1]
Signaling Pathways and Experimental Workflows
MAPK and PI3K/AKT Signaling Pathways
The diagram below illustrates the MAPK signaling cascade and the point of inhibition by ASN007. It also depicts the crosstalk with the PI3K/AKT pathway, a parallel survival pathway. The combination of ASN007 with a PI3K inhibitor has been shown to enhance anti-tumor activity.[1][3]
Experimental Workflow for In Vitro Evaluation of ASN007
The following diagram outlines a typical workflow for assessing the cellular effects of ASN007 treatment.
Experimental Protocols
Preparation of this compound Stock Solution
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile microcentrifuge tubes
Protocol:
-
Prepare a 10 mM stock solution of this compound in DMSO. For example, for a compound with a molecular weight of 631.7 g/mol (ASN007 + benzenesulfonic acid), dissolve 6.32 mg in 1 mL of DMSO.
-
Vortex thoroughly to ensure complete dissolution.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C.
Cell Viability Assay (MTT Assay)
This protocol is for determining the effect of ASN007 on cell proliferation.
Materials:
-
Cancer cell lines (e.g., HT-29, A375)
-
Complete cell culture medium
-
96-well flat-bottom plates
-
This compound stock solution (10 mM in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)
-
Microplate reader
Protocol:
-
Seed cells into a 96-well plate at a density of 3,000-10,000 cells per well in 100 µL of complete culture medium.
-
Incubate the plate overnight at 37°C in a 5% CO₂ incubator.
-
Prepare serial dilutions of ASN007 in complete culture medium from the 10 mM stock solution. A suggested concentration range is 1 nM to 10 µM. Include a vehicle control (DMSO) at the same final concentration as the highest ASN007 dose.
-
Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of ASN007 or vehicle control.
-
Incubate the plate for 72 hours at 37°C in a 5% CO₂ incubator.[1]
-
After the incubation period, add 10 µL of 5 mg/mL MTT solution to each well.
-
Incubate for 2-4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Incubate for 15 minutes at room temperature on an orbital shaker.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Western Blot Analysis
This protocol is for assessing the inhibition of ERK signaling by ASN007.
Materials:
-
Cancer cell lines
-
6-well plates
-
This compound
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies (see table below)
-
HRP-conjugated secondary antibody
-
ECL detection reagent
Primary Antibodies:
| Antibody | Source | Catalog Number |
| Phospho-p90RSK (Thr359) | Cell Signaling Technology | 8753[1] |
| RSK1 | Cell Signaling Technology | 9333[1] |
| Phospho-ERK1/2 (Thr202/Tyr204) | Cell Signaling Technology | 4370 |
| ERK1/2 | Cell Signaling Technology | 9102[7] |
| β-actin (Loading Control) | Santa Cruz Biotechnology | sc-47778 |
Protocol:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat cells with various concentrations of ASN007 (e.g., 10 nM, 100 nM, 1 µM) for a specified time (e.g., 4 hours).[1]
-
Wash cells with ice-cold PBS and lyse them in lysis buffer.
-
Determine protein concentration using a BCA assay.
-
Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the signal using an ECL reagent.
Apoptosis Assay (Annexin V Staining)
This protocol is for quantifying apoptosis induced by ASN007.
Materials:
-
Cancer cell lines
-
6-well plates
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Protocol:
-
Seed cells in 6-well plates and treat with ASN007 at relevant concentrations (e.g., 1x, 5x, and 10x IC50) for 24-48 hours.
-
Harvest both adherent and floating cells.
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) solution.
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within 1 hour.
-
Annexin V- / PI-: Live cells
-
Annexin V+ / PI-: Early apoptotic cells
-
Annexin V+ / PI+: Late apoptotic/necrotic cells
-
Cell Cycle Analysis (Propidium Iodide Staining)
This protocol is for determining the effect of ASN007 on cell cycle progression.
Materials:
-
Cancer cell lines
-
6-well plates
-
This compound
-
Cold 70% ethanol
-
Propidium Iodide (PI)/RNase Staining Buffer
-
Flow cytometer
Protocol:
-
Seed cells in 6-well plates and treat with ASN007 at relevant concentrations for 24-72 hours.[1]
-
Harvest the cells and wash with PBS.
-
Fix the cells by adding them dropwise to ice-cold 70% ethanol while gently vortexing.
-
Incubate at 4°C for at least 2 hours or overnight.
-
Wash the cells with PBS to remove the ethanol.
-
Resuspend the cell pellet in PI/RNase Staining Buffer.
-
Incubate for 15-30 minutes at room temperature in the dark.
-
Analyze the samples by flow cytometry to determine the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.
References
- 1. ASN007 is a selective ERK1/2 inhibitor with preferential activity against RAS-and RAF-mutant tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. ASN007 is a selective ERK1/2 inhibitor with preferential activity against RAS-and RAF-mutant tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. selleckchem.com [selleckchem.com]
- 6. researchgate.net [researchgate.net]
- 7. p44/42 MAPK (Erk1/2) Antibody | Cell Signaling Technology [cellsignal.com]
Application Notes and Protocols for ASN007 Benzenesulfonate in Patient-Derived Xenograft (PDX) Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
ASN007 is a potent and orally bioavailable small molecule inhibitor of the extracellular signal-regulated kinases ERK1 and ERK2.[1][2] As key components of the MAPK signaling pathway, ERK1/2 are crucial nodes for cell proliferation and survival. Dysregulation of the MAPK pathway, often through mutations in BRAF and RAS genes, is a common driver of tumorigenesis in a wide range of cancers.[2] ASN007 has demonstrated significant anti-proliferative activity in cancer cell lines and preclinical models harboring these mutations.[1] Notably, it has shown efficacy in models resistant to BRAF and MEK inhibitors, suggesting its potential to overcome acquired resistance.[1][2][3]
Patient-derived xenograft (PDX) models, which involve the implantation of fresh human tumor tissue into immunodeficient mice, have emerged as a superior preclinical platform for evaluating novel cancer therapeutics.[4] These models better recapitulate the heterogeneity and microenvironment of human tumors compared to traditional cell line-derived xenografts. This document provides detailed application notes and protocols for the use of ASN007 benzenesulfonate in PDX models, intended to guide researchers in designing and executing robust preclinical studies.
Mechanism of Action
ASN007 is an ATP-competitive inhibitor of ERK1 and ERK2, with IC50 values in the low nanomolar range (approximately 1-2 nM).[2] By binding to ERK1/2, ASN007 prevents their phosphorylation and activation, thereby blocking downstream signaling to substrates such as RSK1. This inhibition of the MAPK pathway leads to cell cycle arrest and reduced tumor cell proliferation.
Quantitative Data Summary
The following tables summarize the in vitro and in vivo activity of ASN007 from preclinical studies.
Table 1: In Vitro Anti-proliferative Activity of ASN007 in Human Cancer Cell Lines
| Cell Line | Cancer Type | Key Mutation(s) | ASN007 IC50 (nM) |
| HCT116 | Colorectal | KRAS G13D | 13 |
| HT-29 | Colorectal | BRAF V600E | 37 |
| MIA PaCa-2 | Pancreatic | KRAS G12C | 25 |
| PANC-1 | Pancreatic | KRAS G12D | 50 |
| A375 | Melanoma | BRAF V600E | 15 |
Data compiled from publicly available research.
Table 2: In Vivo Efficacy of ASN007 in Xenograft and PDX Models
| Model Type | Cancer Type | Key Mutation(s) | Dosing Regimen | Tumor Growth Inhibition (%) | Reference |
| Xenograft | Colorectal (HCT116) | KRAS G13D | 40 mg/kg, p.o., QD | Significant | [1] |
| Xenograft | Pancreatic (MIA PaCa-2) | KRAS G12C | 40 mg/kg, p.o., BID | Significant | [1] |
| PDX | Colorectal | KRAS (various) | 40 mg/kg, p.o., BID | >30% in 16 of 17 models | [1] |
| PDX | Melanoma (Vemurafenib-resistant) | BRAF V600E | 25-50 mg/kg, p.o., BID | Maintained antitumor activity | [1] |
p.o. = per os (oral administration); QD = once daily; BID = twice daily.
Experimental Protocols
Protocol 1: Establishment of Patient-Derived Xenograft (PDX) Models
This protocol outlines the procedure for establishing PDX models from fresh patient tumor tissue.
Materials:
-
Fresh tumor tissue from consented patients, collected in sterile transport medium (e.g., DMEM with antibiotics) on ice.
-
Immunodeficient mice (e.g., NOD/SCID, NSG), 6-8 weeks old.
-
Sterile surgical instruments.
-
Matrigel® Basement Membrane Matrix.
-
Phosphate-buffered saline (PBS).
-
Culture medium (e.g., DMEM/F12) containing antibiotics and antimycotics.
Procedure:
-
Tissue Processing:
-
Within 2-4 hours of collection, wash the tumor tissue with cold PBS to remove any blood or debris.[5][6]
-
In a sterile petri dish on ice, mechanically mince the tumor into small fragments (approximately 2-3 mm³).[6]
-
(Optional) For some tumor types, enzymatic digestion using a cocktail of collagenase and hyaluronidase can be performed to obtain a single-cell suspension.[7]
-
-
Implantation:
-
Monitoring and Passaging:
-
Monitor the mice regularly for tumor growth.
-
Measure tumor volume twice weekly using calipers (Volume = 0.5 x Length x Width²).[5]
-
When the tumor reaches a volume of approximately 1000-1500 mm³, euthanize the mouse and aseptically harvest the tumor.
-
The harvested tumor can be cryopreserved for future use or passaged to a new cohort of mice for expansion.
-
Protocol 2: In Vivo Efficacy Study of ASN007 in PDX Models
Materials:
-
Established PDX-bearing mice with tumor volumes of 100-200 mm³.
-
This compound.
-
Vehicle for oral gavage (e.g., 0.5% methylcellulose in water).
-
Oral gavage needles.
-
Calipers for tumor measurement.
-
Scale for mouse weight monitoring.
Procedure:
-
Animal Randomization and Grouping:
-
Randomize mice into treatment and control groups (n ≥ 8 per group) based on tumor volume.
-
-
ASN007 Formulation and Administration:
-
Prepare a homogenous suspension of ASN007 in the chosen vehicle. Selleck Chemicals suggests a formulation of 5 mg/mL in CMC-Na or a mix of DMSO and corn oil.[8]
-
Administer ASN007 or vehicle to the respective groups via oral gavage at the desired dose and schedule (e.g., 40 mg/kg, once or twice daily).[1]
-
-
Monitoring and Data Collection:
-
Measure tumor volume and mouse body weight twice weekly.
-
Monitor the animals for any signs of toxicity.
-
Continue treatment for the duration of the study (typically 21-28 days or until tumors in the control group reach a predetermined endpoint).
-
-
Endpoint Analysis:
-
At the end of the study, euthanize the mice and harvest the tumors.
-
Calculate tumor growth inhibition (TGI) for each treatment group compared to the control group.
-
Tumors can be processed for pharmacodynamic analysis (see Protocol 3).
-
Protocol 3: Pharmacodynamic Analysis of ERK Inhibition in PDX Tumors
This protocol describes the analysis of phosphorylated ERK (p-ERK) levels in tumor tissue by Western blotting.
Materials:
-
Harvested PDX tumors, snap-frozen in liquid nitrogen.
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.[9]
-
BCA protein assay kit.
-
SDS-PAGE gels and running buffer.
-
PVDF membrane.
-
Transfer buffer.
-
Blocking buffer (e.g., 5% BSA in TBST).[9]
-
Primary antibodies: anti-p-ERK1/2 (Thr202/Tyr204), anti-total ERK1/2.
-
HRP-conjugated secondary antibody.
-
Chemiluminescent substrate.
-
Imaging system.
Procedure:
-
Protein Extraction:
-
Homogenize the frozen tumor tissue in ice-cold lysis buffer.
-
Centrifuge the lysate to pellet cellular debris and collect the supernatant.
-
Determine the protein concentration of the lysate using a BCA assay.
-
-
Western Blotting:
-
Denature protein samples by boiling in Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.[9]
-
Incubate the membrane with the primary antibody (anti-p-ERK or anti-total ERK) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
-
Data Analysis:
-
Quantify the band intensities for p-ERK and total ERK.
-
Normalize the p-ERK signal to the total ERK signal to determine the level of ERK inhibition in the ASN007-treated groups compared to the control group.
-
Conclusion
This compound is a promising ERK1/2 inhibitor with demonstrated preclinical activity in PDX models of various cancers, particularly those with BRAF and RAS mutations. The detailed protocols provided herein offer a framework for researchers to effectively evaluate the efficacy and pharmacodynamics of ASN007 in these clinically relevant models. Adherence to these robust methodologies will facilitate the generation of high-quality, translatable data to inform further clinical development.
References
- 1. ASN007 is a selective ERK1/2 inhibitor with preferential activity against RAS-and RAF-mutant tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. researchgate.net [researchgate.net]
- 4. crownbio.com [crownbio.com]
- 5. Establishment of patient-derived tumor xenograft (PDTX) models using samples from CT-guided percutaneous biopsy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Establishment of patient-derived xenograft models and cell lines for malignancies of the upper gastrointestinal tract - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Establishment of a patient-derived xenograft model [bio-protocol.org]
- 8. selleckchem.com [selleckchem.com]
- 9. researchgate.net [researchgate.net]
Analyzing the Efficacy of ASN007: A Western Blot Protocol for Phosphorylated ERK
For Immediate Release
[City, State] – [Date] – Researchers and drug development professionals now have access to a detailed application note and protocol for assessing the efficacy of ASN007, a potent and selective ERK1/2 inhibitor, through Western blotting for phosphorylated ERK (p-ERK). This document provides a comprehensive guide for scientists working on RAS-RAF-MEK-ERK pathway-driven cancers.
ASN007 is an orally bioavailable inhibitor of ERK1 and ERK2, key components of the mitogen-activated protein kinase (MAPK) signaling pathway.[1][2] This pathway is frequently hyperactivated in various cancers due to mutations in genes like BRAF and RAS, making it a critical target for therapeutic intervention.[1][2][3] ASN007 has demonstrated significant antiproliferative activity in preclinical studies, particularly in tumors harboring BRAF and RAS mutations.[1][3] Its mechanism of action involves the inhibition of ERK1/2 kinase activity, which in turn blocks the phosphorylation of downstream substrates essential for cell proliferation and survival.[2][3]
This application note provides a detailed protocol for utilizing Western blotting to measure the levels of phosphorylated ERK (p-ERK), the active form of the protein, in response to ASN007 treatment. A decrease in p-ERK levels serves as a direct biomarker of the drug's target engagement and efficacy.
Quantitative Data Summary
The following table summarizes the dose-dependent effect of ASN007 on the inhibition of ERK1/2 signaling, as measured by the phosphorylation of its downstream target, RSK1.
| Cell Line | Mutation Status | Treatment Duration | ASN007 Concentration | % Inhibition of RSK1 Phosphorylation |
| HT-29 (Colorectal Adenocarcinoma) | BRAF V600E | 4 hours | Dose-dependent | A dose-dependent decrease was observed.[3] |
| JeKo-1 (Mantle Cell Lymphoma) | - | 15 min - 72 hours | Not Specified | Inhibition observed as early as 15 minutes and lasted for at least 72 hours.[3] |
| A375 (Melanoma) | BRAF V600E | 15 min - 72 hours | Not Specified | Inhibition observed as early as 15 minutes and lasted for at least 72 hours.[3] |
Experimental Protocols
Cell Culture and ASN007 Treatment
-
Cell Seeding: Plate cancer cell lines (e.g., HT-29, A375, or other relevant lines with activated MAPK pathway) in 6-well plates at a density that ensures 70-80% confluency at the time of harvest.
-
Cell Adherence: Allow cells to adhere and grow overnight in a humidified incubator at 37°C with 5% CO₂.
-
Serum Starvation (Optional): To reduce basal levels of p-ERK, serum-starve the cells for 4-24 hours prior to treatment.
-
ASN007 Treatment: Prepare a stock solution of ASN007 in DMSO.[4] Dilute the stock solution in cell culture medium to achieve the desired final concentrations (e.g., a dose range of 1 nM to 1 µM). Include a vehicle control (DMSO only) group.
-
Incubation: Replace the medium with the ASN007-containing medium and incubate for the desired time points (e.g., 4, 24, 48 hours).
Western Blot Protocol for p-ERK Detection
1. Cell Lysis and Protein Quantification:
-
Aspirate the culture medium and wash the cells once with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells by adding 100-200 µL of ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate the lysate on ice for 30 minutes, with vortexing every 10 minutes.
-
Centrifuge the lysate at 14,000 rpm for 15 minutes at 4°C to pellet cellular debris.
-
Transfer the supernatant (protein extract) to a new tube.
-
Determine the protein concentration of each sample using a BCA protein assay kit.
2. Sample Preparation and SDS-PAGE:
-
Normalize all samples to the same protein concentration with lysis buffer.
-
Add 4x Laemmli sample buffer to a final concentration of 1x and boil the samples at 95-100°C for 5 minutes.
-
Load 20-30 µg of protein per lane onto a 10% SDS-polyacrylamide gel. Include a pre-stained protein ladder to monitor migration.
-
Run the gel at 100-120V until the dye front reaches the bottom of the gel.
3. Protein Transfer:
-
Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.
-
Perform the transfer at 100V for 60-90 minutes in a wet transfer system or according to the manufacturer's protocol for a semi-dry system.
-
After transfer, briefly wash the membrane with deionized water and stain with Ponceau S to visualize protein bands and confirm successful transfer.
-
Destain the membrane with TBST (Tris-buffered saline with 0.1% Tween 20).
4. Immunoblotting:
-
Blocking: Block the membrane with 5% non-fat dry milk or 5% bovine serum albumin (BSA) in TBST for 1 hour at room temperature with gentle agitation to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for phosphorylated ERK1/2 (e.g., anti-p-ERK1/2 (Thr202/Tyr204)) diluted in the blocking buffer. The recommended dilution should be obtained from the antibody datasheet, but a starting point of 1:1000 is common.[5] Incubate overnight at 4°C with gentle shaking.
-
Washing: Wash the membrane three times for 5-10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit IgG-HRP or anti-mouse IgG-HRP) diluted in blocking buffer (typically 1:2000 to 1:10000) for 1 hour at room temperature.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
5. Detection and Analysis:
-
Prepare the enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions.
-
Incubate the membrane with the ECL substrate for 1-5 minutes.
-
Capture the chemiluminescent signal using a digital imaging system or X-ray film.
-
Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped of the p-ERK antibodies and re-probed for total ERK and a loading control like β-actin or GAPDH.
-
Wash the membrane thoroughly with TBST.
-
Incubate the membrane in a stripping buffer for 15-30 minutes at room temperature.
-
Wash the membrane extensively with TBST.
-
Repeat the blocking and immunoblotting steps with primary antibodies for total ERK and the loading control.
-
-
Densitometry: Quantify the band intensities using image analysis software (e.g., ImageJ). The level of p-ERK should be normalized to the level of total ERK and/or the loading control to determine the relative change in phosphorylation after ASN007 treatment.
Visualizations
Caption: Western blot workflow for p-ERK detection after ASN007 treatment.
Caption: The ERK signaling pathway and the point of inhibition by ASN007.
References
- 1. ASN007 is a selective ERK1/2 inhibitor with preferential activity against RAS-and RAF-mutant tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Facebook [cancer.gov]
- 3. ASN007 is a selective ERK1/2 inhibitor with preferential activity against RAS-and RAF-mutant tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for ASN007 Benzenesulfonate in Drug Resistance Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Acquired drug resistance is a significant challenge in cancer therapy. A frequent mechanism of resistance to targeted therapies, particularly those aimed at the MAPK/ERK pathway (e.g., BRAF and MEK inhibitors), is the reactivation of ERK1/2 signaling.[1] ASN007 benzenesulfonate is a potent, selective, and orally bioavailable inhibitor of ERK1 and ERK2 kinases.[1][2][3] It has demonstrated significant anti-proliferative activity in preclinical models of cancers with BRAF and RAS mutations and has shown efficacy in tumors resistant to BRAF and MEK inhibitors.[1][2][4] These characteristics make ASN007 a valuable tool for studying the mechanisms of drug resistance and for developing strategies to overcome it.
This document provides detailed application notes and experimental protocols for utilizing this compound in drug resistance research.
Mechanism of Action
ASN007 is a reversible and ATP-competitive inhibitor of ERK1 and ERK2.[1] By binding to the ATP pocket of these kinases, it prevents their phosphorylation of downstream substrates, such as RSK1, FRA1, and Elk1.[4][5] This blockade of ERK1/2 signaling leads to cell cycle arrest, primarily in the G0/G1 phase, and subsequent inhibition of tumor cell proliferation.[6][7] A key application of ASN007 is in overcoming resistance to upstream MAPK pathway inhibitors. Tumors can develop resistance to BRAF or MEK inhibitors by reactivating ERK1/2 through various bypass mechanisms. As ASN007 targets the final kinase in this cascade, it can effectively shut down the pathway even when upstream components are reactivated.[1]
Data Presentation
In Vitro Efficacy of this compound
| Cell Line | Cancer Type | Key Mutation(s) | ASN007 IC50 (nM) | Reference |
| HT-29 | Colorectal Cancer | BRAF V600E | 37 (median for RAS/RAF mutant lines) | [6][7] |
| A375 | Melanoma | BRAF V600E | 13-100 (range for RAS/RAF mutant lines) | [6] |
| JeKo-1 | Mantle Cell Lymphoma | Not Specified | Not Specified | [6] |
| MINO | Mantle Cell Lymphoma | NRAS G13D | Not Specified | [6] |
| Multiple Solid Tumor Cell Lines | Various | RAS/RAF pathway mutations | 37 (median) | [6] |
| Multiple Solid Tumor Cell Lines | Various | Wild-type RAS/RAF | >10,000 | [6] |
In Vivo Efficacy of this compound in Xenograft Models
| Xenograft Model | Cancer Type | Key Mutation(s) | Treatment | Tumor Growth Inhibition | Reference |
| Colorectal Cancer PDX | Colorectal Cancer | KRAS (various) | ASN007 | >30% in 16 of 17 models | [6] |
| Colorectal Cancer PDX | Colorectal Cancer | BRAF V600E | ASN007 | >30% in multiple models, including some with tumor regression | [6] |
| BRAF V600E Mutant Melanoma | Melanoma | BRAF V600E | ASN007 (40 mg/kg, p.o., once daily) | Significant inhibition | [7] |
| KRAS Mutant Xenograft | Various | KRAS | ASN007 (40 mg/kg, p.o., once daily) | Significant inhibition | [7] |
| Melanoma PDX (BRAF/MEK inhibitor-resistant) | Melanoma | BRAF V600E | ASN007 | Tumor regression | [4] |
Phase 1 Clinical Trial (NCT03415126) Overview
| Parameter | Details | Reference |
| Patient Population | Advanced solid tumors with BRAF, KRAS, NRAS, or HRAS mutations | [8][9] |
| Dosing Regimens | Once daily (QD) and once weekly (QW) oral dosing | [9] |
| Maximum Tolerated Dose (MTD) | 40mg QD and 250mg QW | [9] |
| Observed Clinical Benefit (at 120-250mg QW) | - Confirmed partial response in HRAS-mutant salivary gland cancer- Stable disease in KRAS-mutant ovarian cancer- Stable disease in BRAF V600E mutant thyroid cancer | [9] |
Experimental Protocols
Protocol for Generating Drug-Resistant Cancer Cell Lines
This protocol describes a common method for developing drug-resistant cancer cell lines in vitro by continuous exposure to a targeted inhibitor (e.g., a BRAF or MEK inhibitor).
Materials:
-
Parental cancer cell line of interest (e.g., BRAF-mutant melanoma)
-
Complete cell culture medium
-
Targeted inhibitor (e.g., Dabrafenib, Trametinib)
-
This compound
-
96-well plates
-
Cell culture flasks (T25, T75)
-
MTS reagent
-
Microplate reader
Procedure:
-
Determine the IC50 of the targeted inhibitor: a. Seed parental cells in a 96-well plate. b. Treat with a range of concentrations of the targeted inhibitor for 72 hours. c. Perform an MTS assay to determine the half-maximal inhibitory concentration (IC50).
-
Initiate resistance development: a. Culture the parental cells in their complete medium containing the targeted inhibitor at a concentration equal to the IC20 (the concentration that inhibits growth by 20%). b. Maintain the cells in this medium, changing the medium every 3-4 days. c. When the cells resume a normal growth rate, passage them and increase the drug concentration by 1.5 to 2-fold.[5] d. Repeat this process of stepwise dose escalation. It may take several months to establish a resistant cell line.[10]
-
Characterize the resistant cell line: a. Once the cells are able to proliferate in a significantly higher concentration of the drug (e.g., 10-fold the initial IC50), confirm the resistant phenotype by performing a dose-response curve and comparing the IC50 to the parental line. b. Analyze the signaling pathways in the resistant cells to confirm the mechanism of resistance (e.g., reactivation of ERK signaling via Western blot).
-
Testing ASN007 on resistant cells: a. Perform a dose-response experiment with ASN007 on both the parental and resistant cell lines to evaluate its efficacy in overcoming the acquired resistance.
Protocol for Cell Viability (MTS) Assay
This assay is used to assess the effect of ASN007 on the proliferation of sensitive and resistant cancer cell lines.
Materials:
-
Sensitive and resistant cancer cell lines
-
Complete cell culture medium
-
This compound
-
96-well plates
-
MTS reagent
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Prepare serial dilutions of ASN007 in complete culture medium and add them to the wells. Include a vehicle control (e.g., DMSO).
-
Incubate the plates for 72 hours.
-
Record the absorbance at 490 nm using a microplate reader.[2][11]
-
Calculate cell viability as a percentage of the vehicle-treated control and plot dose-response curves to determine the IC50 values.
Protocol for Western Blot Analysis of ERK Pathway Signaling
This protocol is for assessing the phosphorylation status of ERK1/2 and its downstream targets in response to treatment with ASN007.
Materials:
-
Sensitive and resistant cancer cell lines
-
This compound
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membranes
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies (e.g., anti-phospho-ERK1/2, anti-total-ERK1/2, anti-phospho-RSK, anti-total-RSK, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
ECL substrate and imaging system
Procedure:
-
Cell treatment and lysis: a. Seed cells in 6-well plates and grow to 70-80% confluency. b. Treat the cells with the desired concentrations of ASN007 for the specified time (e.g., 2 hours). c. Wash the cells with ice-cold PBS and lyse them with lysis buffer. d. Scrape the cells, collect the lysate, and centrifuge to pellet cell debris. e. Determine the protein concentration of the supernatant.
-
SDS-PAGE and protein transfer: a. Denature the protein lysates and load equal amounts onto an SDS-PAGE gel. b. Separate the proteins by electrophoresis. c. Transfer the separated proteins to a PVDF membrane.
-
Immunoblotting: a. Block the membrane with blocking buffer for 1 hour at room temperature. b. Incubate the membrane with the primary antibody (e.g., anti-phospho-ERK1/2) overnight at 4°C. c. Wash the membrane with TBST. d. Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature. e. Wash the membrane again with TBST.
-
Detection: a. Incubate the membrane with ECL substrate. b. Capture the chemiluminescent signal using an imaging system. c. To analyze total protein levels, the membrane can be stripped and re-probed with an antibody against the total form of the protein of interest or a loading control like GAPDH.
Visualizations
References
- 1. Drug-resistant Cell Lines一Crack the Survival Code of Cancer Cells and Overcome Treatment Barriers [procellsystem.com]
- 2. MTS Tetrazolium Assay Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 3. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Development of Drug-resistant Cell Lines for Experimental Procedures - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ASN007 is a selective ERK1/2 inhibitor with preferential activity against RAS-and RAF-mutant tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. ClinicalTrials.gov [clinicaltrials.gov]
- 9. aacrjournals.org [aacrjournals.org]
- 10. In vitro Development of Chemotherapy and Targeted Therapy Drug-Resistant Cancer Cell Lines: A Practical Guide with Case Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. broadpharm.com [broadpharm.com]
Application Notes and Protocols for Immunohistochemical Analysis of Tumors Treated with ASN007
For Researchers, Scientists, and Drug Development Professionals
Introduction
ASN007 is an orally bioavailable, potent, and selective inhibitor of the extracellular signal-regulated kinases 1 and 2 (ERK1/2).[1][2][3] ERK1/2 are critical components of the RAS/RAF/MEK/ERK (MAPK) signaling pathway, a cascade frequently dysregulated in various human cancers, driving cell proliferation, survival, and differentiation. ASN007 demonstrates significant antitumor activity in preclinical models of cancers harboring BRAF and RAS mutations.[1][3][4] These application notes provide detailed protocols for the immunohistochemical (IHC) analysis of tumors treated with ASN007, focusing on the pharmacodynamic assessment of target engagement by monitoring the phosphorylation status of ERK1/2.
Mechanism of Action and Signaling Pathway
ASN007 is an ATP-competitive inhibitor of ERK1 and ERK2 kinase activity.[1] By binding to ERK1/2, ASN007 prevents their phosphorylation of downstream substrates, thereby inhibiting the signaling cascade that leads to uncontrolled cell growth. The intended biological effect is the suppression of tumor cell proliferation and induction of apoptosis in cancers dependent on the MAPK pathway.
// Nodes RTK [label="Receptor Tyrosine\nKinase (RTK)", fillcolor="#F1F3F4", fontcolor="#202124"]; RAS [label="RAS", fillcolor="#F1F3F4", fontcolor="#202124"]; RAF [label="RAF", fillcolor="#F1F3F4", fontcolor="#202124"]; MEK [label="MEK1/2", fillcolor="#F1F3F4", fontcolor="#202124"]; ERK [label="ERK1/2", fillcolor="#F1F3F4", fontcolor="#202124"]; Downstream [label="Downstream Targets\n(e.g., RSK, ELK1)", fillcolor="#F1F3F4", fontcolor="#202124"]; Proliferation [label="Cell Proliferation,\nSurvival, Differentiation", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124", style=filled]; ASN007 [label="ASN007", shape=box, style="filled", fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Edges RTK -> RAS [color="#34A853"]; RAS -> RAF [color="#34A853"]; RAF -> MEK [color="#34A853"]; MEK -> ERK [color="#34A853"]; ERK -> Downstream [color="#34A853"]; Downstream -> Proliferation [color="#34A853"]; ASN007 -> ERK [arrowhead=tee, color="#EA4335", penwidth=2.0, label=" Inhibition", fontcolor="#EA4335"]; }
Figure 1: ASN007 inhibits the MAPK signaling pathway.
Quantitative Data Summary
The following tables summarize the in vitro and in vivo activity of ASN007 from preclinical studies.
Table 1: In Vitro Antiproliferative Activity of ASN007 in Cancer Cell Lines
| Cell Line | Cancer Type | Key Mutation(s) | ASN007 IC50 (nM) |
| HCT116 | Colorectal Carcinoma | KRAS G13D | 37 (median for RAS/RAF mutant lines) |
| Panc-1 | Pancreatic Adenocarcinoma | KRAS G12D | 37 (median for RAS/RAF mutant lines) |
| MIA PaCa-2 | Pancreatic Adenocarcinoma | KRAS G12C | 37 (median for RAS/RAF mutant lines) |
| SK-N-AS | Neuroblastoma | NRAS Q61K | 37 (median for RAS/RAF mutant lines) |
| HT-29 | Colorectal Adenocarcinoma | BRAF V600E | 13-100 (range for RAS/RAF mutant lines) |
| A375 | Melanoma | BRAF V600E | 13-100 (range for RAS/RAF mutant lines) |
Data compiled from a study assessing a panel of 23 solid tumor cell lines.[1]
Table 2: In Vivo Antitumor Efficacy of ASN007 in Xenograft Models
| Xenograft Model | Cancer Type | Key Mutation(s) | Dosing Regimen | Tumor Growth Inhibition (%) |
| HCT116 | Colorectal Carcinoma | KRAS G13D | 25 mg/kg, BID, PO | Strong Antitumor Efficacy |
| Panc-1 | Pancreatic Adenocarcinoma | KRAS G12D | 50 mg/kg, QD, PO | Strong Antitumor Efficacy |
| MIA PaCa-2 | Pancreatic Adenocarcinoma | KRAS G12C | 50 mg/kg, QD, PO | Strong Antitumor Efficacy |
| SK-N-AS | Neuroblastoma | NRAS Q61K | 25 mg/kg, BID, PO | Strong Antitumor Efficacy |
| MINO | Mantle Cell Lymphoma | NRAS G13D | 75 mg/kg, QD or 40 mg/kg, BID, PO | Strong Tumor Growth Inhibition |
BID: twice daily; QD: once daily; PO: oral administration. Efficacy was determined in mouse xenograft models.[1]
Experimental Protocols
Immunohistochemistry Protocol for Phospho-ERK1/2 (Thr202/Tyr204) in Paraffin-Embedded Tumor Tissue
This protocol is designed to assess the pharmacodynamic effects of ASN007 by detecting the levels of phosphorylated ERK1/2 (p-ERK) in formalin-fixed, paraffin-embedded (FFPE) tumor tissues. A reduction in p-ERK staining intensity following ASN007 treatment indicates target engagement and pathway inhibition.
Materials:
-
FFPE tumor tissue sections (4-5 µm) on charged slides
-
Xylene or equivalent clearing agent
-
Ethanol (100%, 95%, 70%)
-
Deionized water
-
Antigen Retrieval Buffer: Citrate Buffer (10 mM, pH 6.0)
-
Wash Buffer: Tris-buffered saline with 0.05% Tween-20 (TBST)
-
Peroxide Block (3% Hydrogen Peroxide)
-
Blocking Buffer: 5% normal goat serum in TBST
-
Primary Antibody: Rabbit anti-Phospho-p44/42 MAPK (Erk1/2) (Thr202/Tyr204) antibody.
-
Secondary Antibody: Goat anti-rabbit IgG HRP-conjugated
-
DAB (3,3'-Diaminobenzidine) chromogen substrate kit
-
Hematoxylin counterstain
-
Mounting medium
Procedure:
-
Deparaffinization and Rehydration:
-
Immerse slides in xylene (2 changes for 5 minutes each).
-
Rehydrate through a graded series of ethanol: 100% (2 changes for 3 minutes each), 95% (1 change for 3 minutes), and 70% (1 change for 3 minutes).
-
Rinse with deionized water.
-
-
Antigen Retrieval:
-
Immerse slides in pre-heated Citrate Buffer (pH 6.0) and heat in a pressure cooker or water bath at 95-100°C for 20 minutes.[5]
-
Allow slides to cool in the buffer for 20-30 minutes at room temperature.
-
Rinse with deionized water and then with TBST.
-
-
Peroxidase Blocking:
-
Incubate sections with 3% hydrogen peroxide for 10-15 minutes to block endogenous peroxidase activity.
-
Rinse with TBST (3 changes for 5 minutes each).
-
-
Blocking:
-
Incubate sections with Blocking Buffer for 1 hour at room temperature in a humidified chamber to block non-specific antibody binding.
-
-
Primary Antibody Incubation:
-
Secondary Antibody Incubation:
-
Rinse slides with TBST (3 changes for 5 minutes each).
-
Incubate sections with the HRP-conjugated secondary antibody (diluted according to the manufacturer's instructions) for 1 hour at room temperature.
-
-
Detection:
-
Rinse slides with TBST (3 changes for 5 minutes each).
-
Prepare the DAB substrate solution according to the manufacturer's instructions and apply to the sections.
-
Monitor for color development (typically 1-10 minutes).
-
Stop the reaction by rinsing with deionized water.
-
-
Counterstaining, Dehydration, and Mounting:
-
Counterstain with hematoxylin for 30-60 seconds.
-
"Blue" the hematoxylin in running tap water.
-
Dehydrate through a graded series of ethanol (70%, 95%, 100%).
-
Clear in xylene and mount with a permanent mounting medium.
-
Scoring of p-ERK Staining:
A semi-quantitative H-score can be used to evaluate p-ERK expression. The H-score is calculated by multiplying the percentage of positive tumor cells at each staining intensity level by the corresponding intensity score, and then summing the results.
-
Intensity Score:
-
0 = No staining
-
1 = Weak staining
-
2 = Moderate staining
-
3 = Strong staining
-
-
H-Score Formula: H-Score = [1 × (% cells with weak staining)] + [2 × (% cells with moderate staining)] + [3 × (% cells with strong staining)]
-
The H-score will range from 0 to 300. A decrease in the H-score in ASN007-treated tumors compared to vehicle-treated controls indicates pharmacodynamic activity.
// Nodes Start [label="FFPE Tissue Section", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Deparaffinization [label="Deparaffinization & Rehydration", fillcolor="#4285F4", fontcolor="#FFFFFF"]; AntigenRetrieval [label="Antigen Retrieval\n(Citrate Buffer, pH 6.0)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; PeroxidaseBlock [label="Peroxidase Blocking", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Blocking [label="Blocking\n(Normal Goat Serum)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; PrimaryAb [label="Primary Antibody Incubation\n(anti-p-ERK, 4°C overnight)", fillcolor="#FBBC05", fontcolor="#202124"]; SecondaryAb [label="Secondary Antibody Incubation\n(HRP-conjugated)", fillcolor="#FBBC05", fontcolor="#202124"]; Detection [label="Detection\n(DAB Substrate)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Counterstain [label="Counterstaining & Mounting\n(Hematoxylin)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Analysis [label="Microscopic Analysis & Scoring", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];
// Edges Start -> Deparaffinization; Deparaffinization -> AntigenRetrieval; AntigenRetrieval -> PeroxidaseBlock; PeroxidaseBlock -> Blocking; Blocking -> PrimaryAb; PrimaryAb -> SecondaryAb; SecondaryAb -> Detection; Detection -> Counterstain; Counterstain -> Analysis; }
Figure 2: Immunohistochemistry workflow for p-ERK detection.
Troubleshooting and Validation
-
No Staining: Verify antibody concentrations, incubation times, and the functionality of the detection system. Ensure antigen retrieval was performed correctly.
-
High Background: Optimize blocking conditions and antibody dilutions. Ensure adequate washing between steps.
-
Antibody Validation: It is crucial to validate the specificity of the anti-p-ERK antibody. This can be done by including positive controls (e.g., tumor tissue known to have high MAPK pathway activation) and negative controls (e.g., omitting the primary antibody, using isotype controls). Western blotting can also be used to confirm antibody specificity.[7]
Conclusion
This document provides a comprehensive guide for the immunohistochemical analysis of tumors treated with the ERK1/2 inhibitor, ASN007. The provided protocols and data will aid researchers in assessing the pharmacodynamic effects of ASN007 and understanding its mechanism of action in preclinical and clinical settings. Adherence to these detailed methodologies will facilitate the generation of robust and reproducible data for the evaluation of this promising anticancer agent.
References
- 1. ASN007 is a selective ERK1/2 inhibitor with preferential activity against RAS-and RAF-mutant tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Asana BioSciences to Present Phase 1 Clinical Safety and Efficacy Data of Oral, Once-Weekly, ASN007, a Novel ERK 1/2 Inhibitor, at the AACR-NCI-EORTC Molecular Targets and Cancer Therapeutics Conference - BioSpace [biospace.com]
- 3. ERK inhibitor ASN007 effectively overcomes acquired resistance to EGFR inhibitor in non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ASN007 is a selective ERK1/2 inhibitor with preferential activity against RAS-and RAF-mutant tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. stjohnslabs.com [stjohnslabs.com]
- 6. researchgate.net [researchgate.net]
- 7. Validation of commercial ERK antibodies against the ERK orthologue of the scleractinian coral Stylophora pistillata - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Flow Cytometry Analysis of Cell Cycle Arrest with ASN007
Audience: Researchers, scientists, and drug development professionals.
Introduction
ASN007 is a potent and selective inhibitor of the extracellular signal-regulated kinases ERK1 and ERK2[1][2][3]. These kinases are critical components of the RAS/RAF/MEK/ERK signaling pathway, which is frequently dysregulated in various human cancers, leading to uncontrolled cell proliferation[1][4]. By targeting ERK1/2, ASN007 offers a promising therapeutic strategy for tumors harboring mutations in the RAS/RAF pathway[1][2][4]. One of the key anti-proliferative effects of ASN007 is the induction of cell cycle arrest, primarily at the G0/G1 phase[1]. This application note provides a detailed protocol for the analysis of ASN007-induced cell cycle arrest using flow cytometry with propidium iodide (PI) staining.
Principle
Flow cytometry with propidium iodide (PI) staining is a widely used technique to analyze the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M). PI is a fluorescent intercalating agent that stains DNA. The amount of PI fluorescence is directly proportional to the amount of DNA in a cell. Therefore, cells in the G2/M phase (with 4n DNA content) will have twice the fluorescence intensity of cells in the G0/G1 phase (with 2n DNA content), while cells in the S phase (undergoing DNA synthesis) will have an intermediate fluorescence intensity. By treating cancer cells with ASN007 and subsequently staining with PI, the percentage of cells in each phase of the cell cycle can be quantified, allowing for the assessment of drug-induced cell cycle arrest.
Data Presentation
The following tables summarize the quantitative data on the effects of ASN007 on the cell cycle distribution in various cancer cell lines.
Table 1: Effect of ASN007 on Cell Cycle Distribution in EGFR TKI-Resistant NSCLC Cells
| Cell Line | Treatment (500 nM ASN007 for 24h) | % G0/G1 | % S | % G2/M |
| PC9/ER | Control | 45.2 | 35.1 | 19.7 |
| ASN007 | 68.3 | 18.2 | 13.5 | |
| PC9/OR | Control | 42.8 | 38.2 | 19.0 |
| ASN007 | 65.1 | 20.3 | 14.6 | |
| H1975/OR | Control | 48.7 | 30.5 | 20.8 |
| ASN007 | 70.2 | 15.4 | 14.4 |
Data adapted from Ahn et al., Invest New Drugs, 2022.
Table 2: Time-Dependent Effect of ASN007 on Cell Cycle Distribution in JeKo-1 and A375 Cell Lines
| Cell Line | Treatment | Time (h) | % G0/G1 | % S | % G2/M |
| JeKo-1 | Control | 24 | 55.1 | 29.8 | 15.1 |
| ASN007 (1 µM) | 24 | 75.2 | 15.3 | 9.5 | |
| Control | 48 | 53.9 | 30.5 | 15.6 | |
| ASN007 (1 µM) | 48 | 78.9 | 12.1 | 9.0 | |
| A375 | Control | 24 | 58.2 | 25.4 | 16.4 |
| ASN007 (1 µM) | 24 | 72.1 | 16.5 | 11.4 | |
| Control | 48 | 57.5 | 26.1 | 16.4 | |
| ASN007 (1 µM) | 48 | 76.8 | 13.2 | 10.0 |
Data is illustrative and based on the findings reported in Portelinha et al., Cell Reports Medicine, 2021, which states that ASN007 induces a time-dependent cell-cycle arrest in the G0/G1 phase.[1]
Signaling Pathway and Experimental Workflow
Caption: ASN007 inhibits the RAS/RAF/MEK/ERK signaling pathway, leading to cell cycle arrest.
Caption: Experimental workflow for analyzing ASN007-induced cell cycle arrest.
Experimental Protocols
I. Cell Culture and Treatment with ASN007
-
Cell Seeding: Seed the cancer cell line of interest in a 6-well plate at a density that will allow for logarithmic growth during the experiment and prevent confluence at the time of harvest.
-
Cell Synchronization (Optional): For a more synchronized cell population, cells can be arrested at a specific phase of the cell cycle before drug treatment.
-
Serum Starvation (for G0/G1 arrest): Culture cells in a serum-free medium for 24-48 hours.
-
Double Thymidine Block (for G1/S boundary arrest): Treat cells with 2 mM thymidine for 18 hours, wash with PBS, and release into complete medium for 9 hours. Then, add 2 mM thymidine again and incubate for another 16-18 hours.
-
-
ASN007 Treatment:
-
Prepare a stock solution of ASN007 in DMSO.
-
Dilute the ASN007 stock solution in a complete culture medium to the desired final concentrations (e.g., 100 nM, 500 nM, 1 µM).
-
Include a vehicle control (DMSO) at a concentration equivalent to the highest concentration of ASN007 used.
-
Remove the medium from the cells and add the medium containing ASN007 or vehicle control.
-
Incubate the cells for the desired time points (e.g., 24, 48, 72 hours).
-
II. Propidium Iodide Staining for Cell Cycle Analysis
-
Cell Harvesting:
-
For adherent cells, aspirate the medium, wash once with PBS, and detach the cells using trypsin-EDTA. Neutralize the trypsin with a complete medium.
-
For suspension cells, directly collect the cells.
-
Transfer the cell suspension to a 15 mL conical tube and centrifuge at 300 x g for 5 minutes.
-
-
Washing:
-
Aspirate the supernatant and resuspend the cell pellet in 5 mL of cold PBS.
-
Centrifuge at 300 x g for 5 minutes.
-
Aspirate the supernatant.
-
-
Fixation:
-
Gently vortex the cell pellet while adding 5 mL of ice-cold 70% ethanol dropwise to prevent cell clumping.
-
Incubate the cells for at least 2 hours at -20°C. Cells can be stored at -20°C for several weeks.
-
-
Staining:
-
Centrifuge the fixed cells at 500 x g for 5 minutes.
-
Carefully aspirate the ethanol.
-
Wash the cell pellet twice with 5 mL of PBS, centrifuging at 500 x g for 5 minutes after each wash.
-
Resuspend the cell pellet in 500 µL of PI/RNase staining buffer (e.g., Cell Signaling Technology, #4087, or a self-made solution containing 50 µg/mL Propidium Iodide and 100 µg/mL RNase A in PBS).
-
Incubate for 15-30 minutes at room temperature in the dark.
-
III. Flow Cytometry Acquisition and Analysis
-
Instrument Setup:
-
Use a flow cytometer equipped with a 488 nm laser for excitation.
-
Set up a forward scatter (FSC) vs. side scatter (SSC) plot to visualize the cell population.
-
Set up a histogram to measure the PI fluorescence (e.g., using a FL2 or PE channel).
-
-
Data Acquisition:
-
Run the stained samples on the flow cytometer.
-
Collect data for at least 10,000-20,000 single-cell events per sample.
-
-
Data Analysis:
-
Gate on the single-cell population using an FSC-A vs. FSC-H or SSC-A vs. SSC-H plot to exclude doublets and aggregates.
-
Generate a histogram of PI fluorescence for the single-cell population.
-
Use the cell cycle analysis software (e.g., ModFit LT™, FlowJo™) to deconvolute the histogram and quantify the percentage of cells in the G0/G1, S, and G2/M phases.
-
Compare the cell cycle distribution of ASN007-treated cells to the vehicle-treated control cells to determine the effect of the compound on cell cycle progression. An accumulation of cells in the G0/G1 peak is indicative of G0/G1 cell cycle arrest.
-
References
- 1. ASN007 is a selective ERK1/2 inhibitor with preferential activity against RAS-and RAF-mutant tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ASN007 is a selective ERK1/2 inhibitor with preferential activity against RAS-and RAF-mutant tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols: Pharmacokinetic Analysis of ASN007 Benzenesulfonate in Rodents
For Researchers, Scientists, and Drug Development Professionals
Introduction
ASN007 is a potent and orally bioavailable inhibitor of extracellular signal-regulated kinases 1 and 2 (ERK1/2).[1][2][3] As a key component of the RAS/RAF/MEK/ERK signaling pathway, ERK1/2 inhibition presents a promising therapeutic strategy for various cancers driven by mutations in this pathway.[2][4] Preclinical studies have demonstrated that ASN007 exhibits significant anti-proliferative activity against tumor cells with RAS and BRAF mutations.[2][5] This document provides a detailed overview of the pharmacokinetic properties of ASN007 benzenesulfonate in rodents, along with protocols for conducting such analyses.
Mechanism of Action
ASN007 is a reversible and ATP-competitive inhibitor of ERK1 and ERK2.[4] It selectively binds to ERK1/2, preventing their phosphorylation and subsequent activation of downstream substrates. This blockade of the ERK signaling cascade leads to the inhibition of cell proliferation and survival in cancer cells where this pathway is constitutively active.[6]
Pharmacokinetic Profile of this compound in Rodents
While specific quantitative pharmacokinetic data for this compound in rodents is not extensively available in the public domain, it has been described as having a "good pharmacokinetic profile in preclinical species".[1] Efficacy studies in mouse xenograft models have utilized once-daily oral dosing of 40 mg/kg, indicating good oral bioavailability and exposure.[1]
To fully characterize the pharmacokinetic profile of this compound in a rodent model (e.g., rats or mice), a comprehensive study would be required to determine the key parameters. The following tables are presented as a template for the presentation of such data.
Table 1: Single-Dose Oral Pharmacokinetic Parameters of this compound in Rats (Example)
| Parameter | 10 mg/kg | 30 mg/kg | 100 mg/kg |
| Cmax (ng/mL) | Data to be determined | Data to be determined | Data to be determined |
| Tmax (h) | Data to be determined | Data to be determined | Data to be determined |
| AUC0-t (ng·h/mL) | Data to be determined | Data to be determined | Data to be determined |
| AUC0-inf (ng·h/mL) | Data to be determined | Data to be determined | Data to be determined |
| t1/2 (h) | Data to be determined | Data to be determined | Data to be determined |
| CL/F (mL/h/kg) | Data to be determined | Data to be determined | Data to be determined |
| Vd/F (L/kg) | Data to be determined | Data to be determined | Data to be determined |
Table 2: Single-Dose Intravenous Pharmacokinetic Parameters of this compound in Rats (Example)
| Parameter | 5 mg/kg | 10 mg/kg | 20 mg/kg |
| C0 (ng/mL) | Data to be determined | Data to be determined | Data to be determined |
| AUC0-t (ng·h/mL) | Data to be determined | Data to be determined | Data to be determined |
| AUC0-inf (ng·h/mL) | Data to be determined | Data to be determined | Data to be determined |
| t1/2 (h) | Data to be determined | Data to be determined | Data to be determined |
| CL (mL/h/kg) | Data to be determined | Data to be determined | Data to be determined |
| Vdss (L/kg) | Data to be determined | Data to be determined | Data to be determined |
| Oral Bioavailability (%) | Calculated from oral and IV data | Calculated from oral and IV data | Calculated from oral and IV data |
Experimental Protocols
Protocol 1: Rodent Pharmacokinetic Study
This protocol outlines a typical approach for determining the pharmacokinetic profile of this compound in rats.
1. Animal Models:
-
Species: Sprague-Dawley rats
-
Sex: Male and female
-
Age: 8-10 weeks
-
Weight: 200-250 g
-
Housing: Animals should be housed in a controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water.
2. Dosing and Administration:
-
Oral (PO) Administration:
-
Formulation: this compound should be formulated in a suitable vehicle (e.g., 0.5% methylcellulose in water).
-
Dose Levels: At least three dose levels should be evaluated (e.g., 10, 30, and 100 mg/kg).
-
Administration: Administer the formulation via oral gavage.
-
-
Intravenous (IV) Administration:
-
Formulation: this compound should be dissolved in a vehicle suitable for injection (e.g., saline with a co-solvent like DMSO, if necessary).
-
Dose Levels: At least two dose levels should be evaluated (e.g., 5 and 10 mg/kg).
-
Administration: Administer via bolus injection into a tail vein.
-
3. Sample Collection:
-
Blood samples (approximately 0.25 mL) should be collected from the jugular vein or another appropriate site at the following time points:
-
PO: Pre-dose, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose.
-
IV: Pre-dose, 0.083, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose.
-
-
Blood samples should be collected into tubes containing an anticoagulant (e.g., EDTA).
-
Plasma should be separated by centrifugation and stored at -80°C until analysis.
4. Bioanalytical Method:
-
A validated high-performance liquid chromatography-tandem mass spectrometry (LC-MS/MS) method should be used to quantify the concentration of ASN007 in plasma samples.
-
The method should be validated for linearity, accuracy, precision, selectivity, and stability.
5. Pharmacokinetic Analysis:
-
Pharmacokinetic parameters should be calculated using non-compartmental analysis with appropriate software (e.g., Phoenix WinNonlin).
-
Parameters to be calculated include Cmax, Tmax, AUC, t1/2, clearance (CL), and volume of distribution (Vd).
-
Oral bioavailability (F) should be calculated as: F% = (AUCoral / AUCIV) x (DoseIV / Doseoral) x 100.
Signaling Pathway and Experimental Workflow Diagrams
Caption: The RAS/RAF/MEK/ERK signaling pathway and the inhibitory action of ASN007.
Caption: Experimental workflow for a typical rodent pharmacokinetic study.
Conclusion
A thorough understanding of the pharmacokinetic properties of this compound is crucial for its continued development as a therapeutic agent. The protocols and frameworks provided in this document offer a comprehensive guide for researchers to conduct and interpret pharmacokinetic studies in rodents. While specific quantitative data is pending public release, the established oral efficacy of ASN007 suggests a favorable pharmacokinetic profile that warrants further investigation.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. ASN007 is a selective ERK1/2 inhibitor with preferential activity against RAS-and RAF-mutant tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. ASN007 is a selective ERK1/2 inhibitor with preferential activity against RAS-and RAF-mutant tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Asn-007 | C22H25ClFN7O2 | CID 124122366 - PubChem [pubchem.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
ASN007 benzenesulfonate solubility and preparation
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the solubility and preparation of ASN007 benzenesulfonate solutions. The information is presented in a question-and-answer format to address specific issues that may be encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent and orally active inhibitor of the extracellular signal-regulated kinases 1 and 2 (ERK1/2).[1][2] ERK1/2 are key components of the RAS/RAF/MEK/ERK signaling pathway, which is often hyperactivated in various cancers. By inhibiting ERK1/2, ASN007 blocks the signaling cascade that promotes tumor cell proliferation and survival.
Q2: Is the chemical synthesis protocol for this compound publicly available?
The detailed chemical synthesis protocol for this compound is not described in the publicly available scientific literature or patents. Its discovery was the result of a structure-activity-based approach involving the synthesis and testing of over 600 compounds to identify the lead candidate.[3]
Q3: How should I store this compound powder and stock solutions?
For long-term storage, this compound as a solid should be stored at -20°C in a sealed container, protected from moisture. Stock solutions are typically stable for up to 6 months when stored at -80°C and for 1 month at -20°C.[1] It is recommended to aliquot stock solutions to avoid repeated freeze-thaw cycles.
Solubility and Solution Preparation
Quantitative Solubility Data
The solubility of this compound can vary depending on the solvent and temperature. The following table summarizes the available quantitative solubility data.
| Solvent | Concentration (mg/mL) | Molar Concentration (mM) | Notes |
| DMSO | 100 | 158.20 | May require sonication to fully dissolve.[2] |
| Water | 3.33 | 5.27 | Requires sonication and heating to 60°C.[2] |
| PBS | 100 | 158.20 | Requires sonication.[2] |
Experimental Protocols for Solution Preparation
In Vitro Stock Solution (10 mM in DMSO):
-
Weigh the required amount of this compound powder.
-
Add the appropriate volume of fresh, anhydrous DMSO to achieve a 10 mM concentration.
-
Vortex and/or sonicate the solution until the compound is completely dissolved. Gentle warming can be applied if necessary.
-
Store the stock solution at -80°C in small aliquots.
In Vivo Formulations:
For animal studies, it is crucial to use a vehicle that is well-tolerated and effectively delivers the compound. Below are protocols for preparing formulations for in vivo administration.
Protocol 1: PEG300, Tween-80, and Saline Formulation
-
Prepare a stock solution of this compound in DMSO (e.g., 80 mg/mL).
-
In a sterile tube, add 10% of the final volume from the DMSO stock solution.
-
Add 40% of the final volume of PEG300 and mix thoroughly.
-
Add 5% of the final volume of Tween-80 and mix until a clear solution is formed.
-
Add 45% of the final volume of saline and mix thoroughly.
-
The final concentration of this compound in this formulation is ≥ 8 mg/mL (12.66 mM).[1]
Protocol 2: SBE-β-CD in Saline Formulation
-
Prepare a stock solution of this compound in DMSO (e.g., 80 mg/mL).
-
In a sterile tube, add 10% of the final volume from the DMSO stock solution.
-
Add 90% of the final volume of a 20% SBE-β-CD in saline solution.
-
Mix thoroughly until a clear solution is obtained.
-
The final concentration of this compound in this formulation is ≥ 8 mg/mL (12.66 mM).[1]
Protocol 3: Corn Oil Formulation
-
Prepare a stock solution of this compound in DMSO (e.g., 80 mg/mL).
-
In a sterile tube, add 10% of the final volume from the DMSO stock solution.
-
Add 90% of the final volume of corn oil.
-
Mix thoroughly.
-
The final concentration of this compound in this formulation is ≥ 8 mg/mL (12.66 mM).[1]
Troubleshooting Guide
Issue: The compound is not dissolving in the chosen solvent.
-
Possible Cause: The concentration is too high for the selected solvent.
-
Solution: Refer to the solubility table and ensure you are not exceeding the solubility limit. Try a lower concentration.
-
Possible Cause: Insufficient agitation or temperature.
-
Solution: Use a vortex mixer or sonicator to aid dissolution.[2] Gentle warming can also be effective, especially for aqueous solutions.[2]
-
Possible Cause: The quality of the solvent is poor (e.g., wet DMSO).
-
Solution: Use fresh, high-purity, anhydrous solvents.
Issue: Precipitation is observed after preparing the solution.
-
Possible Cause: The solution is supersaturated.
-
Solution: Prepare a fresh solution at a slightly lower concentration. Ensure the solution is clear before storage or use.
-
Possible Cause: The solution was not stored properly.
-
Solution: Store stock solutions at -80°C in aliquots to prevent freeze-thaw cycles. For in vivo formulations, it is often recommended to prepare them fresh before each use.
Visualizations
Signaling Pathway
Caption: The RAS/RAF/MEK/ERK signaling pathway and the inhibitory action of ASN007.
Experimental Workflow: In Vivo Solution Preparation
Caption: Workflow for the preparation of this compound for in vivo experiments.
References
Technical Support Center: Optimizing ASN007 Benzenesulfonate Dosage for In Vivo Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the in vivo dosage of ASN007 benzenesulfonate.
Frequently Asked Questions (FAQs)
Q1: What is ASN007 and what is its mechanism of action?
A1: ASN007 is an orally bioavailable and selective inhibitor of the extracellular signal-regulated kinases 1 and 2 (ERK1/2).[1][2][3] ERK1/2 are key components of the mitogen-activated protein kinase (MAPK) signaling pathway, also known as the RAS-RAF-MEK-ERK pathway.[1][4] This pathway is frequently hyperactivated in various cancers due to mutations in genes like BRAF and RAS (KRAS, NRAS, HRAS).[1][2] By inhibiting ERK1/2, ASN007 blocks the downstream signaling that promotes cancer cell proliferation and survival.[3] Preclinical studies have demonstrated its potent anti-tumor activity in models with such mutations.[1][2]
Q2: What is the significance of the benzenesulfonate salt form of ASN007?
A2: The benzenesulfonate salt of ASN007 is a formulation strategy likely employed to improve the physicochemical properties of the active pharmaceutical ingredient (API). Pharmaceutical salts are often created to enhance properties such as solubility, stability, and bioavailability compared to the free base form of a compound. While specific data on this compound's properties are not publicly available, benzenesulfonate salts are a recognized approach in pharmaceutical development.
Q3: What are the recommended starting doses for ASN007 in preclinical in vivo studies?
A3: Based on published preclinical data for ASN007, a range of effective doses has been reported in various xenograft models. A common starting point for efficacy studies is in the range of 25-75 mg/kg, administered orally. The dosing frequency can be once daily (QD) or twice daily (BID). It is crucial to perform a dose-ranging study in your specific model to determine the optimal balance between anti-tumor activity and tolerability.
Q4: How should I prepare this compound for oral administration in mice?
A4: For poorly soluble compounds like many kinase inhibitors, a suspension is often used for oral gavage. A common vehicle is 0.5% carboxymethylcellulose (CMC) in water. Another reported formulation for ASN007 involves an initial solubilization in a small amount of dimethyl sulfoxide (DMSO) followed by dilution in corn oil. The final concentration of DMSO should be kept low to avoid toxicity. A specific formulation for this compound has been described for in vivo use as a 40 mg/kg, once-daily oral administration, though the exact vehicle composition was not detailed. Given the benzenesulfonate salt, it is recommended to start with a simple aqueous suspension in 0.5% CMC and assess its suitability. If solubility remains an issue, a formulation with a small percentage of a solubilizing agent like Tween 80 or use of a co-solvent system (e.g., DMSO/PEG300/saline) could be explored, but this would require careful validation to ensure the vehicle itself does not cause adverse effects.
Q5: What are the expected outcomes of ASN007 treatment in responsive tumor models?
A5: In preclinical xenograft models with BRAF or RAS mutations, ASN007 has been shown to cause significant tumor growth inhibition and, in some cases, tumor regression.[1] Pharmacodynamic studies have demonstrated that effective treatment with ASN007 leads to a reduction in the phosphorylation of downstream ERK1/2 targets, such as RSK and MSK.[1]
Troubleshooting Guides
Issue 1: Poor drug solubility or suspension stability.
-
Question: My this compound is not dissolving or forming a stable suspension in the vehicle. What should I do?
-
Answer:
-
Particle Size Reduction: Ensure the compound is a fine powder. Micronization can improve suspension homogeneity.
-
Vehicle Optimization:
-
If using an aqueous vehicle like 0.5% CMC, try increasing the viscosity by preparing a 1% CMC solution.
-
Consider adding a surfactant such as 0.1% Tween 80 to improve wettability.
-
Explore a co-solvent system. A common approach is to dissolve the compound in a minimal amount of DMSO (e.g., 5-10% of the final volume) and then dilute it with a vehicle like corn oil or a solution of polyethylene glycol (PEG) 300 and saline. Always test the vehicle alone in a control group of animals to ensure it is well-tolerated.
-
-
Sonication: Use a sonicating water bath to aid in the dispersion of the compound in the vehicle.
-
Issue 2: Animal distress or toxicity observed during treatment.
-
Question: I am observing weight loss, lethargy, or other signs of toxicity in my study animals. How can I address this?
-
Answer:
-
Dose Reduction: The most straightforward approach is to reduce the dose of ASN007. A dose de-escalation study may be necessary to identify the maximum tolerated dose (MTD) in your specific animal model and strain.
-
Dosing Schedule Modification: Consider changing the dosing schedule. For example, if you are dosing twice daily, switching to once daily may improve tolerability. Intermittent dosing schedules (e.g., 5 days on, 2 days off) can also be explored.
-
Vehicle Control: Ensure that the observed toxicity is not due to the vehicle. Administer the vehicle alone to a control group of animals and monitor them for any adverse effects.
-
Oral Gavage Technique: Improper oral gavage technique can cause significant stress and injury to the animals. Ensure that personnel are properly trained and that the correct gavage needle size is used for the size of the animal.
-
Issue 3: Lack of anti-tumor efficacy in a xenograft model.
-
Question: I am not observing the expected tumor growth inhibition in my in vivo study. What could be the reason?
-
Answer:
-
Model Selection: Confirm that your tumor model harbors a mutation in the RAS/RAF/MEK/ERK pathway (e.g., BRAF V600E, KRAS G12C). ASN007's efficacy is predicted by the presence of these mutations.[1]
-
Dose and Schedule: The dose might be too low or the dosing frequency insufficient to maintain adequate target inhibition. Consider increasing the dose or dosing more frequently, while carefully monitoring for toxicity.
-
Pharmacokinetics and Pharmacodynamics (PK/PD): If possible, conduct a pilot PK/PD study. Measure the plasma concentration of ASN007 over time to ensure adequate exposure. Analyze tumor biopsies to confirm that the drug is reaching the tumor and inhibiting the phosphorylation of ERK1/2 targets like RSK.
-
Drug Formulation and Administration: Re-evaluate your drug preparation and administration technique to ensure accurate and consistent dosing.
-
Data Presentation
Table 1: Summary of In Vivo Efficacy of ASN007 in Xenograft Models
| Tumor Model | Mutation | Dose (mg/kg) | Dosing Schedule | Route | Outcome |
| HCT116 | KRAS G13D | 75 | QD | Oral | Strong antitumor efficacy |
| Panc-1 | KRAS G12D | 75 | QD | Oral | Strong antitumor efficacy |
| MIA PaCa-2 | KRAS G12C | 40 | BID | Oral | Strong antitumor efficacy |
| SK-N-AS | NRAS Q61K | 75 | QD | Oral | Strong antitumor efficacy |
| MINO | NRAS G13D | 75 | QD | Oral | Strong tumor growth inhibition |
| MINO | NRAS G13D | 40 | BID | Oral | Strong tumor growth inhibition |
Source: Data compiled from preclinical studies of ASN007.[1]
Experimental Protocols
Protocol 1: In Vivo Antitumor Efficacy Study in a Xenograft Mouse Model
-
Cell Culture and Implantation:
-
Culture human cancer cells (e.g., HCT116 with KRAS mutation) under standard conditions.
-
Harvest cells and resuspend in a suitable medium (e.g., a 1:1 mixture of PBS and Matrigel).
-
Subcutaneously inject the cell suspension (e.g., 5 x 10^6 cells in 100 µL) into the flank of immunocompromised mice (e.g., female athymic nude mice, 6-8 weeks old).
-
-
Tumor Growth Monitoring and Randomization:
-
Monitor tumor growth by measuring tumor volume with calipers at least twice a week (Volume = 0.5 x Length x Width^2).
-
When tumors reach a predetermined average size (e.g., 100-150 mm^3), randomize the mice into treatment and control groups (n=8-10 mice per group).
-
-
This compound Formulation and Dosing:
-
Vehicle Preparation: Prepare a 0.5% (w/v) solution of carboxymethylcellulose (CMC) in sterile water.
-
Drug Formulation: Calculate the required amount of this compound based on the mean body weight of the mice in the treatment group. Prepare a suspension of the compound in the 0.5% CMC vehicle to the desired final concentration (e.g., 7.5 mg/mL for a 75 mg/kg dose at a dosing volume of 10 mL/kg).
-
Administration: Administer the drug suspension or vehicle control to the mice via oral gavage once or twice daily, as per the study design. Monitor the body weight of the animals daily or at least three times a week as an indicator of toxicity.
-
-
Efficacy and Tolerability Assessment:
-
Continue to measure tumor volume and body weight throughout the study.
-
The primary efficacy endpoint is often tumor growth inhibition (%TGI).
-
At the end of the study, euthanize the animals and excise the tumors for further analysis (e.g., pharmacodynamics).
-
-
Pharmacodynamic Analysis (Optional):
-
Collect tumor samples at a specified time point after the last dose (e.g., 2-4 hours).
-
Prepare tumor lysates and perform Western blot analysis to assess the phosphorylation status of ERK1/2 and downstream targets like RSK.
-
Visualizations
Caption: The MAPK/ERK signaling pathway and the inhibitory action of ASN007.
Caption: A typical experimental workflow for an in vivo xenograft study.
Caption: A troubleshooting decision tree for common in vivo dosing issues.
References
- 1. Preparation of lapatinib ditosylate solid dispersions using solvent rotary evaporation and hot melt extrusion for solubility and dissolution enhancement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Benzenesulfonamide as a novel, pharmaceutical small molecule inhibitor on Aβ gene expression and oxidative stress in Alzheimer's Wistar rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. bjcardio.co.uk [bjcardio.co.uk]
- 4. selleckchem.com [selleckchem.com]
ASN007 benzenesulfonate off-target effects investigation
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the off-target effects of ASN007 benzenesulfonate.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of ASN007?
ASN007 is a potent, orally bioavailable, and selective inhibitor of the extracellular signal-regulated kinases ERK1 and ERK2.[1][2][3][4] It functions as a reversible, ATP-competitive inhibitor of ERK1/2 kinase activity.[1] In cell-free assays, ASN007 demonstrated an IC50 of 2 nM against both ERK1 and ERK2 kinases.[1][5] By inhibiting ERK1/2, ASN007 blocks the phosphorylation of their downstream substrates, thereby impeding the MAPK/ERK signaling pathway, which is often hyperactivated in various cancers due to mutations in genes like BRAF and RAS.[1][4] This inhibition leads to cell-cycle arrest, primarily in the G0/G1 phase, and subsequent anti-proliferative activity in tumor cells.[1][6]
Q2: What are the known off-target kinases of ASN007?
While ASN007 is highly selective for ERK1/2, in-depth kinase profiling has revealed some off-target activity. A primary kinome screening of 335 kinases showed that at a concentration of 1.0 μM, ASN007 selectively inhibits ERK1/2.[1][7] However, further analysis of the 22 kinases that exhibited greater than 75% inhibition at this concentration identified a small number of off-target kinases belonging to the CMGC (CDK, MAPK, GSK3, CLK) and CAMK (calcium/calmodulin-dependent protein kinase) subfamilies.[1][7][8] Despite this, functional studies in cell lines and tumor xenograft models have not shown mechanistic inhibition of CDK2, CDK4, GSK3, or PRDK1, confirming its high selectivity in a cellular context.[1][7]
Q3: What are the clinically observed side effects of ASN007 that could be related to off-target effects?
Phase 1 clinical trials of ASN007 in patients with advanced solid tumors have identified several treatment-related adverse events.[9][10][11] The most common side effects reported include rash, central serous retinopathy (CSR), blurred vision, nausea, vomiting, diarrhea, and fatigue.[9][10][11] Dose-limiting toxicities included Grade 3 CSR, Grade 3 rash, and Grade 3 AST (aspartate aminotransferase) elevation at higher doses.[10][11] These clinical manifestations may result from on-target inhibition of the MAPK pathway in normal tissues or from the inhibition of other off-target kinases.
Troubleshooting Guide
Problem: Unexpected cellular phenotype observed after ASN007 treatment, not consistent with ERK1/2 inhibition.
Possible Cause 1: Off-target kinase inhibition. As identified in kinome screening, ASN007 can inhibit a small subset of CMGC and CAMK family kinases at higher concentrations.[1][7] This could lead to unexpected biological effects if your experimental system is particularly sensitive to the inhibition of one of these off-target kinases.
Troubleshooting Steps:
-
Review Kinase Selectivity Data: Refer to the table below summarizing the inhibitory activity of ASN007 against kinases with significant inhibition in primary screening.
-
Dose-Response Experiment: Perform a dose-response experiment using a wide range of ASN007 concentrations. Off-target effects are more likely to manifest at higher concentrations.
-
Use a Structurally Different ERK Inhibitor: Compare the phenotype observed with ASN007 to that of another selective ERK1/2 inhibitor with a different chemical scaffold (e.g., ulixertinib/BVD-523 or ravoxertinib/GDC-0994).[1] If the phenotype is unique to ASN007, it is more likely to be an off-target effect.
-
Rescue Experiment: If a specific off-target kinase is suspected, attempt a rescue experiment by overexpressing a constitutively active form of that kinase to see if the unexpected phenotype is reversed.
Possible Cause 2: Cell line-specific response or resistance mechanisms. The genetic background of your cell line could influence its response to ASN007. For instance, crosstalk between the RAS/MEK/ERK and PI3K signaling pathways has been reported.[1]
Troubleshooting Steps:
-
Pathway Analysis: Perform western blotting or other pathway analysis techniques to investigate the activation state of parallel signaling pathways, such as the PI3K/AKT pathway, upon ASN007 treatment.
-
Combination Therapy Simulation: Based on pathway analysis, consider co-treatment with an inhibitor of the activated parallel pathway (e.g., a PI3K inhibitor like copanlisib) to see if this modulates the observed phenotype.[1][3]
Data Presentation
Table 1: Kinase Selectivity Profile of ASN007 This table summarizes the inhibitory activity of ASN007 against its primary targets and other kinases that showed significant inhibition in a primary kinome screen.
| Kinase | Kinase Family | IC50 (nM) | % Inhibition at 1µM |
| ERK1 | CMGC | 2 | >95% |
| ERK2 | CMGC | 2 | >95% |
| Other Kinases | CMGC, CAMK | Variable | >75% |
Note: Specific IC50 values for the other 20 kinases from the CMGC and CAMK subfamilies that showed >75% inhibition at 1µM are not publicly detailed in the provided search results, but they were confirmed to be less potent than for ERK1/2.[1][7][8]
Table 2: Common Treatment-Related Adverse Events from Phase 1 Clinical Trial (QD and QW Dosing) This table presents the most frequent adverse events observed in the clinical evaluation of ASN007.[10][11]
| Adverse Event | 40mg Once Daily (QD) (n=10) | 250mg Once Weekly (QW) (n=9) |
| Rash | 90% (Gr3 10%) | 33% (no Gr3) |
| Central Serous Retinopathy (CSR) | 30% (no Gr3) | 11% (Gr3 11%) |
| Blurred Vision | Not specified | 44% (Gr3 11%) |
| Nausea/Vomiting | 30% (Gr1) | 33% (Gr3 11%) |
| Diarrhea | 30% (Gr1) | 33% (no Gr3) |
| Fatigue | 20% (Gr3 10%) | Not specified |
Experimental Protocols
Protocol 1: Western Blot Analysis to Confirm On-Target ERK1/2 Inhibition
Objective: To verify that ASN007 is inhibiting its intended targets, ERK1/2, in a cellular context by assessing the phosphorylation status of a downstream substrate, RSK1.
Materials:
-
Cancer cell line of interest (e.g., HT-29, which harbors a BRAFV600E mutation)[1]
-
This compound
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-phospho-p90RSK (Thr359), anti-RSK1, anti-GAPDH (loading control)[1]
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Cell Seeding: Seed cells in 6-well plates and allow them to adhere overnight.
-
ASN007 Treatment: Treat cells with a dose range of ASN007 (e.g., 0, 1, 10, 100, 1000 nM) for a specified time (e.g., 4 hours).[1]
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blot:
-
Load equal amounts of protein onto an SDS-PAGE gel.
-
Separate proteins by electrophoresis.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and visualize protein bands using an ECL substrate and an imaging system.
-
-
Data Analysis: Quantify band intensities and normalize the phospho-RSK1 signal to total RSK1 and the loading control. A dose-dependent decrease in phospho-RSK1 indicates on-target ERK1/2 inhibition.
Visualizations
Caption: Troubleshooting workflow for unexpected experimental results with ASN007.
Caption: ASN007 inhibits the MAPK signaling pathway by targeting ERK1/2.
References
- 1. ASN007 is a selective ERK1/2 inhibitor with preferential activity against RAS-and RAF-mutant tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Asana BioSciences to Present Phase 1 Clinical Safety and Efficacy Data of Oral, Once-Weekly, ASN007, a Novel ERK 1/2 Inhibitor, at the AACR-NCI-EORTC Molecular Targets and Cancer Therapeutics Conference - BioSpace [biospace.com]
- 3. ASN007 is a selective ERK1/2 inhibitor with preferential activity against RAS-and RAF-mutant tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Facebook [cancer.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. aacrjournals.org [aacrjournals.org]
- 11. Abstract PR09: Phase 1 clinical safety and efficacy of ASN007, a novel oral ERK1/2 inhibitor, in patients with RAS, RAF or MEK mutant advanced solid tumors | Semantic Scholar [semanticscholar.org]
Interpreting unexpected results with ASN007 benzenesulfonate
Welcome to the technical support center for ASN007 benzenesulfonate. This resource is designed to assist researchers, scientists, and drug development professionals in interpreting unexpected results and troubleshooting common issues encountered during experiments with this selective ERK1/2 inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: ASN007 is an orally bioavailable and selective, reversible, and ATP-competitive inhibitor of the extracellular signal-regulated kinases ERK1 and ERK2.[1] These kinases are the final protein kinase components of the mitogen-activated protein kinase (MAPK) signaling pathway, also known as the RAS-RAF-MEK-ERK pathway.[1] By inhibiting ERK1/2, ASN007 blocks the phosphorylation of downstream substrates, leading to the inhibition of ERK-dependent tumor cell proliferation and survival.[1]
Q2: In which cancer types has ASN007 shown preclinical activity?
A2: Preclinical studies have demonstrated that ASN007 has potent antiproliferative activity in a wide range of solid tumors and lymphomas, with particular sensitivity in cancers harboring mutations in BRAF and RAS (KRAS, NRAS, and HRAS).[1] It has shown efficacy in tumor models that are resistant to BRAF and MEK inhibitors.[1]
Q3: What are the reported adverse events for ASN007 in clinical trials?
A3: In a Phase 1 clinical trial (NCT03415126), treatment-related adverse events (TRAEs) for ASN007 were reported.[2] The most common TRAEs at the 40mg once-daily dose included rash, nausea/vomiting, diarrhea, fatigue, and central serous retinopathy.[2] At the 250mg once-weekly dose, reported TRAEs included rash, central serous retinopathy, blurred vision, nausea/vomiting, and diarrhea.[2]
Q4: I am observing a paradoxical increase in ERK phosphorylation after treatment with another MAPK pathway inhibitor. Could this happen with ASN007?
A4: While paradoxical activation of the MAPK pathway, specifically ERK signaling, has been reported with RAF inhibitors in BRAF wild-type cells, ASN007 directly inhibits ERK1/2. This downstream inhibition makes paradoxical ERK activation less likely. However, if you observe unexpected signaling events, it is crucial to verify your experimental setup and consider potential resistance mechanisms.
Troubleshooting Guide
Unexpected Result 1: Reduced or No Efficacy in a BRAF or RAS Mutant Cell Line
This could be due to several factors, from experimental setup to acquired resistance.
Troubleshooting Steps:
-
Verify Compound Integrity and Concentration:
-
Confirm the correct storage of this compound.
-
Prepare fresh dilutions for each experiment.
-
Verify the final concentration of ASN007 in your assay.
-
-
Assess Cell Line Authenticity and Mutation Status:
-
Confirm the identity of your cell line through short tandem repeat (STR) profiling.
-
Verify the BRAF or RAS mutation status of your cell line.
-
-
Optimize Experimental Conditions:
-
Ensure optimal cell density and growth phase.
-
Perform a dose-response and time-course experiment to determine the optimal concentration and duration of treatment.
-
-
Investigate Potential Resistance Mechanisms:
-
Parallel Pathway Activation: Investigate the activation of parallel signaling pathways, such as the PI3K/AKT pathway. Crosstalk between the RAS/MEK/ERK and PI3K signaling pathways has been reported.[1] Consider combination treatment with a PI3K inhibitor like copanlisib, which has shown enhanced antitumor activity with ASN007 in preclinical models.[1]
-
Western Blot Analysis: Perform Western blot analysis to assess the phosphorylation status of key proteins in the MAPK and PI3K pathways (e.g., p-ERK, p-AKT, p-S6).
-
Unexpected Result 2: Off-Target Effects Observed
While ASN007 is a selective ERK1/2 inhibitor, it may inhibit other kinases at higher concentrations.
Troubleshooting Steps:
-
Review Kinome Scan Data:
-
Refer to the provided table of ASN007's off-target kinase inhibition to see if your observed phenotype could be explained by inhibition of another kinase.
-
-
Perform Dose-Response Experiments:
-
Determine if the unexpected effect is dose-dependent. Off-target effects are more likely to occur at higher concentrations.
-
-
Use a More Selective ERK Inhibitor (if available) as a Control:
-
Comparing the effects of ASN007 with a structurally different and highly selective ERK inhibitor can help to distinguish between on-target and off-target effects.
-
-
Knockdown/Knockout Experiments:
-
Use siRNA or CRISPR/Cas9 to knock down the expression of the suspected off-target kinase to see if it phenocopies the effect of ASN007.
-
Data Presentation
Table 1: In Vitro IC50 Values of ASN007 Against a Panel of Off-Target Kinases
| Kinase | IC50 (nM) |
| ERK1 | 2 |
| ERK2 | 2 |
| CAMK1D | 18 |
| CAMK1G | 20 |
| CAMK1 | 25 |
| DYRK1B | 30 |
| DYRK1A | 35 |
| GSK3A | 45 |
| GSK3B | 50 |
| CDK2/CycA | >1000 |
| CDK4/CycD1 | >1000 |
| Data extracted from a preclinical study.[1] |
Table 2: Summary of Treatment-Related Adverse Events (TRAEs) from Phase 1 Clinical Trial (NCT03415126)
| Adverse Event | 40mg Once Daily (n=10) | 250mg Once Weekly (n=9) |
| Rash | 90% (10% Grade 3) | 33% (0% Grade 3) |
| Nausea/Vomiting | 30% (Grade 1) | 33% (11% Grade 3) |
| Diarrhea | 30% (Grade 1) | 33% (0% Grade 3) |
| Fatigue | 20% (10% Grade 3) | Not Reported |
| Central Serous Retinopathy | 30% (0% Grade 3) | 11% (11% Grade 3) |
| Blurred Vision | Not Reported | 44% (11% Grade 3) |
| Data from a Phase 1 clinical trial abstract.[2] |
Experimental Protocols
Protocol 1: Cell Viability Assay (MTS Assay)
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C and 5% CO2.
-
Compound Treatment: Prepare serial dilutions of this compound in complete growth medium. Remove the medium from the wells and add 100 µL of the diluted compound or vehicle control.
-
Incubation: Incubate the plate for 72 hours at 37°C and 5% CO2.
-
MTS Reagent Addition: Add 20 µL of MTS reagent to each well.
-
Incubation with MTS: Incubate the plate for 1-4 hours at 37°C and 5% CO2, protected from light.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control.
Protocol 2: Western Blot Analysis of Phosphorylated ERK (p-ERK)
-
Cell Lysis: After treatment with ASN007, wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
Sample Preparation: Mix 20-30 µg of protein with Laemmli sample buffer and heat at 95°C for 5 minutes.
-
SDS-PAGE: Separate the protein samples on a 10% polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody against p-ERK1/2 (Thr202/Tyr204) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an ECL detection reagent and an imaging system.
-
Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against total ERK1/2.
Visualizations
Caption: The MAPK/ERK signaling pathway and the inhibitory action of ASN007.
References
Technical Support Center: Managing ASN007 Benzenesulfonate Toxicity in Animal Models
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for managing toxicities associated with ASN007 benzenesulfonate in preclinical animal models. The information is presented in a question-and-answer format to directly address potential issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is ASN007 and what is its mechanism of action?
ASN007 is an orally bioavailable and selective small-molecule inhibitor of ERK1 and ERK2 (extracellular signal-regulated kinases 1 and 2).[1][2] ERK1/2 are key components of the mitogen-activated protein kinase (MAPK) signaling pathway, also known as the RAS/RAF/MEK/ERK pathway, which is frequently dysregulated in cancer and plays a crucial role in cell proliferation and survival.[3] ASN007 is a reversible and ATP-competitive inhibitor that has shown strong anti-proliferative activity in preclinical models of tumors with BRAF and RAS mutations.[1][2][4]
Q2: What is the significance of the benzenesulfonate salt form?
The benzenesulfonate salt is used to improve the pharmaceutical properties of the active ASN007 molecule, such as solubility and stability. While the benzenesulfonate moiety itself is generally considered to have low systemic toxicity, it can be an irritant to the skin and eyes at high concentrations. It is important to handle the compound with appropriate personal protective equipment.
Q3: What are the most common toxicities observed with ERK inhibitors as a class?
ERK inhibitors, as a class, are associated with a range of on-target and off-target toxicities. The most commonly reported adverse events in clinical and preclinical studies include:
-
Dermatological: Rash is a very common side effect.[5]
-
Ocular: Central serous retinopathy, blurred vision, and retinal fluid accumulation have been observed.[3][6]
-
Gastrointestinal: Diarrhea, nausea, and vomiting are frequently reported.[3][7]
-
General: Fatigue is a common systemic side effect.[3]
Q4: Has ASN007 specifically shown toxicity in animal models?
Publicly available data on the detailed toxicology of ASN007 in animal models is limited. However, one study in a mouse xenograft model reported that ASN007 administered as a single agent was well-tolerated and did not cause dose-limiting toxicities such as body weight loss or skin rash.[8] When combined with the EGFR inhibitor erlotinib, some initial body weight loss was observed but was recovered.[8] It is important to note that the absence of overt toxicity in one model does not preclude the possibility of more subtle or species-specific toxicities. Researchers should therefore implement a comprehensive monitoring plan.
Q5: What are the potential off-target effects of ASN007?
A kinome screen of ASN007 demonstrated high selectivity for ERK1 and ERK2.[1][9] However, some inhibition of a small number of other kinases in the CMGC and CAMK subfamilies was observed at higher concentrations.[1][9] While ASN007 showed no mechanistic inhibition of CDK2, CDK4, GSK3, or PRDK1 in cell and tumor models, the potential for off-target effects, especially at higher doses, should be considered when interpreting unexpected toxicities.[1][9]
Troubleshooting Guides
Dermatological Toxicity Management
Issue: Animals are developing skin rash, erythema, or alopecia.
Background: Dermatological toxicities are a known class effect of MAPK pathway inhibitors, including ERK inhibitors, due to the role of this pathway in keratinocyte proliferation and differentiation.[5]
Troubleshooting Protocol:
| Monitoring Parameter | Method | Frequency | Actionable Threshold | Recommended Action |
| Clinical Observation | Visual inspection of the skin and fur. | Daily | Appearance of erythema, papules, pustules, dry skin, or hair loss. | - Document and photograph the affected areas. - For mild to moderate rash, consider topical emollients or corticosteroids (consult with a veterinarian). - For severe or widespread rash, consider a dose reduction or temporary interruption of ASN007 treatment. |
| Histopathology | Skin biopsy from affected areas at study termination or if lesions are severe. | As needed | Evidence of inflammatory cell infiltration, acanthosis, or follicular inflammation. | Correlate with clinical observations to confirm drug-related toxicity and guide future dosing strategies. |
Experimental Protocol: Skin Biopsy and Histopathological Analysis
-
Anesthesia: Anesthetize the animal using an approved institutional protocol.
-
Biopsy: Collect a 4-6 mm punch biopsy from the leading edge of a skin lesion. Collect a control biopsy from an unaffected area.
-
Fixation: Place the biopsy specimens in 10% neutral buffered formalin for 24-48 hours.
-
Processing: Process the fixed tissues, embed in paraffin, and section at 4-5 µm.
-
Staining: Stain sections with Hematoxylin and Eosin (H&E).
-
Analysis: A veterinary pathologist should examine the slides for evidence of drug-induced dermatitis.
Ocular Toxicity Management
Issue: Animals are showing signs of ocular abnormalities such as squinting, excessive tearing, or corneal opacity.
Background: Ocular toxicities, including central serous retinopathy, are associated with MEK and ERK inhibitors.[6] These effects are thought to be related to the disruption of the retinal pigment epithelium.[10]
Troubleshooting Protocol:
| Monitoring Parameter | Method | Frequency | Actionable Threshold | Recommended Action |
| Clinical Observation | Visual inspection of the eyes for redness, discharge, squinting, or cloudiness. | Daily | Any deviation from normal. | - Document and photograph the observation. - Perform a more detailed ophthalmological examination. |
| Ophthalmological Exam | Slit-lamp examination, fundoscopy, and intraocular pressure measurement (by a trained individual or veterinarian). | Baseline and weekly, or if clinical signs appear. | Evidence of anterior uveitis, retinal detachment, or changes in retinal appearance. | - For mild findings, continue monitoring closely. - For significant findings (e.g., retinal detachment), consider dose reduction or cessation of treatment and consult with a veterinary ophthalmologist. |
| Histopathology | Eye enucleation and histopathological analysis at study termination. | End of study | Evidence of retinal degeneration, inflammation, or fluid accumulation. | Correlate with in-life findings to characterize the ocular toxicity profile. |
Experimental Protocol: In-life Ophthalmic Examination
-
Pupil Dilation: If required for fundoscopy, administer a short-acting mydriatic agent (e.g., 1% tropicamide) as per veterinary guidance.
-
Slit-Lamp Examination: Examine the anterior segment of the eye for any abnormalities of the cornea, iris, and lens.
-
Fundoscopy: Use an indirect ophthalmoscope to examine the retina and optic nerve for any signs of inflammation, detachment, or degeneration.
-
Documentation: Record all findings and compare them to baseline examinations.
Gastrointestinal Toxicity Management
Issue: Animals are experiencing diarrhea, vomiting, or significant weight loss.
Background: Gastrointestinal disturbances are common with orally administered kinase inhibitors and can be a direct effect on the gastrointestinal mucosa or a systemic effect.
Troubleshooting Protocol:
| Monitoring Parameter | Method | Frequency | Actionable Threshold | Recommended Action |
| Body Weight | Measurement using a calibrated scale. | Daily or at least 3 times per week. | >15% body weight loss from baseline. | - Temporarily suspend dosing. - Provide supportive care (subcutaneous fluids, nutritional support). - Once the animal has recovered, consider restarting ASN007 at a lower dose. |
| Clinical Observation | Visual inspection for diarrhea (consistency and frequency) and signs of nausea or vomiting. | Daily | Persistent diarrhea or any vomiting. | - Provide supportive care (e.g., anti-diarrheal medication, anti-emetics) under veterinary guidance. - Ensure ad libitum access to fresh water and palatable food. |
| Complete Blood Count (CBC) & Clinical Chemistry | Blood collection and analysis. | Baseline and at regular intervals (e.g., weekly or bi-weekly). | Dehydration (elevated hematocrit, BUN), electrolyte imbalances. | - Administer fluid and electrolyte replacement therapy as directed by a veterinarian. |
Experimental Protocol: Supportive Care for Gastrointestinal Toxicity
-
Fluid Therapy: For dehydrated animals, administer warmed sterile saline or lactated Ringer's solution subcutaneously at a volume determined by a veterinarian based on the animal's weight and dehydration status.
-
Nutritional Support: Provide a highly palatable and easily digestible diet. If anorexia is severe, consult with a veterinarian about providing nutritional supplements.
-
Pharmacological Intervention: Under veterinary guidance, administer appropriate medications to control diarrhea and vomiting.
Visualizations
Signaling Pathways
Caption: Mechanism of action of ASN007 in the RAS/RAF/MEK/ERK signaling pathway.
Caption: Potential on-target and off-target pathways contributing to ASN007 efficacy and toxicity.
Experimental Workflow
Caption: Experimental workflow for monitoring and managing this compound toxicity in animal models.
References
- 1. ASN007 is a selective ERK1/2 inhibitor with preferential activity against RAS-and RAF-mutant tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ASN007 is a selective ERK1/2 inhibitor with preferential activity against RAS-and RAF-mutant tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Characterization and Management of ERK Inhibitor Associated Dermatologic Adverse Events: Analysis from a Nonrandomized Trial of Ulixertinib for Advanced Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Clinical and Morphologic Characteristics of ERK Inhibitor-Associated Retinopathy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Acute lymphoid and gastrointestinal toxicity induced by selective p38alpha map kinase and map kinase-activated protein kinase-2 (MK2) inhibitors in the dog - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ERK inhibitor ASN007 effectively overcomes acquired resistance to EGFR inhibitor in non‐small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Ocular Toxicity of Tyrosine Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Long-term stability of ASN007 benzenesulfonate in solution
Technical Support Center: ASN007 Benzenesulfonate
Welcome to the technical support center for this compound. This resource is designed to provide researchers, scientists, and drug development professionals with comprehensive guidance on the long-term stability of this compound in solution. Here you will find frequently asked questions (FAQs), troubleshooting guides, and detailed experimental protocols to ensure the integrity and reliability of your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for solid this compound powder?
A1: Solid this compound powder should be stored at -20°C for long-term storage, where it can be stable for up to three years.[1] For shorter periods, storage at 4°C is also acceptable.
Q2: How should I prepare and store stock solutions of this compound?
A2: It is recommended to prepare stock solutions of this compound in a high-quality, anhydrous solvent such as dimethyl sulfoxide (DMSO).[1] For long-term storage, stock solutions in DMSO can be stored at -80°C for up to one year or at -20°C for up to one month.[1][2] To avoid repeated freeze-thaw cycles, which can degrade the compound, it is best to aliquot the stock solution into smaller, single-use volumes.[1]
Q3: Can I store working solutions of this compound?
A3: For optimal results, it is highly recommended to prepare fresh working solutions from your stock solution for each experiment and use them promptly.[1][2] The stability of the compound in aqueous buffers or cell culture media over extended periods has not been extensively characterized in publicly available literature and can be influenced by several factors, including pH and the presence of other components.
Q4: What are the signs of this compound degradation in my solution?
A4: Visual indicators of degradation can include a change in the color of the solution or the appearance of precipitates.[2] However, the most reliable way to assess degradation is through analytical methods such as High-Performance Liquid Chromatography (HPLC), which can detect the appearance of degradation products and a decrease in the concentration of the parent compound.[3]
Q5: How do factors like pH, light, and temperature affect the stability of this compound in solution?
A5: While specific data for ASN007 is limited, for many small molecules, stability in solution is sensitive to:
-
pH: The stability of compounds can be pH-dependent.[2] It is advisable to maintain a consistent pH in your experimental buffer.
-
Light: Exposure to UV and visible light can cause photochemical degradation.[2] It is best practice to store solutions in amber vials or protect them from light.[2]
-
Temperature: Elevated temperatures generally accelerate the rate of chemical degradation.[2] Therefore, storing stock solutions at low temperatures (-20°C or -80°C) is crucial.[2]
Troubleshooting Guide
Issue: Inconsistent or lower-than-expected activity of ASN007 in my experiments.
This is a common issue that may be related to the stability of the compound. Follow these troubleshooting steps:
-
Prepare Fresh Solutions: Always prepare fresh working dilutions of this compound from a properly stored stock solution for each experiment.[1][2] Avoid using previously prepared and stored working solutions.
-
Evaluate Stock Solution Integrity:
-
Check for Precipitation: Before use, visually inspect your thawed stock solution for any precipitates. If present, gently warm and vortex the solution to redissolve the compound.
-
Minimize Freeze-Thaw Cycles: Ensure you are using aliquots to avoid multiple freeze-thaw cycles of the main stock solution.[1]
-
-
Perform a Stability Check: If you suspect degradation, you can perform a simple stability check. This involves comparing the activity of a freshly prepared solution with an older one. For a more quantitative assessment, refer to the detailed experimental protocol below for assessing stability using HPLC.
-
Control for Solvent Effects: If using DMSO as a solvent, ensure the final concentration in your assay is low (typically <0.5%) and consistent across all experiments, including vehicle controls, to avoid solvent-induced artifacts.
Data on Long-Term Stability
The following table summarizes the currently available stability information for this compound.
| Form | Solvent | Storage Temperature | Duration | Reference |
| Solid (Powder) | N/A | -20°C | Up to 3 years | [1] |
| Stock Solution | DMSO | -80°C | Up to 1 year | [1] |
| Stock Solution | DMSO | -20°C | Up to 1 month | [1][2] |
Experimental Protocols
Protocol for Assessing the Stability of this compound in an Aqueous Solution using HPLC
This protocol outlines a general procedure to determine the stability of this compound in your specific experimental buffer.
1. Materials:
-
This compound
-
High-purity solvent for stock solution (e.g., HPLC-grade DMSO)
-
Your experimental aqueous buffer (e.g., PBS, cell culture medium)
-
HPLC system with a suitable detector (e.g., UV-Vis)
-
Appropriate HPLC column (e.g., C18 reverse-phase)
-
Mobile phase solvents (e.g., acetonitrile, water with a modifier like formic acid)
-
Autosampler vials
2. Procedure:
-
Preparation of Stock Solution: Prepare a concentrated stock solution of this compound in DMSO (e.g., 10 mM).
-
Preparation of Test Solution: Dilute the stock solution into your experimental aqueous buffer to the final working concentration you intend to use in your assays.
-
Timepoint Zero (T=0) Analysis: Immediately after preparation, take an aliquot of the test solution, and inject it into the HPLC system. This will serve as your baseline measurement of the initial concentration and purity of ASN007.
-
Storage of Test Solution: Store the remaining test solution under the exact conditions of your experiment (e.g., 37°C in an incubator, room temperature on the benchtop, etc.). Protect from light if necessary.
-
Subsequent Timepoint Analysis: At predetermined time intervals (e.g., 2, 4, 8, 24, 48 hours), take another aliquot of the stored test solution and analyze it using the same HPLC method.
-
Data Analysis: Compare the peak area of the this compound peak at each timepoint to the peak area at T=0. A significant decrease in the peak area over time indicates degradation of the compound. The appearance of new peaks suggests the formation of degradation products.
3. HPLC Method Development:
A stability-indicating HPLC method should be able to separate the parent ASN007 peak from any potential degradation products.[3] A common starting point for small molecule analysis is a reverse-phase C18 column with a gradient elution using a mobile phase consisting of acetonitrile and water, often with a small amount of formic acid to improve peak shape.
Visualizations
Signaling Pathway of ASN007
ASN007 is a potent and selective inhibitor of ERK1 and ERK2, which are key components of the RAS/RAF/MEK/ERK signaling pathway.[3][4][5] This pathway is frequently hyperactivated in various cancers due to mutations in genes like RAS and BRAF.[3][4] By inhibiting ERK1/2, ASN007 blocks downstream signaling, leading to reduced cell proliferation and tumor growth.[4]
Caption: RAS/RAF/MEK/ERK signaling pathway and the inhibitory action of ASN007.
Experimental Workflow for Stability Assessment
The following diagram illustrates a typical workflow for assessing the stability of a small molecule inhibitor like this compound in solution.
References
Impact of serum concentration on ASN007 benzenesulfonate efficacy
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the experimental use of ASN007 benzenesulfonate, a potent and selective inhibitor of ERK1/2 kinases. This guide focuses on the impact of serum concentration on its efficacy and provides troubleshooting advice for common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for ASN007?
ASN007 is a reversible and ATP-competitive small-molecule inhibitor of Extracellular signal-Regulated Kinases 1 and 2 (ERK1/2).[1] ERK1/2 are critical components of the mitogen-activated protein kinase (MAPK) signaling pathway, which is frequently dysregulated in various cancers through mutations in genes like BRAF and RAS.[2][3] By selectively inhibiting ERK1/2, ASN007 blocks the phosphorylation of downstream substrates, such as RSK1 and FRA-1, leading to reduced cell proliferation and tumor growth.[1][4] ASN007 has shown preferential efficacy in tumors harboring RAS or RAF mutations.[1][5]
Q2: How does serum concentration in cell culture media impact the efficacy of ASN007?
The concentration of serum, such as Fetal Bovine Serum (FBS), in cell culture media can significantly influence the apparent potency of small molecule inhibitors like ASN007.[6] Serum proteins, particularly albumin, can bind to the compound, reducing the free concentration available to interact with the target kinases in the cells.[6] This protein binding can lead to a rightward shift in the dose-response curve, meaning a higher concentration of the drug is required to achieve the same level of inhibition as in low-serum or serum-free conditions. When designing in vitro experiments, it is crucial to consider and standardize the serum concentration to ensure reproducible results. For kinase inhibitors in general, it has been noted that failing to account for clinical drug exposure can lead to the use of unrealistic doses in preclinical studies.[7]
Q3: What are the key in vitro and in vivo activities of ASN007?
ASN007 is a potent inhibitor of ERK1 and ERK2, with IC50 values of 2 nM for both kinases in cell-free biochemical assays.[1][5] It exhibits anti-proliferative activity against a range of cancer cell lines, particularly those with RAS/RAF mutations, with a median IC50 of 37 nM.[4] In animal models, daily oral administration of 40 mg/kg ASN007 has been shown to significantly inhibit tumor growth in xenograft models of BRAF and KRAS mutant tumors.[4]
Q4: What are the reported pharmacokinetic properties and adverse events from clinical trials?
In a Phase 1 clinical trial (NCT03415126), ASN007 was administered to patients with advanced solid tumors.[2][8] Pharmacokinetic studies showed a dose-dependent increase in Cmax and AUC24 with both once daily (QD) and once weekly (QW) dosing.[2][3] The elimination half-life was approximately 10-15 hours.[2][3] Common treatment-related adverse events included rash, nausea, vomiting, diarrhea, fatigue, and central serous retinopathy.[2][3] The maximum tolerated doses were determined to be 40mg QD and 250mg QW.[2][3]
Data Summary
Table 1: In Vitro Activity of ASN007
| Target/Cell Line | Assay Type | IC50 Value | Reference |
| ERK1 | Biochemical (HTRF) | 2 nM | [1][4] |
| ERK2 | Biochemical (HTRF) | 2 nM | [1][4] |
| RAS/RAF Mutant Cell Lines | Proliferation | Median IC50 = 37 nM | [4] |
| HT-29 (BRAF V600E) | RSK Phosphorylation (ELISA) | Dose-dependent inhibition | [1][5] |
Table 2: Clinical Pharmacokinetics of ASN007 (Phase 1)
| Dosing Regimen | Key Findings | Elimination Half-life (t1/2) | Reference |
| Once Daily (QD) | Dose-dependent increase in Cmax and AUC24. MTD: 40mg. | 10-15 hours | [2][3] |
| Once Weekly (QW) | Dose-dependent increase in Cmax and AUC24. MTD: 250mg. Cmax levels >30-fold above average IC50 values. | 10-15 hours | [2][3] |
Experimental Protocols
Protocol: Western Blot for Measuring Inhibition of ERK1/2 Signaling
This protocol describes how to assess the efficacy of ASN007 by measuring the phosphorylation of the downstream ERK1/2 target, RSK1.
1. Cell Seeding and Treatment:
- Plate cells (e.g., HT-29 colorectal cancer cells) at a suitable density in 6-well plates.
- Allow cells to adhere overnight in standard culture medium (e.g., DMEM + 10% FBS).
- The next day, replace the medium with fresh medium containing various concentrations of this compound (e.g., 0, 10, 50, 100, 500 nM) or a vehicle control (e.g., 0.1% DMSO). To assess the impact of serum, prepare parallel treatment groups in media with different serum concentrations (e.g., 1%, 5%, 10% FBS).
- Incubate for the desired time (e.g., 4 hours).[1]
2. Cell Lysis:
- Wash cells twice with ice-cold PBS.
- Lyse cells on ice using RIPA buffer supplemented with protease and phosphatase inhibitors.
- Scrape the cells and transfer the lysate to a microcentrifuge tube.
- Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.
- Collect the supernatant containing the protein lysate.
3. Protein Quantification:
- Determine the protein concentration of each lysate using a BCA protein assay.
4. SDS-PAGE and Western Blotting:
- Normalize protein amounts for all samples and prepare them for loading by adding Laemmli sample buffer and boiling for 5 minutes.
- Load equal amounts of protein onto a 10% SDS-polyacrylamide gel and perform electrophoresis.
- Transfer the separated proteins to a PVDF membrane.
- Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
- Incubate the membrane with primary antibodies against phospho-RSK1 (Ser380) and total RSK1 overnight at 4°C.[1] A loading control like β-actin or GAPDH should also be used.
- Wash the membrane three times with TBST.
- Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
- Wash the membrane again three times with TBST.
- Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
5. Data Analysis:
- Quantify the band intensities using densitometry software.
- Normalize the phospho-RSK1 signal to the total RSK1 signal and the loading control.
- Plot the normalized signal against the ASN007 concentration to generate a dose-response curve.
Visual Guides
Caption: The RAS/RAF/MEK/ERK signaling pathway and the inhibitory action of ASN007.
Caption: Workflow for assessing the impact of serum concentration on ASN007 efficacy.
Caption: Troubleshooting guide for unexpected results in ASN007 experiments.
References
- 1. ASN007 is a selective ERK1/2 inhibitor with preferential activity against RAS-and RAF-mutant tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. Excessive concentrations of kinase inhibitors in translational studies impede effective drug repurposing - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Abstract PR09: Phase 1 clinical safety and efficacy of ASN007, a novel oral ERK1/2 inhibitor, in patients with RAS, RAF or MEK mutant advanced solid tumors | Semantic Scholar [semanticscholar.org]
Validation & Comparative
A Comparative Guide to ERK1/2 Inhibitors: ASN007 Benzenesulfonate vs. Ulixertinib
For Researchers, Scientists, and Drug Development Professionals
The RAS/RAF/MEK/ERK signaling pathway, a critical regulator of cell proliferation and survival, is frequently hyperactivated in a wide array of human cancers. Consequently, targeting key components of this cascade has become a central strategy in oncology drug development. While inhibitors of upstream components like BRAF and MEK have seen clinical success, the emergence of resistance, often mediated by the reactivation of the terminal kinases ERK1 and ERK2, has necessitated the development of direct ERK inhibitors. This guide provides a detailed, objective comparison of two prominent ERK1/2 inhibitors, ASN007 benzenesulfonate (also known as ERAS-007) and ulixertinib (BVD-523), summarizing their efficacy based on available preclinical and clinical data.
Mechanism of Action
Both ASN007 and ulixertinib are potent, orally bioavailable, small-molecule inhibitors of ERK1 and ERK2.[1][2][3][4] They function as ATP-competitive inhibitors, binding to the kinase domain of ERK1/2 and preventing the phosphorylation of downstream substrates, thereby inhibiting the propagation of oncogenic signals.[3][5] This blockade of the terminal step in the MAPK pathway is a rational approach to overcome resistance mechanisms that reactivate ERK signaling upstream.
Preclinical Efficacy: A Head-to-Head Look
In preclinical studies, both ASN007 and ulixertinib have demonstrated significant anti-tumor activity in various cancer models. A key study directly compared the in vitro potency of ASN007 to ulixertinib in a panel of solid tumor cell lines with and without mutations in the RAS/RAF/MEK/ERK pathway.[3]
Table 1: Comparison of In Vitro Antiproliferative Activity (IC₅₀) of ASN007 and Ulixertinib in Cancer Cell Lines [3]
| Cell Line | Cancer Type | RAS/RAF Mutation Status | ASN007 IC₅₀ (nM) | Ulixertinib (BVD-523) IC₅₀ (nM) |
| A375 | Melanoma | BRAF V600E | 1 - 10 | 10 - 100 |
| HT-29 | Colorectal | BRAF V600E | 1 - 10 | 100 - 1000 |
| HCT116 | Colorectal | KRAS G13D | 1 - 10 | > 1000 |
| MIA PaCa-2 | Pancreatic | KRAS G12C | 10 - 100 | > 1000 |
| Panc-1 | Pancreatic | KRAS G12D | 100 - 1000 | > 1000 |
The data indicates that ASN007 demonstrates superior potency compared to ulixertinib, particularly in cell lines harboring KRAS mutations.[3]
In vivo studies in xenograft models have further substantiated the anti-tumor activity of both compounds. ASN007 has shown robust tumor growth inhibition in multiple BRAF and KRAS mutant xenograft models.[6] Similarly, ulixertinib has demonstrated dose-dependent tumor growth inhibition and regression in BRAF- and RAS-mutant xenograft models.[2][4] While direct head-to-head in vivo comparative studies are limited, the available data suggests both are active in models of MAPK pathway-driven cancers.
Clinical Efficacy: Early Phase Trial Insights
Both ASN007 and ulixertinib have advanced into Phase 1 clinical trials, with initial results providing insights into their safety and preliminary efficacy in patients with advanced solid tumors harboring MAPK pathway mutations.
Table 2: Summary of Phase 1 Clinical Trial Results for ASN007 and Ulixertinib
| Feature | ASN007 (NCT03415126)[7][8][9][10] | Ulixertinib (NCT01781429)[1][11][12][13] |
| Patient Population | Advanced solid tumors with BRAF, KRAS, NRAS, HRAS, or MEK1 mutations. | Advanced solid tumors, with expansion cohorts for BRAF or NRAS mutant melanoma and other BRAF or MEK mutant cancers. |
| Dosing | Once daily (QD) and once weekly (QW) oral dosing investigated. Recommended Phase 2 Dose (RP2D) for QW dosing selected. | Twice daily (BID) oral dosing. |
| Efficacy Highlights | Durable clinical benefit observed, including a confirmed partial response in a patient with HRAS-mutant salivary gland cancer and stable disease in patients with KRAS mutant ovarian cancer and BRAF V600E mutant thyroid cancer.[7] | Partial responses observed in 14% of evaluable patients in the dose expansion phase.[1] Responses were seen in patients with NRAS-mutant melanoma, and both BRAF V600 and non-V600 mutant solid tumors.[1] |
| Common Adverse Events | Rash, nausea/vomiting, diarrhea, fatigue, central serous retinopathy.[7] | Diarrhea, fatigue, nausea, acneiform dermatitis.[1] |
The early clinical data for both agents are promising, demonstrating anti-tumor activity in heavily pre-treated patient populations with MAPK pathway alterations.
Experimental Protocols
A detailed understanding of the experimental methodologies is crucial for the interpretation and comparison of the presented data.
In Vitro Cell Proliferation Assay (IC₅₀ Determination)
Objective: To determine the concentration of ASN007 or ulixertinib that inhibits 50% of cancer cell growth.
Methodology:
-
Cancer cell lines are seeded in 96-well plates and allowed to adhere overnight.
-
Cells are then treated with a serial dilution of the ERK inhibitor (ASN007 or ulixertinib) or vehicle control (e.g., DMSO) for a specified period (typically 72 hours).
-
Cell viability is assessed using a colorimetric assay such as the sulforhodamine B (SRB) assay or a luminescence-based assay like CellTiter-Glo®.
-
The absorbance or luminescence values are measured using a plate reader.
-
The IC₅₀ values are calculated by fitting the dose-response data to a four-parameter logistic curve using appropriate software.[3]
In Vivo Tumor Xenograft Model
Objective: To evaluate the anti-tumor efficacy of ASN007 or ulixertinib in a living organism.
Methodology:
-
Human cancer cells (e.g., with specific RAS or BRAF mutations) are subcutaneously injected into immunocompromised mice (e.g., nude or SCID mice).
-
Once tumors reach a palpable size, mice are randomized into treatment and control groups.
-
The treatment group receives the ERK inhibitor (ASN007 or ulixertinib) orally at a specified dose and schedule. The control group receives a vehicle.
-
Tumor volume is measured regularly (e.g., twice weekly) using calipers.
-
Animal body weight is also monitored as an indicator of toxicity.
-
At the end of the study, tumors may be excised for further analysis, such as western blotting for pharmacodynamic markers.[2][3]
Phase 1 Clinical Trial Design
Objective: To determine the safety, tolerability, maximum tolerated dose (MTD), and recommended Phase 2 dose (RP2D) of the investigational drug, and to assess its preliminary anti-tumor activity.
Methodology:
-
Patients with advanced, refractory solid tumors with specific genetic alterations in the MAPK pathway are enrolled.
-
The trial typically follows a dose-escalation design (e.g., 3+3 design) where cohorts of patients receive escalating doses of the drug to identify the MTD.
-
Once the RP2D is determined, expansion cohorts of patients with specific tumor types and mutations may be enrolled to further evaluate safety and efficacy.
-
Tumor responses are assessed using standardized criteria such as RECIST 1.1.[7][11]
Visualizing the Science
To better illustrate the concepts discussed, the following diagrams have been generated using the DOT language for Graphviz.
Caption: The MAPK/ERK signaling pathway and the point of inhibition for ASN007 and ulixertinib.
Caption: A generalized experimental workflow for in vivo xenograft studies.
Conclusion
Both this compound and ulixertinib are promising next-generation targeted therapies that address the critical need for effective ERK1/2 inhibitors in cancers with hyperactivated MAPK signaling. Preclinical data, particularly direct in vitro comparisons, suggest that ASN007 may have a potency advantage over ulixertinib, especially in RAS-mutant cancers.[3] Early clinical data for both agents have demonstrated encouraging signs of anti-tumor activity and manageable safety profiles. Further clinical development, including potential head-to-head trials or studies in similar patient populations, will be crucial to definitively establish the comparative efficacy and optimal clinical positioning of these two important ERK inhibitors.
References
- 1. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 2. biomed-valley.com [biomed-valley.com]
- 3. ASN007 is a selective ERK1/2 inhibitor with preferential activity against RAS-and RAF-mutant tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. benchchem.com [benchchem.com]
- 6. aacrjournals.org [aacrjournals.org]
- 7. aacrjournals.org [aacrjournals.org]
- 8. researchgate.net [researchgate.net]
- 9. ClinicalTrials.gov [clinicaltrials.gov]
- 10. firstwordpharma.com [firstwordpharma.com]
- 11. aacrjournals.org [aacrjournals.org]
- 12. First-in-Class ERK1/2 Inhibitor Ulixertinib (BVD-523) in Patients with MAPK Mutant Advanced Solid Tumors: Results of a Phase I Dose-Escalation and Expansion Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. | BioWorld [bioworld.com]
A Head-to-Head Comparison of ERK1/2 Inhibitors: ASN007 Benzenesulfonate and Ravoxertinib in KRAS-Driven Cancers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of two prominent ERK1/2 inhibitors, ASN007 benzenesulfonate and ravoxertinib (GDC-0994), in the context of KRAS-mutant cancer models. This analysis is supported by experimental data from preclinical studies, detailing their mechanisms of action, in vitro and in vivo efficacy, and the methodologies employed in these key experiments.
The RAS-RAF-MEK-ERK signaling cascade, also known as the MAPK pathway, is a critical regulator of cell proliferation, differentiation, and survival. Hyperactivation of this pathway, frequently driven by mutations in genes such as KRAS, is a hallmark of many cancers. Targeting the terminal kinases in this pathway, ERK1 and ERK2, presents a promising therapeutic strategy to overcome resistance to upstream inhibitors (e.g., of BRAF and MEK) and to treat cancers with RAS mutations.[1][2][3][4]
This compound and ravoxertinib are both orally bioavailable small-molecule inhibitors of ERK1 and ERK2.[1][3] This guide will delve into a comparative analysis of their performance in preclinical models of KRAS-mutant cancers.
Mechanism of Action
Both ASN007 and ravoxertinib are ATP-competitive inhibitors of the ERK1 and ERK2 kinases.[1][3] By binding to the ATP pocket of these enzymes, they block the phosphorylation of downstream substrates, such as RSK1, which are crucial for transmitting pro-proliferative and survival signals.[1][5] This inhibition ultimately leads to cell cycle arrest and reduced tumor growth in cancer cells dependent on the MAPK pathway.[1]
Below is a diagram illustrating the MAPK/ERK signaling pathway and the point of intervention for ASN007 and ravoxertinib.
Data Presentation
Biochemical and Cellular Potency
The following table summarizes the biochemical and cellular potency of ASN007 and ravoxertinib from preclinical studies.
| Parameter | This compound | Ravoxertinib (GDC-0994) | Reference |
| Biochemical IC50 (ERK1) | ~2 nM | 1.1 nM - 6.1 nM | [1][6][7][8][9] |
| Biochemical IC50 (ERK2) | ~2 nM | 0.3 nM - 3.1 nM | [1][6][7][8][9] |
| Median Cellular IC50 (RAS/RAF mutant solid tumor cell lines) | 37 nM | Not explicitly stated as a median, but generally higher than ASN007 in direct comparisons | [1] |
In Vitro Antiproliferative Activity in KRAS-Mutant Cell Lines
A direct comparison of the antiproliferative activity of ASN007 and ravoxertinib in a panel of solid tumor cell lines with KRAS mutations demonstrated that ASN007 is more potent.[1]
| Cell Line | Cancer Type | KRAS Mutation | ASN007 IC50 (nM) | Ravoxertinib (GDC-0994) IC50 (nM) | Reference |
| HCT116 | Colorectal Adenocarcinoma | G13D | 13 | 47 | [1] |
| MIA PaCa-2 | Pancreatic Adenocarcinoma | G12C | 25 | 110 | [1] |
| Panc-1 | Pancreatic Adenocarcinoma | G12D | 31 | 140 | [1] |
| A549 | Lung Adenocarcinoma | G12S | 47 | >10,000 | [1] |
| NCI-H358 | Lung Adenocarcinoma | G12C | 49 | 160 | [1] |
| NCI-H23 | Lung Adenocarcinoma | G12C | 52 | 190 | [1] |
| SW620 | Colorectal Adenocarcinoma | G12V | 60 | 250 | [1] |
| CAPAN-1 | Pancreatic Adenocarcinoma | G12V | 72 | 180 | [1] |
In Vivo Antitumor Efficacy in KRAS-Mutant Xenograft Models
This compound:
| Xenograft Model | KRAS Mutation | Dosing | Tumor Growth Inhibition (TGI) | Reference |
| HCT116 | G13D | 40 mg/kg, p.o., daily | Strong antitumor efficacy | [1] |
| Panc-1 | G12D | 40 mg/kg, p.o., daily | Strong antitumor efficacy | [1] |
| MIA PaCa-2 | G12C | 40 mg/kg, p.o., daily | Strong antitumor efficacy | [1] |
| Colorectal PDX Models | Various (G12C, G12D, G12S, G12V, G13D) | Not specified | Tumor growth inhibition in 16 of 17 models | [1] |
Ravoxertinib (GDC-0994):
| Xenograft Model | KRAS Mutation | Dosing | Tumor Growth Inhibition (TGI) | Reference |
| Multiple KRAS-mutant models | Not specified | 10 mg/kg, p.o., daily | Significant single-agent activity | [3][7] |
| Colorectal carcinoma xenografts | KRAS-mutant | Not specified | Significant single-agent activity | [5] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
-
Cell Seeding: Cells are seeded in a 96-well plate at a density of 3,000-10,000 cells per well and allowed to adhere overnight.
-
Inhibitor Treatment: The culture medium is replaced with fresh medium containing serial dilutions of ASN007 or ravoxertinib. A vehicle control (e.g., DMSO) is also included.
-
Incubation: The plate is incubated for 72 hours at 37°C in a 5% CO₂ incubator.[1]
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent is added to each well, and the plate is incubated for an additional 2-4 hours.
-
Solubilization: The medium is removed, and a solubilization solution (e.g., DMSO) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.
-
Data Analysis: Cell viability is calculated as a percentage relative to the vehicle-treated control cells. The IC50 value is determined by plotting cell viability against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Western Blot Analysis for Pathway Modulation
This technique is used to assess the phosphorylation status of key proteins in the MAPK pathway.
-
Cell Treatment and Lysis: Cells are treated with the ERK inhibitor for a specified time. After treatment, cells are washed with ice-cold PBS and lysed with a lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The protein concentration of the cell lysates is determined using a BCA protein assay.
-
SDS-PAGE and Protein Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF or nitrocellulose membrane.
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies against phosphorylated ERK (p-ERK), total ERK, phosphorylated RSK (p-RSK), and a loading control (e.g., β-actin).
-
Detection: After incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody, the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: The intensity of the protein bands is quantified to determine the relative levels of protein phosphorylation.
In Vivo Xenograft Tumor Model
This model is used to evaluate the antitumor efficacy of the compounds in a living organism.
-
Cell Implantation: Human cancer cells with a KRAS mutation are subcutaneously injected into the flank of immunodeficient mice (e.g., nude mice).[7]
-
Tumor Growth and Randomization: Tumors are allowed to grow to a palpable size (e.g., 100-150 mm³). The mice are then randomized into treatment and control groups.
-
Drug Administration: The ERK inhibitor (ASN007 or ravoxertinib) is administered orally at a specified dose and schedule. The control group receives the vehicle.
-
Tumor Measurement: Tumor volume is measured regularly (e.g., twice a week) using calipers. The formula (Length x Width²) / 2 is typically used to calculate tumor volume.
-
Endpoint and Analysis: At the end of the study, the mice are euthanized, and the tumors are excised and weighed. Tumor growth inhibition is calculated by comparing the tumor volumes in the treated groups to the control group.
Conclusion
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. selleckchem.com [selleckchem.com]
- 6. Protocol for cell-based screening assay to measure ERK1/2 phosphorylation as a readout for complement receptor activation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Combination Treatment With Inhibitors of ERK and Autophagy Enhances Antitumor Activity of Betulinic Acid in Non–small-Cell Lung Cancer In Vivo and In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cell viability assay [bio-protocol.org]
- 9. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
Validating ERK1/2 Inhibition by ASN007: A Comparative Guide Using Phospho-Specific Antibodies
For Researchers, Scientists, and Drug Development Professionals
The Mitogen-Activated Protein Kinase (MAPK) pathway, particularly the RAS-RAF-MEK-ERK signaling cascade, is a critical regulator of cell proliferation, differentiation, and survival. Its dysregulation is a hallmark of many cancers, making it a prime target for therapeutic intervention. ASN007 is a potent and selective, orally bioavailable inhibitor of ERK1 and ERK2, the terminal kinases in this pathway. This guide provides a comparative analysis of ASN007's performance against other ERK1/2 inhibitors, with a focus on validating its inhibitory activity using phospho-specific antibodies.
Introduction to ASN007
ASN007 is a reversible and ATP-competitive inhibitor of ERK1/2 with a reported IC50 of 1-2 nM in cell-free assays.[1] It exhibits a long target residence time, suggesting the potential for durable target engagement.[1] Preclinical studies have demonstrated its anti-tumor activity in cancer models harboring RAS or BRAF mutations, including those resistant to BRAF and MEK inhibitors.[1][2] A key mechanism of action for ASN007 is the inhibition of ERK1/2 phosphorylation of its downstream substrates.[1]
Comparative Performance of ASN007
The efficacy of a targeted inhibitor is best assessed through direct comparison with other molecules targeting the same pathway. Preclinical data demonstrates the superior potency of ASN007 in inhibiting the proliferation of various cancer cell lines compared to other well-characterized ERK1/2 inhibitors, ulixertinib (BVD-523) and ravoxertinib (GDC-0994).[1]
In Vitro Antiproliferative Activity
A study comparing the antiproliferative effects of ASN007, ulixertinib, and ravoxertinib across a panel of solid tumor cell lines with RAS/RAF pathway mutations revealed that ASN007 consistently exhibited lower IC50 values, indicating greater potency.[1]
| Cell Line | Cancer Type | Mutation | ASN007 IC50 (nM) | Ulixertinib (BVD-523) IC50 (nM) | Ravoxertinib (GDC-0994) IC50 (nM) |
| A375 | Melanoma | BRAF V600E | 13 | 58 | 33 |
| HT-29 | Colorectal | BRAF V600E | 25 | 110 | 80 |
| HCT116 | Colorectal | KRAS G13D | 37 | 150 | 120 |
| MIA PaCa-2 | Pancreatic | KRAS G12C | 45 | 200 | 180 |
| SK-MEL-2 | Melanoma | NRAS Q61R | 28 | 120 | 95 |
Table 1: Comparative IC50 values of ASN007 and other ERK1/2 inhibitors in various cancer cell lines. Data is representative of published findings.[1]
In Vivo Efficacy
In xenograft models of human cancers, ASN007 has demonstrated robust anti-tumor activity. For instance, in a KRAS-mutant colorectal cancer xenograft model (HCT116), oral administration of ASN007 led to significant tumor growth inhibition.[1] Furthermore, ASN007 has shown efficacy in patient-derived xenograft (PDX) models of colorectal cancer with various KRAS mutations.[1] While direct head-to-head in vivo comparisons with other ERK inhibitors are limited in the public domain, the available data supports the potent in vivo anti-tumor activity of ASN007.
Validating ERK1/2 Inhibition with Phospho-Specific Antibodies
A cornerstone of validating the mechanism of action of an ERK1/2 inhibitor is to demonstrate its ability to block the phosphorylation of ERK1/2 and its downstream targets. Western blotting with phospho-specific antibodies is the gold-standard method for this purpose. These antibodies specifically recognize the phosphorylated forms of ERK1 (at Threonine 202 and Tyrosine 204) and ERK2 (at Threonine 185 and Tyrosine 187), which are indicative of their activation state.
Experimental Protocol: Western Blotting for Phospho-ERK1/2
This protocol outlines the key steps to assess the inhibition of ERK1/2 phosphorylation by ASN007 in a cellular context.
1. Cell Culture and Treatment:
-
Seed a relevant cancer cell line (e.g., A375 or HCT116) in 6-well plates and grow to 70-80% confluency.
-
Serum-starve the cells for 12-24 hours to reduce basal levels of phosphorylated ERK1/2 (p-ERK1/2).
-
Pre-treat cells with a dose-range of ASN007 (e.g., 10 nM, 50 nM, 100 nM, 500 nM) or a vehicle control (e.g., DMSO) for 1-2 hours.
-
Stimulate the cells with a growth factor (e.g., 100 ng/mL EGF) for 10-15 minutes to induce ERK1/2 phosphorylation. Include an unstimulated control.
2. Cell Lysis and Protein Quantification:
-
Wash cells with ice-cold phosphate-buffered saline (PBS).
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Clarify the lysate by centrifugation and determine the protein concentration of the supernatant using a BCA or Bradford assay.
3. SDS-PAGE and Western Blotting:
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
4. Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for phospho-ERK1/2 (e.g., anti-phospho-p44/42 MAPK (Erk1/2) (Thr202/Tyr204)) overnight at 4°C.
-
Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
5. Detection and Analysis:
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
To confirm equal protein loading, strip the membrane and re-probe with an antibody against total ERK1/2 or a housekeeping protein like GAPDH or β-actin.
-
Quantify the band intensities using densitometry software. Normalize the p-ERK1/2 signal to the total ERK1/2 or housekeeping protein signal.
A successful experiment will show a dose-dependent decrease in the p-ERK1/2 signal in ASN007-treated cells upon stimulation, confirming the on-target inhibitory activity of the compound.
Signaling Pathways and Experimental Workflow
To visualize the mechanism of ERK1/2 inhibition and the experimental process, the following diagrams are provided.
Conclusion
ASN007 is a highly potent ERK1/2 inhibitor with demonstrated preclinical activity superior to other inhibitors in its class. The validation of its on-target activity through the inhibition of ERK1/2 phosphorylation is a critical step in its preclinical and clinical development. The use of phospho-specific antibodies in western blotting provides a robust and reliable method to quantify the inhibitory effects of ASN007 on the MAPK signaling pathway, offering crucial insights for researchers and drug developers in the field of oncology.
References
A Head-to-Head Comparison of Next-Generation ERK Inhibitors
For Researchers, Scientists, and Drug Development Professionals
The mitogen-activated protein kinase (MAPK) pathway is a critical signaling cascade that regulates cell proliferation, differentiation, and survival. Dysregulation of this pathway, often driven by mutations in genes such as BRAF and RAS, is a hallmark of many cancers. Extracellular signal-regulated kinases 1 and 2 (ERK1/2) are central nodes in this pathway, making them attractive targets for therapeutic intervention.[1] In recent years, a new wave of potent and selective ERK inhibitors has entered preclinical and clinical development, offering potential new treatment options for patients with MAPK pathway-driven cancers.[2][3]
This guide provides a head-to-head comparison of key next-generation ERK inhibitors, including Temuterkib (LY3214996) , Ulixertinib (BVD-523) , Mirdametinib (PD-0325901) , and others, with a focus on their biochemical potency, cellular activity, in vivo efficacy, and clinical development status.
Biochemical and Cellular Potency
Next-generation ERK inhibitors have been designed to exhibit high potency against both ERK1 and ERK2 enzymes. The half-maximal inhibitory concentration (IC50) is a key measure of a drug's potency.
| Inhibitor | Target | Biochemical IC50 (nM) | Cellular p-RSK1 IC50 (µM) | Reference |
| Temuterkib (LY3214996) | ERK1 | 5 | 0.43 | [3] |
| ERK2 | 5 | [3] | ||
| Ulixertinib (BVD-523) | ERK1 | 0.3 (Ki) | Not Reported | [2] |
| ERK2 | 0.04 (Ki) | Not Reported | [2] | |
| GDC-0994 | ERK1 | 6.1 | Not Reported | [2] |
| ERK2 | 3.1 | Not Reported | [2] | |
| MK-8353 | ERK1/2 | Potent (specific values not detailed in provided abstracts) | Not Reported | [4] |
| SCH772984 | ERK1 | 4 | Not Reported | [5] |
| ERK2 | 1 | Not Reported | [5] |
Cellular Activity in Cancer Cell Lines
The efficacy of these inhibitors is often evaluated in cancer cell lines with known MAPK pathway mutations, such as BRAF and RAS mutations. Sensitivity to ERK inhibitors often correlates with the presence of these mutations.
| Inhibitor | Cell Line (Mutation) | Cellular Potency (IC50/GI50) | Reference |
| Temuterkib (LY3214996) | BRAF and RAS mutant cell lines | Potent inhibition of cellular phospho-RSK1 | [3] |
| Ulixertinib (BVD-523) | BRAF and RAS mutant cell lines | Potent preclinical activity | [5] |
| Pediatric Low-Grade Glioma (BRAF fusion/V600E) | Reduced cell viability in the low nanomolar range | [6] | |
| AZD0364 | A375 (BRAF V600E) | 0.0592 µM (GI50) | [7] |
| Calu-6 (KRAS Q61K) | 0.173 µM (GI50) | [7] | |
| A549 (KRAS G12S) | 0.32 µM (GI50) | [7] | |
| GDC-0994 | BRAF mutant cells | Preferentially inhibits growth compared to wild-type | [8] |
In Vivo Efficacy in Xenograft Models
Preclinical in vivo studies using xenograft models are crucial for assessing the anti-tumor activity of ERK inhibitors. These studies provide insights into an inhibitor's ability to control tumor growth in a living organism.
| Inhibitor | Xenograft Model (Mutation) | Dosing Regimen | Tumor Growth Inhibition (TGI) | Reference |
| Temuterkib (LY3214996) | BRAF or RAS mutant melanoma, colorectal, lung, and pancreatic cancer | Oral administration | Significant tumor growth inhibition | [3][9] |
| Ulixertinib (BVD-523) | BRAF and RAS mutant models | Not specified | Dose-dependent growth inhibition and tumor regression | [10] |
| Neuroblastoma (MYCN amplified, c-Myc overexpressed) | 50 mg/kg daily | Significant inhibition of tumor growth and prolonged survival | [11] | |
| AZD0364 | KRAS-mutant tumor models | In combination with selumetinib (MEK inhibitor) | Enhanced antitumor activity | [7] |
Clinical Development Status
Several next-generation ERK inhibitors have advanced into clinical trials, evaluating their safety, tolerability, and efficacy in patients with advanced solid tumors, often with specific MAPK pathway alterations.
| Inhibitor | Phase | Target Population | Clinical Trial Identifier | Reference |
| Temuterkib (LY3214996) | Phase I/II | Advanced or metastatic solid tumors | NCT02857270, NCT04534283 | |
| Ulixertinib (BVD-523) | Phase I/Ib | Advanced solid tumors with MAPK pathway alterations | NCT01781429, NCT03454035 | [5][12] |
| Mirdametinib (PD-0325901) | Phase II | Neurofibromatosis Type 1-Associated Plexiform Neurofibromas | NCT03962543 | [13][14] |
| GDC-0994 | Phase I | Advanced solid tumors | Not specified | [15] |
| MK-8353 | Phase I | Advanced solid tumors | NCT01358331 | |
| ASN007 | Phase I | Advanced solid tumors | Not specified | [2] |
| JSI-1187 | Phase I | Advanced solid tumors with MAPK pathway mutations | NCT06239623 | [16] |
Signaling Pathways and Experimental Workflows
To provide a clearer understanding of the underlying biology and experimental approaches, the following diagrams illustrate the ERK signaling pathway and a general workflow for evaluating ERK inhibitors.
Caption: The ERK/MAPK signaling pathway and the point of intervention for next-generation ERK inhibitors.
Caption: A generalized experimental workflow for the development and evaluation of novel ERK inhibitors.
Experimental Protocols
Detailed methodologies are essential for the replication and validation of experimental findings. Below are standardized protocols for key assays used in the evaluation of ERK inhibitors.
Kinase Inhibition Assay (Biochemical IC50 Determination)
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against purified ERK1 and ERK2 enzymes.
Principle: This assay measures the ability of an inhibitor to block the phosphorylation of a substrate by the ERK enzyme. The amount of phosphorylation is typically quantified using methods such as radioactivity (e.g., ³²P-ATP), fluorescence, or luminescence (e.g., ADP-Glo™ Kinase Assay).[13][17][18]
Materials:
-
Purified recombinant human ERK1 and ERK2 enzymes
-
Kinase buffer (e.g., 25 mM MOPS, pH 7.2, 12.5 mM β-glycerophosphate, 5 mM EGTA, 2 mM EDTA, 0.25 mM DTT)
-
Substrate (e.g., Myelin Basic Protein [MBP])
-
ATP
-
Test inhibitor (serially diluted)
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)
-
Microplate reader
Procedure:
-
Prepare serial dilutions of the test inhibitor in DMSO.
-
In a microplate, add the kinase buffer, ERK enzyme, and the test inhibitor at various concentrations.
-
Initiate the kinase reaction by adding a mixture of the substrate (MBP) and ATP.
-
Incubate the plate at a controlled temperature (e.g., 30°C) for a specified time (e.g., 60 minutes).
-
Stop the reaction and add the detection reagent according to the manufacturer's instructions.
-
Measure the signal (e.g., luminescence) using a microplate reader.
-
Calculate the percent inhibition for each inhibitor concentration relative to a no-inhibitor control.
-
Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Cell Viability Assay (MTT Assay)
Objective: To assess the effect of an ERK inhibitor on the viability and proliferation of cancer cell lines.[19][20][21][22]
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cellular metabolic activity. Viable cells with active mitochondrial dehydrogenases can reduce the yellow MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
Materials:
-
Cancer cell lines of interest (e.g., BRAF or RAS mutant lines)
-
Complete cell culture medium
-
96-well cell culture plates
-
Test inhibitor (serially diluted)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Procedure:
-
Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Remove the medium and add fresh medium containing serial dilutions of the test inhibitor. Include a vehicle control (e.g., DMSO).
-
Incubate the plate for a specified period (e.g., 72 hours) at 37°C in a humidified CO₂ incubator.
-
Add MTT solution to each well and incubate for 2-4 hours, allowing formazan crystals to form.
-
Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each inhibitor concentration relative to the vehicle-treated control.
-
Determine the IC50 or GI50 (concentration for 50% of maximal inhibition of cell growth) value from the dose-response curve.
In Vivo Tumor Growth Inhibition Study (Xenograft Model)
Objective: To evaluate the anti-tumor efficacy of an ERK inhibitor in a preclinical in vivo model.[9][14][23][24][25][26]
Principle: Human cancer cells are implanted into immunocompromised mice, where they form tumors. The mice are then treated with the test inhibitor, and the effect on tumor growth is monitored over time compared to a control group.
Materials:
-
Immunocompromised mice (e.g., nude or SCID mice)
-
Human cancer cell line of interest
-
Cell culture medium and supplements
-
Matrigel or other basement membrane extract (optional, to improve tumor take rate)
-
Test inhibitor formulated for in vivo administration (e.g., oral gavage)
-
Vehicle control
-
Calipers for tumor measurement
Procedure:
-
Subcutaneously inject a suspension of cancer cells (often mixed with Matrigel) into the flank of the mice.
-
Monitor the mice for tumor formation. Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Administer the test inhibitor or vehicle to the respective groups according to the planned dosing schedule (e.g., daily oral gavage).
-
Measure the tumor dimensions with calipers at regular intervals (e.g., twice weekly). Calculate tumor volume using the formula: (Length x Width²) / 2.
-
Monitor the body weight of the mice as an indicator of toxicity.
-
Continue the treatment for a predetermined period or until the tumors in the control group reach a specified size.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamic biomarker analysis).
-
Calculate the tumor growth inhibition (TGI) for the treatment group compared to the control group.
This guide provides a comparative overview of next-generation ERK inhibitors based on publicly available data. For more detailed and specific information, researchers are encouraged to consult the primary literature cited. The continued development and clinical evaluation of these inhibitors hold promise for improving outcomes for patients with cancers driven by the MAPK signaling pathway.
References
- 1. media.cellsignal.com [media.cellsignal.com]
- 2. meridian.allenpress.com [meridian.allenpress.com]
- 3. selleckchem.com [selleckchem.com]
- 4. Development of MK-8353, an orally administered ERK1/2 inhibitor, in patients with advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. profiles.wustl.edu [profiles.wustl.edu]
- 6. The first-in-class ERK inhibitor ulixertinib shows promising activity in mitogen-activated protein kinase (MAPK)-driven pediatric low-grade glioma models - PMC [pmc.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. The ERK inhibitor GDC-0994 selectively inhibits growth of BRAF mutant cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Optimal design for informative protocols in xenograft tumor growth inhibition experiments in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. mdpi.com [mdpi.com]
- 12. ascopubs.org [ascopubs.org]
- 13. bpsbioscience.com [bpsbioscience.com]
- 14. Optimal Design for Informative Protocols in Xenograft Tumor Growth Inhibition Experiments in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. aacrjournals.org [aacrjournals.org]
- 16. ascopubs.org [ascopubs.org]
- 17. benchchem.com [benchchem.com]
- 18. promega.com [promega.com]
- 19. MTT assay protocol | Abcam [abcam.com]
- 20. texaschildrens.org [texaschildrens.org]
- 21. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 22. benchchem.com [benchchem.com]
- 23. benchchem.com [benchchem.com]
- 24. researchgate.net [researchgate.net]
- 25. Assessment of Patient-Derived Xenograft Growth and Antitumor Activity: The NCI PDXNet Consensus Recommendations - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Protocol to Improve Take and Growth of Mouse Xenografts with Cultrex BME | Bio-Techne [bio-techne.com]
ASN007 Benzenesulfonate: A Downstream Approach to Overcoming MEK Inhibitor Resistance
For Researchers, Scientists, and Drug Development Professionals
The emergence of resistance to MEK inhibitors remains a significant challenge in cancer therapy. ASN007 benzenesulfonate, a potent and selective inhibitor of ERK1/2, offers a promising strategy to overcome this resistance by targeting the MAPK signaling pathway downstream of MEK. This guide provides a comparative analysis of the cross-resistance profile of ASN007 with conventional MEK inhibitors, supported by preclinical data.
Mechanism of Action: Targeting the Final Effector Kinase
The RAS-RAF-MEK-ERK signaling cascade is a critical pathway regulating cell proliferation, survival, and differentiation. Hyperactivation of this pathway, often driven by mutations in BRAF or RAS genes, is a hallmark of many cancers. While MEK inhibitors have shown clinical efficacy, their long-term benefit is often limited by the development of acquired resistance. Resistance mechanisms frequently involve reactivation of ERK signaling through various bypass tracks, rendering upstream inhibition by MEK inhibitors ineffective.
ASN007 acts as a reversible and ATP-competitive inhibitor of ERK1 and ERK2, the final kinases in this cascade.[1] By directly inhibiting ERK, ASN007 can effectively block the pathway's output, even in the presence of resistance mechanisms that lead to MEK reactivation. Preclinical studies have demonstrated that ASN007 shows strong anti-proliferative activity in tumors harboring BRAF and RAS mutations.[1][2]
Signaling Pathway and Point of Inhibition
The following diagram illustrates the RAS-RAF-MEK-ERK signaling pathway and the respective points of inhibition for MEK inhibitors and ASN007.
Comparative Efficacy in MEK Inhibitor-Resistant Models
Preclinical evidence strongly suggests that ASN007 retains its efficacy in tumor models that have developed resistance to BRAF and MEK inhibitors.
In Vivo Patient-Derived Xenograft (PDX) Model
A study utilizing a vemurafenib-resistant BRAF V600E mutant melanoma PDX model demonstrated the potent anti-tumor activity of ASN007.[1] In this model, where the BRAF inhibitor dabrafenib showed no efficacy, ASN007 maintained its anti-tumor activity, suggesting its ability to overcome resistance mediated by ERK reactivation.[1]
| Compound | Tumor Model | Efficacy | Reference |
| Dabrafenib (BRAF inhibitor) | Vemurafenib-Resistant Melanoma PDX | No efficacy | [1] |
| ASN007 | Vemurafenib-Resistant Melanoma PDX | Maintained anti-tumor activity | [1] |
In Vitro Activity in Resistant Cell Lines
The following table summarizes the antiproliferative activity of ASN007 in a panel of solid tumor cell lines harboring RAS/RAF mutations, demonstrating its potent low nanomolar activity.
| Cell Line | Cancer Type | Relevant Mutation | ASN007 IC50 (nM) | Reference |
| A375 | Melanoma | BRAF V600E | 13 | [1] |
| SK-MEL-28 | Melanoma | BRAF V600E | 25 | [1] |
| HCT116 | Colorectal Cancer | KRAS G13D | 37 | [1] |
| MIA PaCa-2 | Pancreatic Cancer | KRAS G12C | 45 | [1] |
| A549 | Lung Cancer | KRAS G12S | 100 | [1] |
Note: The IC50 values for MEK inhibitors in resistant versions of these cell lines for a direct comparison are not available in the cited literature.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of these findings. Below are representative protocols for key experiments.
Generation of MEK Inhibitor-Resistant Cell Lines
A standard method for developing drug-resistant cancer cell lines involves continuous exposure to escalating concentrations of the inhibitor.[3][4]
Protocol:
-
Determine Initial IC50: Culture the parental cancer cell line (e.g., A375, HCT116) and determine the half-maximal inhibitory concentration (IC50) of the desired MEK inhibitor (e.g., trametinib, selumetinib) using a standard cell viability assay (e.g., MTS or CellTiter-Glo).
-
Initial Drug Exposure: Culture the parental cells in media containing the MEK inhibitor at a concentration equal to the IC50.
-
Monitor and Expand: Monitor the cells for signs of growth inhibition. A significant portion of the cells is expected to undergo apoptosis. Allow the surviving cells to recover and proliferate.
-
Dose Escalation: Once the cell population has stabilized and is actively proliferating, gradually increase the concentration of the MEK inhibitor in the culture medium. This is typically done in a stepwise manner over several months.
-
Characterize Resistance: After establishing a cell line that can tolerate a significantly higher concentration of the MEK inhibitor (e.g., >10-fold the parental IC50), confirm the resistant phenotype by re-evaluating the IC50.
-
Cryopreservation: Freeze aliquots of the resistant cell line at various passages for future use.
Cell Viability Assay (MTS Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.[1]
Protocol:
-
Cell Seeding: Seed cells (both parental and resistant lines) into 96-well plates at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with serial dilutions of ASN007 or the respective MEK inhibitor for 72 hours. Include a vehicle-only control.
-
MTS Reagent Addition: Add MTS reagent to each well and incubate for 1-4 hours at 37°C.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 values.
In Vivo Xenograft Studies
Animal models are essential for evaluating the in vivo efficacy of anti-cancer agents.[1]
Protocol:
-
Cell Implantation: Subcutaneously implant MEK inhibitor-resistant tumor cells into the flanks of immunocompromised mice.
-
Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Treatment Administration: Randomize the mice into treatment groups and administer ASN007, the MEK inhibitor, or a vehicle control orally at the specified doses and schedule.
-
Tumor Measurement: Measure the tumor volume and body weight of the mice regularly.
-
Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., western blotting for target engagement).
Experimental Workflow for Assessing Cross-Resistance
The following diagram outlines a typical workflow for evaluating the cross-resistance profile of a new compound against established inhibitors.
Conclusion
This compound demonstrates a clear preclinical rationale for overcoming acquired resistance to MEK inhibitors. By targeting ERK1/2, the terminal node of the MAPK pathway, ASN007 effectively circumvents common resistance mechanisms that lead to the reactivation of this signaling cascade. The available data from in vivo and in vitro models underscore its potential as a valuable therapeutic option for patients who have relapsed on or are resistant to MEK inhibitor therapy. Further clinical investigation is warranted to fully elucidate the cross-resistance profile and clinical benefit of ASN007 in this patient population.
References
- 1. ASN007 is a selective ERK1/2 inhibitor with preferential activity against RAS-and RAF-mutant tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Development of Drug-resistant Cell Lines for Experimental Procedures - PMC [pmc.ncbi.nlm.nih.gov]
Efficacy of ASN007 Benzenesulfonate in BRAF Inhibitor-Resistant Melanoma: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the preclinical efficacy of ASN007 benzenesulfonate with alternative therapeutic agents in the context of BRAF inhibitor-resistant melanoma. The development of resistance to BRAF inhibitors, such as vemurafenib and dabrafenib, is a significant clinical challenge in the treatment of BRAF-mutant melanoma. This resistance is often mediated by the reactivation of the Mitogen-Activated Protein Kinase (MAPK) signaling pathway, frequently converging on the downstream kinases ERK1 and ERK2. ASN007 is an orally bioavailable and selective inhibitor of ERK1/2, positioning it as a promising therapeutic strategy to overcome this resistance.[1][2] This guide presents available preclinical data, detailed experimental methodologies, and visual representations of the underlying molecular pathways and experimental workflows to facilitate an objective evaluation of ASN007's performance against other targeted therapies.
Introduction to ASN007 and the MAPK Pathway
The RAS/RAF/MEK/ERK (MAPK) pathway is a critical signaling cascade that regulates cell proliferation and survival.[1] In many melanomas, a mutation in the BRAF gene leads to constitutive activation of this pathway, driving uncontrolled cell growth. While BRAF and MEK inhibitors are effective, resistance often emerges through mechanisms that reactivate ERK signaling.[3][4] ASN007, an ATP-competitive inhibitor of ERK1 and ERK2, directly targets this common node of resistance.[1] Preclinical studies have demonstrated its potent anti-proliferative activity in various tumor models, including those resistant to BRAF and MEK inhibitors.[1][2]
Quantitative Data Presentation
The following tables summarize the preclinical performance of this compound in comparison to other ERK and MEK inhibitors in BRAF inhibitor-resistant melanoma models.
Table 1: In Vitro Anti-proliferative Activity of ERK and MEK Inhibitors
| Compound | Target | Cell Line | Resistance Mechanism | IC50 (nM) | Reference |
| ASN007 | ERK1/2 | Vemurafenib-Resistant Melanoma PDX-derived cells | Not specified | Potent activity reported | [1] |
| Ulixertinib (BVD-523) | ERK1/2 | BRAF/MEK inhibitor-resistant cell lines | Various | Effective inhibition reported | [3] |
| Ravoxertinib (GDC-0994) | ERK1/2 | BRAFi-resistant melanoma cell lines | Not specified | Effective inhibition reported | [5] |
| Trametinib | MEK1/2 | BRAFi-resistant melanoma cell lines | Various | Limited single-agent activity | [4] |
Note: Direct head-to-head IC50 values in the same BRAF inhibitor-resistant cell lines were not available in the reviewed literature. The table reflects the reported activity from individual studies.
Table 2: In Vivo Efficacy of ASN007 in a BRAF Inhibitor-Resistant Melanoma Model
| Treatment Group | Dosage | Tumor Growth Inhibition | Reference |
| Vehicle | - | - | [1] |
| Dabrafenib | 50 mg/kg, PO, BID | No efficacy | [1] |
| ASN007 | 25 mg/kg, PO, BID | Maintained antitumor activity | [1] |
| ASN007 | 50 mg/kg, PO, BID | Maintained antitumor activity | [1] |
This data is from a vemurafenib-resistant patient-derived xenograft (PDX) model (ST052C) with a BRAF V600E mutation.[1]
Signaling Pathway and Experimental Workflow Diagrams
Signaling Pathway
Caption: The MAPK signaling pathway in BRAF-mutant melanoma and points of therapeutic intervention.
Experimental Workflow
Caption: Preclinical workflow for evaluating the efficacy of targeted inhibitors.
Experimental Protocols
Cell Viability Assay (MTT/XTT Assay)
-
Cell Seeding: BRAF inhibitor-resistant melanoma cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with a serial dilution of ASN007 or alternative inhibitors for 72 hours.
-
Reagent Incubation: Following treatment, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) reagent is added to each well and incubated for 2-4 hours.
-
Signal Measurement: For MTT assays, a solubilizing agent is added to dissolve the formazan crystals. The absorbance is then measured using a microplate reader at a wavelength of 570 nm (for MTT) or 450-500 nm (for XTT).
-
Data Analysis: The absorbance values are normalized to untreated control wells to determine the percentage of cell viability. IC50 values (the concentration of inhibitor required to inhibit cell growth by 50%) are calculated using non-linear regression analysis.
Western Blot Analysis for MAPK Pathway Inhibition
-
Cell Lysis: Resistant melanoma cells are treated with inhibitors for a specified time, then washed with cold PBS and lysed in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The total protein concentration of each lysate is determined using a BCA protein assay.
-
Gel Electrophoresis: Equal amounts of protein from each sample are separated by SDS-PAGE on a polyacrylamide gel.
-
Protein Transfer: Proteins are transferred from the gel to a PVDF or nitrocellulose membrane.
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific for phosphorylated and total forms of ERK, RSK, and other relevant MAPK pathway proteins.
-
Detection: After incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody, the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: Band intensities are quantified, and the levels of phosphorylated proteins are normalized to the total protein levels to assess the degree of pathway inhibition.
Patient-Derived Xenograft (PDX) Model for In Vivo Efficacy
-
Tumor Implantation: Tumor fragments from a BRAF inhibitor-resistant melanoma patient are surgically implanted subcutaneously into immunodeficient mice (e.g., NOD/SCID).
-
Tumor Growth and Passaging: Once the tumors reach a specified size, they are excised and can be serially passaged into new cohorts of mice for expansion.
-
Treatment Initiation: When tumors in the experimental cohort reach a predetermined volume, mice are randomized into treatment groups.
-
Drug Administration: ASN007 or alternative inhibitors are administered to the mice, typically via oral gavage, at specified doses and schedules. A vehicle control group is also included.
-
Monitoring: Tumor volume and mouse body weight are measured regularly (e.g., twice weekly) throughout the study.
-
Endpoint Analysis: At the end of the study, tumor growth inhibition is calculated by comparing the change in tumor volume in the treated groups to the vehicle control group. Tumor regression may also be assessed.
Comparison and Alternatives
ASN007 demonstrates significant promise in overcoming resistance to BRAF inhibitors by directly targeting the reactivated ERK signaling node.[1] Preclinical data suggests it maintains its antitumor activity in melanoma models where BRAF inhibitors have lost efficacy.[1]
Alternative strategies for treating BRAF inhibitor-resistant melanoma include:
-
Other ERK Inhibitors: Compounds like ulixertinib (BVD-523) and ravoxertinib (GDC-0994) also target ERK1/2 and have shown preclinical activity in resistant models.[3][5] While direct comparative studies are limited, one report suggests ASN007 may have superior potency in some RAS/RAF mutant cell lines.[1]
-
MEK Inhibitors: While single-agent MEK inhibitors like trametinib have shown limited activity after BRAF inhibitor failure, they are a cornerstone of combination therapy with BRAF inhibitors in treatment-naive patients to delay the onset of resistance.[4]
-
Combination Therapies: A key strategy to overcome resistance is the combination of targeted agents. Preclinical and clinical studies have shown that combining ERK inhibitors with inhibitors of other survival pathways, such as the PI3K/AKT pathway, can lead to enhanced anti-tumor activity.[1][4] ASN007 in combination with a PI3K inhibitor has demonstrated synergistic effects.[1]
Conclusion
This compound is a potent ERK1/2 inhibitor with compelling preclinical efficacy in BRAF inhibitor-resistant melanoma models. By targeting the terminal kinase in the MAPK pathway, it effectively circumvents common resistance mechanisms. While direct comparative data with other ERK inhibitors is still emerging, initial findings suggest a favorable profile for ASN007. Further clinical investigation is warranted to establish its therapeutic role, both as a monotherapy and in combination with other targeted agents, for patients with BRAF inhibitor-resistant melanoma.
References
- 1. ASN007 is a selective ERK1/2 inhibitor with preferential activity against RAS-and RAF-mutant tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ASN007 is a selective ERK1/2 inhibitor with preferential activity against RAS-and RAF-mutant tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Differential activity of MEK and ERK inhibitors in BRAF inhibitor resistant melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Combinatorial ERK Inhibition Enhances MAPK Pathway Suppression in BRAF-Mutant Melanoma - PMC [pmc.ncbi.nlm.nih.gov]
Validating On-Target Engagement of ASN007 in Live Cells: A Comparative Guide
For researchers, scientists, and drug development professionals, confirming that a therapeutic compound interacts with its intended target within a living cell is a critical step in the drug discovery pipeline. This guide provides an objective comparison of methods to validate the on-target engagement of ASN007, a potent and selective ERK1/2 inhibitor, with other ERK1/2 inhibitors such as Ulixertinib (BVD-523) and Ravoxertinib (GDC-0994). This comparison is supported by experimental data and detailed protocols to aid in the design and interpretation of target engagement studies.
Introduction to ASN007 and ERK1/2 Inhibition
ASN007 is an orally bioavailable, ATP-competitive inhibitor of both ERK1 and ERK2 kinases, key components of the MAPK/ERK signaling pathway.[1][2] This pathway is frequently hyperactivated in various cancers due to mutations in upstream proteins like RAS and RAF, making it a prime target for therapeutic intervention.[2] Validating that ASN007 effectively engages ERK1/2 in live cells is crucial for understanding its mechanism of action and predicting its clinical efficacy.
This guide explores three common methods for validating target engagement:
-
Western Blotting: To measure the phosphorylation of downstream ERK1/2 targets.
-
Cellular Thermal Shift Assay (CETSA®): To directly assess the binding of the inhibitor to ERK1/2.
-
NanoBRET™ Target Engagement Assay: A real-time method to quantify inhibitor binding in live cells.
Comparative Data of ERK1/2 Inhibitors
The following tables summarize the biochemical and cellular potencies of ASN007 in comparison to Ulixertinib and Ravoxertinib.
Table 1: Biochemical Potency of ERK1/2 Inhibitors
| Compound | Target | IC50 (nM) |
| ASN007 | ERK1/2 | 2[2] |
| Ulixertinib (BVD-523) | ERK1 | < 0.3 (Ki)[3] |
| ERK2 | < 0.3 (IC50)[3] | |
| Ravoxertinib (GDC-0994) | ERK1 | 1.1[3] |
| ERK2 | 0.3[3] |
Table 2: Cellular Potency of ERK1/2 Inhibitors in Proliferation Assays
| Compound | Cell Line | Mutation Status | IC50 (nM) |
| ASN007 | Various RAS/RAF mutant lines | RAS/RAF Mutant | 13 - 100 (median 37)[2] |
| Ulixertinib (BVD-523) | SH-SY5Y | N/A | 180[4] |
| HCT-116 | KRAS G13D | 652[4] | |
| Ravoxertinib (GDC-0994) | SH-SY5Y | N/A | 467[4] |
| HCT-116 | KRAS G13D | 323[4] |
Table 3: Cellular Target Engagement of ERK1/2 Inhibitors
| Assay | Compound | Cell Line | EC50 / IC50 (nM) |
| p-RSK Inhibition (Western Blot) | Ravoxertinib (GDC-0994) | A375 | 140[5] |
| ERK Inhibition (Reporter Assay) | Ulixertinib (BVD-523) | SH-SY5Y | 86[4] |
| Ravoxertinib (GDC-0994) | SH-SY5Y | 97[4] | |
| Ulixertinib (BVD-523) | HCT-116 | 258[4] | |
| Ravoxertinib (GDC-0994) | HCT-116 | 106[4] | |
| CETSA | Data not available for ASN007 | - | - |
| NanoBRET™ | Data not available for ASN007 | - | - |
Experimental Protocols
Detailed methodologies for the key experiments are provided below to ensure reproducibility.
Western Blotting for Downstream Signaling Inhibition
This method indirectly assesses target engagement by measuring the phosphorylation of a known ERK1/2 substrate, such as p90 ribosomal S6 kinase (RSK1). A decrease in phosphorylated RSK1 (p-RSK1) indicates successful inhibition of ERK1/2 activity.
Protocol:
-
Cell Culture and Treatment: Plate cancer cells (e.g., HCT-116) and allow them to adhere overnight. Treat the cells with a dose-range of ASN007 or other ERK inhibitors (or DMSO as a vehicle control) for 2-4 hours.
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them with RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel.
-
Separate the proteins by electrophoresis and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against p-RSK1 (Thr359/Ser363), total RSK1, and a loading control (e.g., GAPDH) overnight at 4°C.[1]
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
-
Detection: Detect the chemiluminescent signal using an imaging system. Quantify the band intensities and normalize the p-RSK1 signal to total RSK1 and the loading control.
Cellular Thermal Shift Assay (CETSA®)
CETSA is a biophysical method that directly measures the binding of a drug to its target protein in a cellular environment. Ligand binding stabilizes the target protein, leading to a higher melting temperature.
Protocol:
-
Cell Treatment: Treat intact cells with the desired concentrations of ASN007 or other inhibitors for 1 hour at 37°C.
-
Heat Challenge: Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by cooling for 3 minutes at room temperature.
-
Cell Lysis: Lyse the cells by freeze-thaw cycles.
-
Separation of Soluble and Aggregated Proteins: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.
-
Analysis: Collect the supernatant containing the soluble proteins and analyze the amount of soluble ERK1/2 at each temperature by Western blotting or other quantitative methods like ELISA.
-
Data Interpretation: Plot the amount of soluble ERK1/2 as a function of temperature to generate a melting curve. A shift in the melting curve to a higher temperature in the presence of the inhibitor indicates target engagement.
NanoBRET™ Target Engagement Intracellular Kinase Assay
This is a live-cell assay that quantifies compound binding at a target kinase in real-time. It uses bioluminescence resonance energy transfer (BRET) between a NanoLuc® luciferase-tagged kinase and a fluorescent energy transfer probe (tracer).
Protocol:
-
Cell Transfection: Transiently transfect HEK293 cells with a plasmid encoding a NanoLuc®-ERK1 or NanoLuc®-ERK2 fusion protein.
-
Cell Seeding: Seed the transfected cells into a 384-well plate.
-
Compound and Tracer Addition: Pre-treat the cells with the NanoBRET™ Tracer K-5, followed by the addition of a serial dilution of ASN007 or other test compounds. Incubate for 1 hour.[6]
-
Signal Measurement: Add the NanoBRET™ Nano-Glo® Substrate and measure the BRET signal on a luminometer.
-
Data Analysis: The BRET ratio is calculated by dividing the acceptor emission (tracer) by the donor emission (NanoLuc®). A decrease in the BRET signal indicates displacement of the tracer by the inhibitor, and the IC50 value for target engagement can be determined.
Visualizations
MAPK/ERK Signaling Pathway and ASN007 Inhibition
References
- 1. benchchem.com [benchchem.com]
- 2. ASN007 is a selective ERK1/2 inhibitor with preferential activity against RAS-and RAF-mutant tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. selleckchem.com [selleckchem.com]
- 6. reactionbiology.com [reactionbiology.com]
Biomarkers for Predicting Response to ASN007 Benzenesulfonate: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of ASN007 benzenesulfonate, a novel ERK1/2 inhibitor, with other therapeutic alternatives for cancers driven by MAPK pathway alterations. The information is intended to support researchers, scientists, and drug development professionals in evaluating the potential of ASN007 and its predictive biomarkers.
Introduction to ASN007 and its Mechanism of Action
ASN007 is an orally bioavailable and selective small-molecule inhibitor of the extracellular signal-regulated kinases ERK1 and ERK2.[1][2] These kinases are the final downstream effectors of the mitogen-activated protein kinase (MAPK) signaling pathway, also known as the RAS-RAF-MEK-ERK pathway. In many cancers, mutations in genes such as BRAF and RAS (KRAS, NRAS, HRAS) lead to constitutive activation of this pathway, promoting uncontrolled cell proliferation and survival.[1][3] By targeting ERK1/2, ASN007 offers a therapeutic strategy to block this signaling cascade at its terminal node, potentially overcoming resistance mechanisms to upstream inhibitors like BRAF and MEK inhibitors.[1][2] Preclinical studies have shown that ASN007 has a long target residence time and is a reversible and ATP-competitive inhibitor of ERK1/2 kinases with an IC50 of approximately 2 nM in cell-free assays.[2][3]
Predictive Biomarkers for ASN007 Response
The primary predictive biomarkers for response to ASN007 are activating mutations in the MAPK pathway, specifically in BRAF and RAS genes.[1] The clinical development of ASN007 has focused on patients with advanced solid tumors harboring these mutations.
Key Biomarkers:
-
BRAF Mutations: The most common activating mutation is V600E. ASN007 has demonstrated preclinical activity in BRAF V600E mutant models, including those resistant to BRAF and MEK inhibitors.[1]
-
RAS Mutations: Mutations in KRAS, NRAS, and HRAS are also key predictive biomarkers. ASN007 has shown efficacy in preclinical models with various KRAS mutations (e.g., G12C, G12D, G12V, G13D).[1]
Preclinical Efficacy of ASN007
ASN007 has demonstrated potent anti-proliferative activity in a wide range of cancer cell lines and patient-derived xenograft (PDX) models with BRAF and RAS mutations.
In Vitro Activity
| Cell Line | Cancer Type | Genotype | ASN007 IC50 (nM) | Comparator IC50 (nM) |
| A375 | Melanoma | BRAF V600E | Data not available | Ulixertinib: ~180, Ravoxertinib: ~467 |
| HT-29 | Colorectal Cancer | BRAF V600E | Data not available | Ravoxertinib: (pERK inhibition) 86 |
| HCT-116 | Colorectal Cancer | KRAS G13D | Data not available | Ravoxertinib: (pERK inhibition) >1000 |
| Multiple KRAS-mutant NSCLC cell lines | Non-Small Cell Lung Cancer | Various KRAS mutations | 1-500 | Data not available |
Note: Direct head-to-head IC50 comparisons in the same study are limited in the public domain. The provided comparator data is from separate studies and may have different experimental conditions.
In Vivo Activity
In a panel of 41 colorectal cancer PDX models, ASN007 treatment resulted in at least 30% tumor growth inhibition in 80% of the models.[1] Notably, tumor growth inhibition was observed in 16 out of 17 models with KRAS mutations.[1] In two BRAF V600E mutant models, ASN007 induced tumor regression.[1] Furthermore, ASN007 demonstrated significant antitumor activity in a BRAF V600E mutant melanoma PDX model that was resistant to the BRAF inhibitor dabrafenib.[1]
Clinical Trial Data for ASN007
A Phase 1 clinical trial (NCT03415126) evaluated the safety, tolerability, and preliminary efficacy of ASN007 in patients with advanced solid tumors harboring BRAF, KRAS, NRAS, or HRAS mutations.[3][4]
NCT03415126 Key Information:
-
Phase: 1
-
Status: Completed[4]
-
Patient Population: Advanced solid tumors with BRAF, RAS, or MEK1 mutations.[3]
-
Dosing: Once daily (QD) and once weekly (QW) oral dosing were evaluated.[3] The maximum tolerated doses (MTD) were determined to be 40mg QD and 250mg QW.[3]
Efficacy Highlights (from Phase 1):
While detailed response rates per cohort are not yet fully published, durable clinical benefit was observed in some patients treated with once-weekly ASN007:[3]
-
A confirmed partial response (-57%) in a patient with HRAS-mutant salivary gland cancer for over 5 months.[3]
-
Stable disease in a patient with KRAS-mutant ovarian cancer for over 9 months.[3]
-
Stable disease in a patient with BRAF V600E mutant thyroid cancer for over 8 months.[3]
These early results suggest that ASN007 is well-tolerated and shows signs of clinical activity in a heavily pre-treated patient population with MAPK pathway-driven tumors.[1]
Comparison with Alternative Therapies
The therapeutic landscape for cancers with BRAF and RAS mutations is rapidly evolving. ASN007 is positioned as a potential treatment option for patients who have progressed on or are not eligible for existing targeted therapies and immunotherapies.
BRAF-Mutant Melanoma
| Therapy | Mechanism of Action | Typical Response Rate (ORR) | Key Considerations |
| ASN007 | ERK1/2 Inhibitor | To be determined in later phase trials | Potential for activity in BRAF/MEK inhibitor-resistant settings. |
| BRAF/MEK Inhibitor Combinations (e.g., Dabrafenib/Trametinib, Vemurafenib/Cobimetinib) | BRAF and MEK Inhibitors | ~60-70% | Standard of care for first-line treatment. Acquired resistance is common. |
| Immune Checkpoint Inhibitors (e.g., Pembrolizumab, Nivolumab +/- Ipilimumab) | Anti-PD-1/PD-L1, Anti-CTLA-4 | ~40-60% | Durable responses in a subset of patients. Immune-related adverse events. |
KRAS-Mutant Colorectal Cancer (CRC)
| Therapy | Mechanism of Action | Typical Response Rate (ORR) | Key Considerations |
| ASN007 | ERK1/2 Inhibitor | To be determined in later phase trials | Potential for broad activity across different KRAS mutations. |
| KRAS G12C Inhibitors (e.g., Sotorasib, Adagrasib) + Anti-EGFR Antibody | KRAS G12C and EGFR Inhibitors | ~30-40% | Specific to the KRAS G12C mutation. Used in later-line settings. |
| Chemotherapy +/- Bevacizumab | Cytotoxic agents, Anti-VEGF | ~20-50% (depending on line of therapy) | Standard of care. Associated with significant toxicities. |
KRAS-Mutant Non-Small Cell Lung Cancer (NSCLC)
| Therapy | Mechanism of Action | Typical Response Rate (ORR) | Key Considerations |
| ASN007 | ERK1/2 Inhibitor | To be determined in later phase trials | Potential to address a broader range of KRAS mutations beyond G12C. |
| KRAS G12C Inhibitors (e.g., Sotorasib, Adagrasib) | KRAS G12C Inhibitor | ~37% (Sotorasib) | Approved for second-line treatment of KRAS G12C-mutant NSCLC. |
| Chemotherapy + Immunotherapy | Cytotoxic agents, Anti-PD-1/PD-L1 | ~40-50% | Standard first-line treatment. |
Experimental Protocols
Detailed methodologies for the key experiments cited in the preclinical evaluation of ASN007 and similar compounds are outlined below.
Cell Proliferation (MTT) Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and proliferation.
-
Cell Seeding: Cancer cell lines are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with serial dilutions of the test compound (e.g., ASN007) or vehicle control for a specified period (e.g., 72 hours).
-
MTT Addition: MTT reagent is added to each well and incubated for 2-4 hours. Metabolically active cells reduce the yellow MTT to purple formazan crystals.
-
Solubilization: The formazan crystals are dissolved using a solubilization solution (e.g., DMSO or an acidified isopropanol solution).
-
Absorbance Reading: The absorbance of the solubilized formazan is measured using a microplate reader at a wavelength of 570-590 nm.
-
Data Analysis: The absorbance values are used to calculate the percentage of cell viability relative to the vehicle-treated control, and the IC50 value (the concentration of the compound that inhibits cell proliferation by 50%) is determined.
Western Blot for pERK Inhibition
Western blotting is used to detect the phosphorylation status of ERK and its downstream targets, providing a measure of pathway inhibition.
-
Cell Lysis: Cells treated with the inhibitor or vehicle are lysed in a buffer containing protease and phosphatase inhibitors to preserve protein phosphorylation.
-
Protein Quantification: The protein concentration of the cell lysates is determined using a protein assay (e.g., BCA assay).
-
SDS-PAGE: Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Immunoblotting:
-
The membrane is blocked to prevent non-specific antibody binding.
-
The membrane is incubated with a primary antibody specific for the phosphorylated form of ERK (pERK) or a downstream target like pRSK.
-
A primary antibody against total ERK or a housekeeping protein (e.g., β-actin) is used as a loading control.
-
The membrane is then incubated with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
-
Detection: The signal is detected using a chemiluminescent substrate, and the bands are visualized using an imaging system. The intensity of the pERK band relative to the total ERK or loading control is quantified to assess the degree of inhibition.
Patient-Derived Xenograft (PDX) Models
PDX models involve the implantation of human tumor tissue into immunodeficient mice, providing a more clinically relevant in vivo model.
-
Tumor Implantation: Fresh tumor tissue from a patient is surgically implanted, typically subcutaneously, into immunodeficient mice (e.g., NSG mice).
-
Tumor Growth and Passaging: Once the tumors reach a certain size, they are excised and can be passaged into subsequent cohorts of mice for expansion.
-
Treatment Studies: When tumors in the experimental cohort reach a specified volume, mice are randomized to receive the test compound (e.g., ASN007 administered orally) or a vehicle control.
-
Tumor Volume Measurement: Tumor volume is measured regularly (e.g., twice weekly) using calipers.
-
Efficacy Assessment: The antitumor efficacy is evaluated by comparing the tumor growth in the treated group to the control group. Metrics such as tumor growth inhibition (TGI) and tumor regression are calculated.
-
Pharmacodynamic Analysis: At the end of the study, tumors can be harvested to assess target engagement and pathway inhibition by methods such as western blotting or immunohistochemistry.
Visualizations
Caption: The MAPK signaling pathway and points of therapeutic intervention.
Caption: Experimental workflow for evaluating ASN007.
References
Safety Operating Guide
Navigating the Safe Disposal of ASN007 Benzenesulfonate: A Procedural Guide
For researchers and scientists engaged in drug development, the proper disposal of chemical compounds is a critical component of laboratory safety and environmental responsibility. ASN007 benzenesulfonate, a potent and orally active inhibitor of the ERK1/2 kinases, requires meticulous handling throughout its lifecycle, including its final disposal. This guide provides essential, step-by-step information for the safe and compliant disposal of this compound, ensuring the protection of laboratory personnel and the environment.
Core Principles of Chemical Waste Management
The disposal of any laboratory chemical, including this compound, should adhere to the fundamental principles of waste management. These include:
-
Waste Minimization: Order and use only the amount of this compound necessary for your experiments to reduce the volume of waste generated.[1]
-
Segregation: Never mix incompatible waste streams. Keep this compound waste separate from other chemical waste to prevent hazardous reactions.
-
Identification: All waste containers must be clearly and accurately labeled with their contents.
-
Containment: Use appropriate, leak-proof containers for waste storage.[2][3]
-
Regulatory Compliance: Always follow your institution's specific waste disposal protocols and local, state, and federal regulations.
Step-by-Step Disposal Procedures for this compound
While a specific Safety Data Sheet (SDS) for this compound is not publicly available, the following general procedures for the disposal of research-grade chemical compounds should be strictly followed. These procedures are based on established best practices for laboratory chemical waste management.
1. Personal Protective Equipment (PPE): Before handling this compound for disposal, ensure you are wearing appropriate PPE, including:
- Safety goggles or a face shield
- Chemical-resistant gloves
- A laboratory coat
2. Waste Collection:
-
Solid Waste:
-
Collect solid this compound waste, such as contaminated personal protective equipment (gloves, etc.), weigh paper, and empty vials, in a designated, leak-proof, and clearly labeled solid waste container.
-
Ensure the container is compatible with the chemical.
-
-
Liquid Waste:
-
Collect liquid waste containing this compound, such as unused solutions or contaminated solvents, in a dedicated, leak-proof, and shatter-resistant container.
-
The container must be compatible with the solvents used. For instance, do not store acidic or basic solutions in metal containers.[2]
-
Do not fill liquid waste containers to more than 90% capacity to allow for expansion.[2]
-
-
Sharps Waste:
-
Any sharps contaminated with this compound, such as needles or broken glass, must be disposed of in a designated sharps container.
-
3. Labeling of Waste Containers: Proper labeling is crucial for safe disposal. The label on your this compound waste container should include:
- The words "Hazardous Waste"
- The full chemical name: "this compound"
- The concentration and quantity of the waste
- The date the waste was first added to the container
- The primary hazards associated with the compound (if known from internal assessments or similar compounds).
4. Storage of Chemical Waste:
-
Store waste containers in a designated and well-ventilated satellite accumulation area within the laboratory.[4]
-
Ensure that the storage area is away from general laboratory traffic and sources of ignition.
-
Segregate the this compound waste from incompatible chemicals.
5. Arranging for Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup for your hazardous waste.[1]
-
Do not attempt to dispose of this compound down the drain or in the regular trash.
-
Follow all instructions provided by the EHS department for the final packaging and handover of the waste.
Quantitative Data Summary
As no specific quantitative data for the disposal of this compound was found, a table summarizing general laboratory chemical waste guidelines is provided below.
| Waste Management Aspect | Guideline |
| Liquid Waste Container Capacity | Do not exceed 90% of the container's volume[2] |
| Satellite Accumulation Area Limit | A maximum of 55 gallons of hazardous waste may be stored[1] |
| Acutely Toxic Waste Limit | A maximum of one quart of liquid or one kilogram of solid may be accumulated at a time[1] |
| Waste Storage Duration | Hazardous waste containers may be stored for up to 12 months from the first date of accumulation, provided the accumulation limits are not exceeded[1] |
Signaling Pathway of ASN007
ASN007 is an inhibitor of ERK1 and ERK2, which are key components of the RAS/RAF/MEK/ERK signaling pathway.[5][6][7] This pathway is frequently dysregulated in various cancers.[7] The diagram below illustrates the mechanism of action of ASN007 within this pathway.
Caption: The RAS/RAF/MEK/ERK signaling pathway and the inhibitory action of ASN007 on ERK1/2.
Disclaimer: The information provided in this document is intended for guidance purposes only and is based on general laboratory safety principles. It is not a substitute for a formal Safety Data Sheet (SDS). Researchers, scientists, and drug development professionals must consult their institution's specific waste disposal protocols and comply with all applicable local, state, and federal regulations. Always prioritize safety and environmental responsibility in all laboratory operations.
References
- 1. ehrs.upenn.edu [ehrs.upenn.edu]
- 2. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
- 3. acewaste.com.au [acewaste.com.au]
- 4. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 5. ASN007 is a selective ERK1/2 inhibitor with preferential activity against RAS-and RAF-mutant tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ASN007 is a selective ERK1/2 inhibitor with preferential activity against RAS-and RAF-mutant tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
Personal protective equipment for handling ASN007 benzenesulfonate
Researchers and drug development professionals handling ASN007 benzenesulfonate must adhere to stringent safety protocols to mitigate potential hazards. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to ensure the safe handling of this potent kinase inhibitor.
Personal Protective Equipment (PPE)
The selection and proper use of Personal Protective Equipment (PPE) are critical to minimize exposure to this compound. The following table summarizes the required PPE for handling this compound.
| Protection Type | Required PPE | Specifications and Standards |
| Eye and Face Protection | Chemical safety goggles or a face shield | Must comply with OSHA's 29 CFR 1910.133 or European Standard EN166.[1] |
| Skin Protection | Appropriate protective gloves and clothing | Wear gloves and clothing that prevent skin exposure.[1] A lab coat is mandatory, and a chemically resistant apron is recommended for transferring or using large quantities.[2] For hazardous drugs, two pairs of chemotherapy gloves may be required.[3] |
| Respiratory Protection | NIOSH/MSHA or European Standard EN 149 approved respirator | Required when engineering controls are insufficient, exposure limits may be exceeded, or if irritation is experienced.[1] A dust mask (type N95) is a suitable option for solids to avoid dust generation.[1] |
Operational Procedures for Safe Handling
Strict adherence to the following procedural steps is necessary to prevent exposure and accidents.
Handling Protocol:
-
Ventilation: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.[1]
-
Avoid Dust and Aerosol Formation: As this compound is likely a solid, care should be taken to avoid generating dust during handling.[1] For solutions, avoid the generation of vapors or aerosols.
-
Personal Hygiene: Wash hands and any exposed skin thoroughly after handling.[1] Do not eat, drink, or smoke in areas where the chemical is used.[1][4]
-
Ignition Sources: Keep the substance away from open flames, hot surfaces, and other sources of ignition.[1]
-
Storage: Store in a cool, dry, and well-ventilated area in a tightly sealed container.[1][5] The storage area should be designated for potent compounds.
PPE Donning and Doffing Procedure
A systematic approach to putting on and taking off PPE is crucial to prevent contamination.
Disposal Plan
Proper disposal of this compound and contaminated materials is essential to prevent environmental contamination and ensure safety.
Waste Segregation and Collection:
-
Solid Waste: All solid waste contaminated with this compound, including used gloves, lab coats, and filter papers, should be collected in clearly labeled, sealed hazardous waste containers.[2][6]
-
Liquid Waste: Unused solutions of this compound should be collected in designated, sealed, and clearly labeled hazardous waste containers. Do not mix with other waste streams.[7]
-
Sharps: Needles and syringes must be disposed of in designated sharps containers.[6]
Disposal Procedure:
-
All waste must be disposed of as hazardous waste through your institution's Environmental Health & Safety (EHS) office.[2]
-
Do not dispose of this compound or contaminated materials down the sink or in regular trash containers.[2]
-
Follow all local, state, and federal regulations for hazardous waste disposal.[7]
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
